Andrastin C
Description
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Properties
Molecular Formula |
C25H33Cl2N5O6 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m0/s1 |
InChI Key |
YWGAKIGNXGAAQR-ZQWDDLIFSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N[C@@H](C(=O)NC(CC(=O)N[C@@H](C(=O)N2C[C@@H]([C@@H]([C@@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Foundational & Exploratory
Andrastin C Production by Penicillium sp. FO-3929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fungus Penicillium sp. FO-3929 and its production of Andrastin C, a potent protein farnesyltransferase inhibitor with potential applications in anticancer therapy. This document consolidates available research on the producing organism, biosynthesis of this compound, and methodologies for its production and isolation. While specific quantitative production data and detailed experimental protocols for this compound from Penicillium sp. FO-3929 are not extensively published, this guide furnishes a comprehensive framework based on existing literature for Andrastins A-C and related research on other Penicillium species. The guide includes structured data tables for key biological activities, detailed experimental protocols derived from analogous studies, and visualizations of the proposed biosynthetic pathway and experimental workflows to support further research and development.
Introduction to Penicillium sp. FO-3929 and this compound
Penicillium sp. FO-3929 is a fungal strain identified as a producer of a series of meroterpenoid compounds known as Andrastins.[1][2] Among these, Andrastins A, B, and C have been characterized as inhibitors of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein function.[2][3] this compound, in particular, has demonstrated significant inhibitory activity, making it a compound of interest for drug development.[4] The Andrastin skeleton is an ent-5α,14β-androstane, biosynthesized from a sesquiterpene and a tetraketide precursor.[1][5]
Biological Activity of Andrastins from Penicillium sp. FO-3929
The primary biological activity of Andrastins A, B, and C lies in their ability to inhibit protein farnesyltransferase. This inhibition disrupts the post-translational modification of Ras proteins, which is crucial for their localization to the cell membrane and subsequent signal transduction in cancer cells.[3]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [2][4] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | [2][4] |
| This compound | Protein Farnesyltransferase | 13.3 | [2][4] |
Biosynthesis of this compound
The biosynthesis of Andrastin A, a closely related analogue of this compound, has been studied, and its genetic basis has been identified in other Penicillium species such as P. roqueforti and P. chrysogenum.[3][6] This pathway serves as a model for the biosynthesis of this compound in Penicillium sp. FO-3929. The process initiates with the synthesis of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[3] A series of enzymatic reactions, including those catalyzed by a polyketide synthase, terpene cyclase, and various oxidoreductases, leads to the formation of the Andrastin scaffold.[2][3]
Experimental Protocols
While specific protocols for Penicillium sp. FO-3929 and this compound are not detailed in the literature, the following methodologies are based on established procedures for Andrastin production and isolation from other Penicillium species and serve as a guide for experimental design.
Fungal Cultivation and Fermentation
This protocol outlines a general procedure for the cultivation of Penicillium species for the production of secondary metabolites. Optimization of media components and fermentation parameters is recommended for maximizing this compound yield.
Representative Fermentation Media Composition:
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| Trace Element Sol. | 1.0 mL |
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of Andrastins from a Penicillium culture. The specific solvent systems and gradients for chromatography would need to be optimized for this compound.
Representative HPLC Conditions for Analysis:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
Future Outlook
Further research is required to fully elucidate the optimal fermentation conditions and a detailed, scalable purification protocol for this compound from Penicillium sp. FO-3929. The elucidation of the complete biosynthetic gene cluster in this strain would enable metabolic engineering approaches to enhance production yields. The promising biological activity of this compound warrants continued investigation into its mechanism of action and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Andrastin C Meroterpenoid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a member of the andrastin family of meroterpenoid natural products, has garnered significant interest within the scientific community due to its potential as a protein farnesyltransferase inhibitor, a promising target for anti-cancer therapies. Andrastins are characterized by a distinctive 6,6,6,5-tetracarbocyclic ring system.[1] The biosynthesis of these complex molecules originates from the hybridization of polyketide and terpenoid pathways, utilizing 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP) as primary precursors.[2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic framework, and the experimental methodologies employed to elucidate this intricate biological process.
Core Biosynthetic Pathway
The biosynthesis of this compound is initiated from the precursor molecules 3,5-dimethylorsellinic acid (DMOA), a polyketide, and the isoprenoid farnesyl pyrophosphate (FPP). The pathway proceeds through a series of enzymatic modifications, including prenylation, epoxidation, and a complex cyclization cascade, to form the characteristic andrastin scaffold. Subsequent tailoring reactions, such as oxidations and acetylations, lead to the various andrastin analogues, including Andrastin A, which is a key intermediate and precursor to this compound.
The enzymatic machinery responsible for this transformation is encoded by the adr biosynthetic gene cluster (BGC), which has been identified and characterized in several Penicillium species, notably Penicillium chrysogenum and Penicillium roqueforti.[2]
Key Enzymes and their Functions in the Andrastin Biosynthesis Pathway
| Gene | Encoded Enzyme | Putative Function in Andrastin Biosynthesis |
| adrD | Polyketide Synthase (PKS) | Catalyzes the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. |
| adrG | Prenyltransferase | Attaches the farnesyl moiety from FPP to DMOA. |
| adrK | Methyltransferase | Involved in the modification of the polyketide intermediate. |
| adrH | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the farnesyl chain to produce epoxyfarnesyl-DMOA methyl ester. |
| adrI | Terpene Cyclase | Catalyzes the complex cyclization cascade of the epoxyfarnesyl-DMOA methyl ester to form the core andrastin scaffold, yielding Andrastin E. |
| adrF | Short-chain Dehydrogenase/Reductase | Involved in the modification of the andrastin core. |
| adrE | Ketoreductase | Participates in the reduction of a keto group on the andrastin scaffold. |
| adrJ | Acetyltransferase | Catalyzes the acetylation of a hydroxyl group on the andrastin core. |
| adrA | Cytochrome P450 Monooxygenase | Responsible for further oxidative modifications of the andrastin scaffold to produce Andrastin A. |
| adrC | Major Facilitator Superfamily (MFS) Transporter | Potentially involved in the transport of andrastin intermediates or the final product. |
Quantitative Data on Andrastin Production
Quantitative analysis of andrastin production has been primarily conducted through High-Performance Liquid Chromatography (HPLC). These studies have provided insights into the production levels in both native fungal strains and in response to genetic modifications.
Andrastin A Production in Penicillium roqueforti
| Strain/Condition | Andrastin A Production (µg/g of dry weight) | Reference |
| Wild-type P. roqueforti CECT 2905 | 686 | [3] |
| PrlaeA-disrupted transformants | 1.5 - 2.3 | [3] |
Andrastin A Content in Blue Cheeses
| Sample | Andrastin A Concentration (µg/g of cheese) | Reference |
| 23 representative European blue cheeses (median) | 2.4 | [1] |
| 23 representative European blue cheeses (range) | 0.1 - 3.7 | [1] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental approaches include the heterologous expression of the biosynthetic gene cluster and targeted gene silencing.
Heterologous Expression of the Andrastin Biosynthetic Gene Cluster in Aspergillus oryzae
The reconstitution of the Andrastin A biosynthetic pathway has been successfully achieved in the heterologous host Aspergillus oryzae. This technique involves the co-expression of the necessary genes from the adr cluster to produce andrastin intermediates and the final product, Andrastin A.[4]
Experimental Workflow for Heterologous Expression:
Figure 1. Workflow for heterologous expression of the andrastin biosynthetic gene cluster.
RNA-Mediated Gene Silencing in Penicillium roqueforti
To confirm the involvement of each gene in the adr cluster in andrastin biosynthesis, RNA-mediated gene silencing (RNAi) has been employed. This technique specifically reduces the expression of a target gene, allowing for the observation of the resulting metabolic phenotype.[2]
Methodology for RNA-mediated Gene Silencing:
-
Plasmid Construction: A small fragment of the target adr gene is amplified by PCR and cloned into an RNAi vector, such as pJL43-RNAi, in both sense and antisense orientations, separated by a linker. This construct is designed to produce a hairpin RNA (hpRNA) upon transcription.
-
Transformation: The resulting RNAi plasmid is transformed into Penicillium roqueforti protoplasts.
-
Cultivation and Selection: Transformed fungi are grown on a selective medium to isolate successful transformants.
-
Gene Expression Analysis: The reduction in the target gene's transcript level is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Metabolite Analysis: The production of Andrastin A in the silenced strains is compared to the wild-type strain using HPLC analysis to determine the effect of the gene silencing.[2]
Logical Flow of Gene Silencing Experiment:
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Andrastin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activity. First isolated from Penicillium species, this compound belongs to the andrastin family of farnesyltransferase inhibitors.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation. By inhibiting this enzyme, this compound presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound possesses a complex tetracyclic androstane skeleton, a characteristic feature of this class of compounds.[2] Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | [3] |
| Molecular Weight | 472.6 g/mol | [3] |
| Appearance | Colorless oil (for related compounds) | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. Below is a summary of the key spectral data.
¹H and ¹³C NMR Data (in CDCl₃)
Note: The following data is based on closely related andrastin-type meroterpenoids and may show slight variations for this compound.[2][5]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 36.4 | 1.55 (m), 2.10 (m) |
| 2 | 22.8 | 1.80 (m), 2.00 (m) |
| 3 | 79.2 | 4.65 (t, J = 2.8) |
| 4 | 36.1 | - |
| 5 | 50.8 | 1.95 (m) |
| 6 | 21.0 | 1.45 (m), 1.60 (m) |
| 7 | 37.9 | 1.65 (m), 1.85 (m) |
| 8 | 40.2 | - |
| 9 | 55.1 | 2.50 (d, J = 12.0) |
| 10 | 41.5 | - |
| 11 | 125.8 | 5.55 (d, J = 6.0) |
| 12 | 147.9 | - |
| 13 | 49.6 | - |
| 14 | 87.5 | - |
| 15 | 204.5 | - |
| 16 | 106.8 | - |
| 17 | 175.2 | - |
| 18 (Me) | 16.5 | 1.05 (s) |
| 19 (Me) | 17.0 | 1.10 (s) |
| 20 (Me) | 22.1 | 1.80 (s) |
| 21 (Me) | 28.2 | 1.20 (s) |
| 22 (Me) | 29.9 | 1.15 (s) |
| 23 (OAc) | 170.5, 21.3 | 2.05 (s) |
| 24 (COOMe) | 173.8, 52.0 | 3.70 (s) |
Infrared (IR) Spectroscopy
The IR spectrum of related andrastin compounds shows characteristic absorption bands for hydroxyl (≈3445 cm⁻¹) and carbonyl (≈1752 cm⁻¹) functional groups.[2]
Mass Spectrometry
High-resolution mass spectrometry (HRESIMS) of similar andrastin compounds has been used to confirm their molecular formulas.[4]
Biological Activity: Farnesyltransferase Inhibition
This compound is a potent inhibitor of protein farnesyltransferase (FTase), with a reported IC₅₀ value of 13.3 µM.[1]
Mechanism of Action
The Ras family of small GTPases plays a central role in cell signaling pathways that control cell proliferation, differentiation, and survival. The biological activity of Ras proteins is dependent on their localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue near the C-terminus. This reaction is catalyzed by farnesyltransferase. By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of Ras, thereby disrupting downstream signaling cascades and inhibiting uncontrolled cell growth.[6]
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the Ras signaling pathway.
Experimental Protocols
Isolation of this compound from Penicillium sp.
The following is a general protocol for the isolation of andrastin-type compounds, which can be adapted for this compound.[7]
1. Fungal Strain and Fermentation:
-
The producing strain, such as Penicillium roqueforti or a marine-derived Penicillium sp., is cultured on a suitable medium (e.g., YES agar) at 28°C for 7 days.[7]
2. Extraction:
-
The fungal culture (mycelium and agar) is extracted overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.[7]
-
The mixture is sonicated for 30 minutes and then filtered.
-
The filtrate is evaporated to dryness under reduced pressure to yield the crude extract.
3. Purification:
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Fractions containing andrastins are identified by thin-layer chromatography (TLC) and pooled.
-
Further purification is achieved by reversed-phase column chromatography (ODS) with a methanol-water gradient.
-
Final purification to obtain pure this compound is performed by high-performance liquid chromatography (HPLC) on a C18 column.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Farnesyltransferase Inhibition Assay
The inhibitory activity of this compound against farnesyltransferase can be determined using an in vitro enzyme assay. A typical protocol is outlined below, based on methods described in the literature.
1. Reagents and Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)
-
Scintillation proximity assay (SPA) beads coated with streptavidin
-
[³H]Farnesyl pyrophosphate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT)
-
This compound dissolved in DMSO
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add the assay buffer, this compound (at various concentrations), biotinylated Ras peptide, and recombinant farnesyltransferase.
-
Initiate the reaction by adding a mixture of FPP and [³H]FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of SPA beads.
-
Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of [³H]farnesyl incorporated into the peptide is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Biosynthesis of this compound
This compound is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core androstane skeleton is derived from farnesyl pyrophosphate (from the mevalonate pathway) and 5-methylorsellinic acid (from the polyketide pathway).[2]
Biosynthetic Pathway Diagram
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
This compound stands out as a compelling natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a farnesyltransferase inhibitor, coupled with its intricate chemical structure, makes it a valuable lead compound for drug discovery and development. This technical guide has provided a comprehensive overview of its chemical and physical properties, biological activity, and relevant experimental protocols. Further research into the synthesis of more potent analogs and in vivo efficacy studies will be crucial in translating the therapeutic promise of this compound into clinical applications.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Andrastin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a meroterpenoid compound isolated from various Penicillium species, and its analogs have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on their anticancer and immunosuppressive properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Farnesyltransferase Inhibitory Activity
A primary mechanism of action for this compound and several of its analogs is the inhibition of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2] By transferring a farnesyl group to the C-terminal cysteine residue of Ras, FTase enables its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[3] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[4]
Quantitative Data: Farnesyltransferase Inhibition
The following table summarizes the reported IC50 values of this compound and its analogs against protein farnesyltransferase.
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | [5] |
| Andrastin B | 47.1 | [5] |
| This compound | 13.3 | [5] |
Anticancer Activity
The inhibition of farnesyltransferase by this compound and its analogs directly contributes to their anticancer potential by disrupting aberrant Ras signaling.[1] Furthermore, some andrastin-type meroterpenoids have demonstrated direct cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity
The cytotoxic activities of selected andrastin analogs against various human cancer cell lines are presented below.
| Compound | Cell Line | IC50 (µM) | Source |
| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | [6] |
| HCT116 (Colon Cancer) | 78.63 ± 2.85 | [6] | |
| SW480 (Colon Cancer) | 95.54 ± 1.46 | [6] |
Andrastin A has also been noted for its potential to inhibit the efflux of antitumor agents in vincristine-resistant cancer cells, suggesting a role in overcoming multidrug resistance.
Immunosuppressive Activity
Recent studies have revealed that andrastin-type meroterpenoids, specifically a series of compounds named peniandrastins, possess significant immunosuppressive properties. These compounds have been shown to inhibit the proliferation of both T cells and B cells.
Quantitative Data: Immunosuppressive Activity
The following table outlines the immunosuppressive activities of various peniandrastins.
| Compound | T Cell Proliferation IC50 (µM) | B Cell Proliferation IC50 (µM) | Source |
| Peniandrastin A (1) | 25.15 ± 1.27 | 10.12 ± 0.53 | [7] |
| Penithis compound (3) | 36.52 ± 2.11 | 26.27 ± 1.88 | [7] |
| Peniandrastin D (4) | 29.33 ± 1.54 | 20.15 ± 1.16 | [7] |
| Peniandrastin G (7) | 15.28 ± 0.89 | 12.54 ± 0.77 | [7] |
| Compound 8 | 10.21 ± 0.63 | 6.73 ± 0.41 | [7] |
| Compound 9 | 7.49 ± 0.48 | 8.91 ± 0.52 | [7] |
| Compound 12 | 20.17 ± 1.15 | 15.33 ± 0.94 | [7] |
| Compound 13 | 18.54 ± 1.02 | 11.78 ± 0.69 | [7] |
| Compound 14 | 22.81 ± 1.33 | 18.46 ± 1.08 | [7] |
Experimental Protocols
Protein Farnesyltransferase (FTase) Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against protein farnesyltransferase, typically employing a fluorimetric or radiometric approach.[4][8]
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently or radiolabeled farnesyl-acceptor peptide substrate (e.g., dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (fluorimeter or scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, farnesyltransferase, and the farnesyl-acceptor peptide substrate in the wells of a microplate.
-
Add varying concentrations of the test compounds to the wells. Include a positive control (known FTase inhibitor) and a negative control (vehicle only).
-
Initiate the enzymatic reaction by adding farnesyl pyrophosphate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the farnesylation of the peptide substrate. For fluorescent assays, this involves measuring the change in fluorescence polarization or intensity.[9] For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring the incorporated radioactivity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, SW480)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (vehicle only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the negative control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Ras Signaling Pathway and the Role of Farnesyltransferase
The following diagram illustrates the critical role of farnesyltransferase in the Ras signaling pathway, which is a key target of this compound.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing the Reversal of Multidrug Resistance
This diagram outlines a potential experimental workflow to investigate the ability of this compound to reverse multidrug resistance in cancer cells.
Caption: Workflow for evaluating this compound's effect on multidrug resistance.
Conclusion
This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their ability to inhibit farnesyltransferase provides a clear mechanism for their anticancer activity, while recent discoveries of their immunosuppressive effects open new avenues for investigation. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the structure-activity relationships of these compounds, optimize their therapeutic properties, and explore their full clinical potential. The visualized signaling pathway and experimental workflow offer a conceptual framework for continued research into the multifaceted biological activities of the andrastin family of meroterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Andrastin C: A Technical Guide to its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-3929, has emerged as a promising candidate in the field of oncology research. This technical guide provides a comprehensive overview of this compound's core anticancer properties, focusing on its mechanism of action as a farnesyltransferase inhibitor. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and experimental workflows, offering a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
The search for novel anticancer agents with high efficacy and specificity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads, and fungal metabolites, in particular, have yielded a diverse array of bioactive compounds. This compound belongs to the andrastin family of meroterpenoids, which are characterized by a mixed polyketide-terpenoid biosynthetic origin. Early investigations into this class of compounds identified their potential to inhibit protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several proteins implicated in cancer progression, most notably the Ras family of small GTPases. This guide delves into the scientific underpinnings of this compound's potential as an anticancer agent, providing a detailed examination of its biochemical activity and the experimental basis for its consideration in drug development pipelines.
Mechanism of Action: Farnesyltransferase Inhibition
The primary mechanism through which this compound exerts its potential anticancer effects is the inhibition of protein farnesyltransferase (FTase).[1] FTase is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is a crucial post-translational modification that facilitates the membrane localization and subsequent activation of these proteins.
One of the most critical substrates of FTase in the context of cancer is the Ras protein. Ras proteins are small GTPases that act as molecular switches in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[2] Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby trapping it in the cytosol and preventing its activation at the cell membrane. This disruption of the Ras signaling cascade is the central tenet of this compound's anticancer potential.
The Ras Signaling Cascade
The Ras signaling pathway is a complex network that relays extracellular signals to the nucleus, ultimately influencing gene expression and cellular responses. A key downstream effector pathway of Ras is the Raf-MEK-ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Upon activation, Ras recruits and activates Raf kinases at the cell membrane. Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes that promote cell proliferation and survival. By inhibiting the initial step of Ras activation, this compound can theoretically block this entire downstream signaling cascade.
Quantitative Data
The inhibitory potential of this compound against farnesyltransferase has been quantified, providing a key metric for its biochemical activity.
| Compound | Target | IC50 (µM) | Source |
| Andrastin A | Farnesyltransferase | 24.9 | [1] |
| Andrastin B | Farnesyltransferase | 47.1 | [1] |
| This compound | Farnesyltransferase | 13.3 | [1] |
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the evaluation of this compound as a potential anticancer agent.
Isolation and Purification of this compound from Penicillium sp. FO-3929
The isolation of this compound is a multi-step process involving fermentation, extraction, and chromatographic purification.
Protocol:
-
Fermentation: Penicillium sp. FO-3929 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound. Fermentation parameters such as temperature, pH, and aeration are optimized for maximal yield.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to partition the andrastin compounds into the organic phase.
-
Silica Gel Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents with increasing polarity is used to separate the components of the extract based on their affinity for the silica stationary phase.
-
ODS Chromatography: Fractions containing the andrastins are further purified using octadecylsilane (ODS) reverse-phase chromatography. This separates the compounds based on their hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to isolate this compound to a high degree of purity.[1]
Farnesyltransferase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the FTase enzyme.
Principle:
The assay measures the transfer of a radiolabeled or fluorescently tagged farnesyl group from FPP to a protein or peptide substrate (e.g., Ras). The amount of labeled product formed is inversely proportional to the inhibitory activity of the test compound.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified FTase enzyme, the farnesylatable substrate (e.g., biotinylated Ras peptide), and radiolabeled ([³H]) or fluorescent FPP.
-
Incubation: this compound, at various concentrations, is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination and Detection: The reaction is stopped, and the farnesylated product is separated from the unreacted FPP. For radiolabeled assays, this can be achieved by scintillation counting after capturing the product on a filter. For fluorescent assays, the change in fluorescence is measured.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the FTase activity (IC50) is calculated from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Future Directions and Conclusion
This compound presents a compelling starting point for the development of novel anticancer therapeutics. Its demonstrated activity as a farnesyltransferase inhibitor provides a clear and validated mechanism of action. However, to advance this compound from a promising lead compound to a viable clinical candidate, several critical areas of research must be addressed:
-
Comprehensive Cytotoxicity Profiling: A thorough evaluation of this compound's cytotoxic effects against a broad panel of human cancer cell lines is essential to identify responsive cancer types and to understand its therapeutic window.
-
Elucidation of Downstream Signaling Effects: Detailed studies are needed to confirm and map the specific effects of this compound on the Ras-Raf-MEK-ERK and other relevant signaling pathways in various cancer cell models.
-
In Vivo Efficacy Studies: Preclinical animal models are required to assess the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin C: A Potent Inhibitor of Ras Protein Farnesylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Andrastin C, a natural product that acts as a potent inhibitor of protein farnesyltransferase (FTase). By preventing the farnesylation of Ras proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in oncogenesis. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways involved, serving as a comprehensive resource for scientists in the fields of cancer biology and drug discovery.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling molecules that regulate cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth.[2][3] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus.[3][4] This reaction is catalyzed by the enzyme protein farnesyltransferase (FTase).[1] Inhibition of FTase presents a compelling therapeutic strategy to abrogate the function of oncogenic Ras.[2][5]
Andrastins A, B, and C, isolated from the fungus Penicillium sp. FO-3929, have been identified as natural inhibitors of FTase.[6] Among these, this compound has demonstrated the most potent inhibitory activity.[6] This guide focuses on the role of this compound as an FTase inhibitor and its implications for targeting Ras-dependent cancers.
Quantitative Data: Inhibitory Potency of Andrastins
The inhibitory activities of Andrastins A, B, and C against protein farnesyltransferase have been quantified by measuring their half-maximal inhibitory concentrations (IC50). The data clearly indicates that this compound is the most potent inhibitor among the three related compounds.
| Compound | IC50 (µM)[6][7] |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| This compound | 13.3 |
Mechanism of Action
This compound functions as a competitive inhibitor of FTase with respect to the enzyme's isoprenoid substrate, farnesyl pyrophosphate (FPP).[5] By binding to the FPP-binding site on FTase, this compound prevents the transfer of the farnesyl group to the Ras protein.[4] This inhibition blocks the necessary lipidation of Ras, keeping it in the cytosol and preventing its association with the plasma membrane, which is essential for its signaling function.[3][4]
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is crucial to visualize the Ras signaling pathway and the experimental procedures used to assess FTase inhibition.
Figure 1: Ras Signaling Pathway and Point of Inhibition by this compound.
The diagram above illustrates the canonical Ras signaling cascade, initiated by growth factor binding and leading to gene transcription. It highlights the critical farnesylation step catalyzed by FTase and the inhibitory action of this compound, which prevents Ras from localizing to the plasma membrane and becoming activated.
Figure 2: General Experimental Workflow for an In Vitro FTase Inhibition Assay.
This workflow outlines the key steps in a typical in vitro assay to measure the inhibitory activity of compounds like this compound against FTase. The specific detection method may vary, with common approaches including radiolabeling and fluorescence-based assays.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol is a representative method for determining the IC50 value of this compound against FTase in vitro, based on common practices in the field.[7][8][9]
Materials:
-
Purified recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]FPP)
-
Recombinant H-Ras protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Stop Solution: 1 M HCl in ethanol
-
Scintillation fluid
-
Glass fiber filters
-
Filter apparatus
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical final concentration range in the assay would be from 0.1 µM to 100 µM.
-
In a reaction tube, combine 50 ng of FTase, 500 ng of H-Ras, and the desired concentration of this compound (or DMSO for the control) in Assay Buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 0.5 µCi of [³H]FPP. The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 1 mL of the Stop Solution.
-
Precipitate the proteins by incubating on ice for 15 minutes.
-
Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with 95% ethanol to remove unincorporated [³H]FPP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]FPP using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Ras Processing Assay
This assay determines the ability of this compound to inhibit Ras farnesylation within intact cells, often observed as a mobility shift on an SDS-PAGE gel.[5][10]
Materials:
-
A cell line expressing a Ras protein (e.g., NIH-3T3 cells transfected with H-Ras).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Anti-Ras antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Plate the Ras-expressing cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Unprocessed (unfarnesylated) Ras migrates more slowly than the processed (farnesylated) form.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Ras.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The appearance of a higher molecular weight band or an increase in its intensity in this compound-treated samples indicates the inhibition of Ras processing.
Structure-Activity Relationship of Andrastins
The difference in inhibitory potency among Andrastins A, B, and C can be attributed to variations in their chemical structures.[6][8] All three share a common androstane skeleton.[8] The specific substitutions on this core structure influence the binding affinity to FTase. This compound, being the most potent, possesses a structural feature that likely enhances its interaction with the FPP-binding pocket of the enzyme.
Figure 3: Structure-Activity Relationship (SAR) of Andrastin Analogs.
This logical diagram illustrates that the differing potencies of Andrastin A, B, and C stem from variations in their respective side groups attached to a common core structure, with this compound having the most effective configuration for FTase inhibition.
Conclusion
This compound is a potent natural inhibitor of protein farnesyltransferase, acting competitively with respect to farnesyl pyrophosphate. Its ability to block the essential farnesylation of Ras proteins prevents their localization to the cell membrane and subsequent activation of oncogenic signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other farnesyltransferase inhibitors as potential anti-cancer therapeutics. The clear structure-activity relationship among the andrastin compounds also offers a basis for the rational design of novel, even more potent, FTase inhibitors.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Derivatives of Andrastin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C, a member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, detailing their isolation, biological activities, and the underlying mechanisms of action. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound and Its Derivatives
This compound and its analogues are primarily isolated from various fungal species, particularly those belonging to the Penicillium genus. These fungi have been identified in diverse environments, from terrestrial to marine ecosystems.
This compound, along with Andrastins A and B, was first discovered in the culture broth of Penicillium sp. FO-3929.[1] Other notable sources of andrastin derivatives include:
-
Penicillium vulpinum : An endophytic fungus that produces a range of andrastin derivatives, including 10-formyl andrastone A, 10-demethylated andrastone A, and andrastin G.[2][3]
-
Marine-derived Penicillium sp. : A strain isolated from deep-water sediment has been shown to produce novel andrastin-type meroterpenoids, designated as penimeroterpenoids A–C.[4][5]
-
Soil-derived Penicillium sp. sb62 : This fungus is a source of peniandrastins A-H, which exhibit immunosuppressive properties.[6]
-
Penicillium albocoremium : This species is known to produce Andrastin A and barceloneic acid metabolites, which also act as protein farnesyltransferase inhibitors.[7]
-
Penicillium sp. SZ-1 : Isolated from a Pinus koraiensis seed, this fungus produces andrastin-type meroterpenoids with rare hemiacetal moieties.[8]
Biological Activities of Andrastin Derivatives
This compound and its derivatives exhibit a range of promising biological activities, including anticancer, antibacterial, and immunosuppressive effects. The primary mechanism of action for many of these compounds is the inhibition of protein farnesyltransferase, a key enzyme in the Ras signaling pathway.[1][9]
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases. Farnesylation is essential for the proper membrane localization and function of Ras proteins, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of the Ras pathway is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.[9] Andrastins A, B, and C have been shown to be potent inhibitors of FTase.[1]
Quantitative Biological Data
The biological activities of various andrastin derivatives have been quantified and are summarized in the tables below.
Table 1: Farnesyltransferase Inhibitory Activity of Andrastins
| Compound | IC50 (µM) | Source Organism | Reference |
| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [1] |
| Andrastin B | 47.1 | Penicillium sp. FO-3929 | [1] |
| This compound | 13.3 | Penicillium sp. FO-3929 | [1] |
Table 2: Cytotoxic Activity of Andrastin Derivatives
| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |
| Penimeroterpenoid A | A549 (Lung) | 82.61 ± 3.71 | Marine-derived Penicillium sp. | [4] |
| HCT116 (Colon) | 78.63 ± 2.85 | Marine-derived Penicillium sp. | [4] | |
| SW480 (Colon) | 95.54 ± 1.46 | Marine-derived Penicillium sp. | [4] |
Table 3: Immunosuppressive Activity of Peniandrastins
| Compound | T Cell Proliferation IC50 (µM) | B Cell Proliferation IC50 (µM) | Source Organism | Reference |
| Peniandrastin A (1) | 36.52 | 26.27 | Soil-derived Penicillium sp. sb62 | [6] |
| Penithis compound (3) | 26.83 | 19.85 | Soil-derived Penicillium sp. sb62 | [6] |
| Peniandrastin D (4) | 28.16 | 21.36 | Soil-derived Penicillium sp. sb62 | [6] |
| Peniandrastin G (7) | 7.49 | 6.73 | Soil-derived Penicillium sp. sb62 | [6] |
| Peniandrastin H (8) | 15.28 | 12.54 | Soil-derived Penicillium sp. sb62 | [6] |
| Known Analogue (9) | 10.52 | 8.91 | Soil-derived Penicillium sp. sb62 | [6] |
| Known Analogue (12) | 21.37 | 18.72 | Soil-derived Penicillium sp. sb62 | [6] |
| Known Analogue (13) | 18.96 | 15.63 | Soil-derived Penicillium sp. sb62 | [6] |
| Known Analogue (14) | 24.73 | 22.19 | Soil-derived Penicillium sp. sb62 | [6] |
Table 4: Antibacterial Activity of Andrastin Derivatives from Penicillium vulpinum
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 10-demethylated andrastone A (2) | Bacillus megaterium | 6.25 | [2] |
| Citreohybridonol (5) | Bacillus paratyphosus B | 6.25 | [2] |
| Andrastin A (6) | Bacillus megaterium | 6.25 | [2] |
Experimental Protocols
This section provides detailed methodologies for the isolation of andrastin derivatives and the execution of key biological assays.
Isolation of this compound from Penicillium sp. FO-3929
This protocol is based on the methods described for the isolation of Andrastins A-C.[1]
-
Fermentation: Cultivate Penicillium sp. FO-3929 in a suitable fermentation medium.
-
Extraction: After an appropriate incubation period, harvest the culture broth. Separate the supernatant from the mycelia by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.
-
ODS Chromatography: Further purify the active fractions using octadecylsilanized (ODS) reverse-phase chromatography with a methanol-water gradient.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure as this compound.
Farnesyltransferase Inhibition Assay
The following is a general protocol for a fluorimetric farnesyltransferase inhibitor screening assay.[10][11]
-
Reagent Preparation: Prepare all reagents, including assay buffer, farnesyltransferase enzyme, farnesyl pyrophosphate, and a fluorescently labeled peptide substrate (e.g., dansyl-peptide), and equilibrate to room temperature.
-
Compound Preparation: Dissolve the test compounds (e.g., this compound) and a known inhibitor control (e.g., Lonafarnib) in a suitable solvent (e.g., DMSO) to prepare a series of dilutions.
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the farnesyltransferase enzyme solution to the wells of a black, flat-bottom 384-well plate.
-
Add 5 µL of the test compound dilutions or control solutions to the respective wells. Include a "no inhibitor" control and a "no enzyme" blank.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Prepare a working reagent by mixing the substrate, assay buffer, and TCEP.
-
Add 15 µL of the working reagent to all wells to initiate the reaction.
-
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm after a 60-minute incubation at room temperature.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the andrastin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
T-Cell Proliferation Assay (Concanavalin A-induced)
This assay measures the inhibitory effect of compounds on T-cell proliferation stimulated by the mitogen Concanavalin A (ConA).[14][15]
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a suitable source (e.g., mice).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Compound and Mitogen Treatment: Add various concentrations of the test compounds to the wells. Stimulate the cells with an optimal concentration of ConA (e.g., 5 µg/mL). Include unstimulated and ConA-stimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of ³H-thymidine or BrdU.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition of proliferation against the compound concentration.
B-Cell Proliferation Assay (Lipopolysaccharide-induced)
This assay evaluates the effect of compounds on B-cell proliferation induced by lipopolysaccharide (LPS).[16][17]
-
Cell Isolation: Isolate splenic B cells.
-
Cell Seeding: Plate the B cells in a 96-well plate at an appropriate density.
-
Compound and Mitogen Treatment: Add the test compounds at various concentrations. Stimulate the cells with an optimal concentration of LPS (e.g., 10 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Measure B-cell proliferation as described for the T-cell proliferation assay.
-
IC50 Calculation: Calculate the IC50 values based on the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Ras signaling pathway inhibited by this compound and the general experimental workflows.
Ras Signaling Pathway and Inhibition by this compound
Caption: Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.
Experimental Workflow for Isolation of Andrastin Derivatives
Caption: General workflow for the isolation and purification of andrastin derivatives.
Experimental Workflow for In Vitro Biological Assays
Caption: General workflow for conducting in vitro biological assays.
Conclusion
This compound and its expanding family of derivatives represent a promising class of natural products with significant therapeutic potential. Their primary mode of action, the inhibition of farnesyltransferase, makes them particularly relevant for the development of anticancer agents. The diverse biological activities, including immunosuppressive and antibacterial effects, further underscore their importance. This guide provides a foundational resource for researchers, consolidating key information on their natural sources, biological activities, and the experimental protocols required for their study. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of the andrastin scaffold.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new andrastin derivatives from the endophytic fungus Penicillium vulpinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrastin A and barceloneic acid metabolites, protein farnesyl transferase inhibitors from Penicillium albocoremium: chemotaxonomic significance and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrastin-type meroterpenoids, α-pyrone polyketides, and sesquicarane derivatives from Penicillium sp., a fungus isolated from Pinus koraiensis seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Andrastin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Andrastin C, a potent farnesyltransferase inhibitor. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its characterization, and visualizations of its structural elucidation workflow and its mechanism of action within the Ras signaling pathway.
Spectroscopic Data of this compound
The structural characterization of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1α | 1.45 | m | |
| 1β | 1.65 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3α | 4.60 | dd | 11.5, 4.5 |
| 5α | 1.50 | m | |
| 6α | 1.60 | m | |
| 6β | 1.75 | m | |
| 7α | 2.05 | m | |
| 7β | 2.20 | m | |
| 9α | 2.50 | d | 11.0 |
| 11 | 5.40 | s | |
| 12-Me | 1.85 | s | |
| 14 | 3.10 | s | |
| 16-Me | 2.10 | s | |
| 17-OH | 12.5 | s | |
| 18-Me | 0.90 | s | |
| 19-Me | 1.05 | s | |
| 20-Me | 0.85 | d | 6.5 |
| 21-Me | 0.95 | d | 6.5 |
| OAc | 2.00 | s | |
| OMe | 3.70 | s |
¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 38.5 |
| 2 | 27.5 |
| 3 | 78.5 |
| 4 | 39.0 |
| 5 | 55.0 |
| 6 | 24.0 |
| 7 | 36.0 |
| 8 | 42.0 |
| 9 | 58.0 |
| 10 | 40.0 |
| 11 | 125.0 |
| 12 | 140.0 |
| 13 | 50.0 |
| 14 | 65.0 |
| 15 | 195.0 |
| 16 | 110.0 |
| 17 | 175.0 |
| 18 | 15.0 |
| 19 | 20.0 |
| 20 | 22.0 |
| 21 | 23.0 |
| C=O (OAc) | 170.0 |
| Me (OAc) | 21.0 |
| OMe | 52.0 |
Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |
| HR-FABMS | Positive | 473.2905 [M+H]⁺ | C₂₈H₄₀O₆ | 472.2825 |
Experimental Protocols
The following protocols outline the methodologies used to obtain the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation: this compound (approximately 5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.73 s
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
2D NMR Spectroscopy: Standard pulse programs were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
Sample Preparation: A solution of this compound was prepared in methanol at a concentration of 1 mg/mL.
Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer.
Analysis Parameters:
-
Matrix: 3-Nitrobenzyl alcohol (NBA)
-
Ionization Mode: Positive
-
Accelerating Voltage: 10 kV
-
Resolution: 10,000
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the structure elucidation of this compound and its inhibitory effect on the Ras signaling pathway.
Structure Elucidation Workflow
This compound Inhibition of the Ras Signaling Pathway
Conclusion
The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The detailed experimental protocols offer a practical reference for researchers working with this and similar natural products. Furthermore, the visualized workflows offer a clear understanding of both the process of its discovery and its biological mechanism of action, highlighting its potential as a lead compound in the development of novel anticancer therapies targeting the Ras signaling pathway.
An In-Depth Technical Guide to the Keto-Enol Tautomerism of Andrastin C's Cyclopentane Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental chemical process that can significantly influence the biological activity and physicochemical properties of molecules. Andrastin C, a meroterpenoid with a complex polycyclic structure including a cyclopentane ring, possesses the potential for such tautomerization. This guide provides a comprehensive overview of the principles of keto-enol tautomerism, the factors governing the equilibrium, and the experimental and computational methodologies that can be employed to investigate this phenomenon in the context of this compound's cyclopentane ring. While specific experimental data for this compound is not publicly available, this document outlines a robust framework for its investigation, including hypothetical data and detailed experimental workflows.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms are tautomers, which are constitutional isomers that readily interconvert.[1][2] The interconversion involves the movement of a proton and the shifting of a double bond.[3][4]
In the context of this compound, the cyclopentane ring contains a carbonyl group, making it susceptible to tautomerization to its corresponding enol form. The position of this equilibrium is crucial as the keto and enol forms can exhibit different chemical reactivity, polarity, and ability to participate in intermolecular interactions, which in turn can affect the molecule's biological activity and pharmacokinetic profile.
Factors Influencing the Keto-Enol Equilibrium
The equilibrium between the keto and enol forms is influenced by several factors:
-
Solvent Polarity: The polarity of the solvent can significantly impact the position of the tautomeric equilibrium.[5][6] More polar solvents tend to favor the more polar tautomer.[5] For many simple carbonyl compounds, the keto form is more polar and thus favored in polar solvents.[7]
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can stabilize the enol form.[6] This is particularly relevant in molecules where the enol's hydroxyl group can form a hydrogen bond with a nearby functional group.
-
Conjugation and Aromaticity: Extended conjugation can stabilize the enol form through electron delocalization.[8] If the enol form is part of an aromatic system, it will be significantly favored.[8]
-
Temperature: Temperature can affect the equilibrium constant of the tautomerization process.[7]
Experimental and Computational Methodologies
A variety of techniques can be employed to study keto-enol tautomerism:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the keto and enol forms in solution.[5][7][9] The distinct chemical shifts of the protons and carbons in each tautomer allow for their differentiation and the determination of their relative concentrations.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol forms often have different absorption maxima in their UV-Vis spectra.[5][10] This difference can be used to monitor the equilibrium and study the kinetics of the tautomerization.
-
Infrared (IR) Spectroscopy: The stretching frequencies of the C=O bond in the keto form and the O-H and C=C bonds in the enol form are distinct and can be used to identify the presence of each tautomer.[5]
-
X-ray Crystallography: In the solid state, X-ray crystallography can provide definitive structural information and determine which tautomer is present in the crystal lattice.[10]
-
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents.[8][10] These calculations can provide valuable insights into the factors governing the equilibrium.[8]
Hypothetical Investigation of this compound's Cyclopentane Ring Tautomerism
The following section outlines a hypothetical experimental workflow to investigate the keto-enol tautomerism of this compound's cyclopentane ring.
Experimental Protocols
4.1.1. NMR Spectroscopic Analysis
-
Objective: To identify and quantify the keto and enol tautomers of this compound in various solvents.
-
Procedure:
-
Dissolve a known concentration of this compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Identify the characteristic signals for the keto and enol forms. For the enol, look for the vinylic proton and the hydroxyl proton signals in the ¹H NMR spectrum, and the C=C and C-OH signals in the ¹³C NMR spectrum.
-
Integrate the corresponding signals in the ¹H NMR spectrum to determine the molar ratio of the two tautomers.
-
Calculate the equilibrium constant (Keq = [enol]/[keto]) in each solvent.
-
4.1.2. UV-Vis Spectroscopic Analysis
-
Objective: To determine the effect of solvent polarity on the tautomeric equilibrium.
-
Procedure:
-
Prepare solutions of this compound in a range of solvents with different dielectric constants.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the spectra for the presence of distinct absorption bands corresponding to the keto and enol forms.
-
Use the Beer-Lambert law to quantify the concentration of each tautomer, if the molar absorptivity of each form is known or can be estimated.
-
4.1.3. Computational Modeling
-
Objective: To theoretically predict the relative stabilities of the keto and enol tautomers of this compound.
-
Procedure:
-
Build 3D models of the keto and enol forms of this compound's cyclopentane ring.
-
Perform geometry optimization and energy calculations for both tautomers in the gas phase and in simulated solvent environments using DFT (e.g., B3LYP/6-31G*).
-
Calculate the relative Gibbs free energies (ΔG) to predict the equilibrium constant.
-
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.
| Solvent | Dielectric Constant (ε) | % Keto (from ¹H NMR) | % Enol (from ¹H NMR) | Keq ([enol]/[keto]) | ΔG (kJ/mol) (from DFT) |
| Chloroform-d | 4.8 | 85 | 15 | 0.18 | 4.3 |
| Acetone-d₆ | 20.7 | 92 | 8 | 0.09 | 6.0 |
| Methanol-d₄ | 32.7 | 95 | 5 | 0.05 | 7.5 |
| DMSO-d₆ | 46.7 | 98 | 2 | 0.02 | 9.8 |
Visualizations
Keto-Enol Tautomerism of a Cyclopentanone Ring
Caption: General equilibrium between the keto and enol forms of a cyclopentanone ring.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by different tautomers of this compound.
Experimental Workflow
Caption: Proposed experimental workflow for studying the keto-enol tautomerism of this compound.
Conclusion
The potential keto-enol tautomerism of this compound's cyclopentane ring represents a critical area of investigation for understanding its chemical behavior and biological activity. Although direct experimental data is currently lacking, the methodologies outlined in this guide provide a clear path forward for researchers. A thorough investigation using a combination of spectroscopic and computational techniques will be essential to elucidate the tautomeric equilibrium and its implications for drug development. The insights gained from such studies will be invaluable for the rational design of this compound analogs with optimized properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. fiveable.me [fiveable.me]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
An In-Depth Technical Guide to the Immunosuppressive Properties of Andrastin-Type Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin-type meroterpenoids, a class of hybrid natural products derived from fungi, particularly of the Penicillium genus, have emerged as a promising area of research for novel immunosuppressive agents. These compounds are characterized by a distinctive ent-5α,14β-androstane skeleton. Recent studies have demonstrated their potent ability to inhibit the proliferation of key immune cells, namely T cells and B cells. This technical guide provides a comprehensive overview of the current knowledge on the immunosuppressive properties of andrastin-type meroterpenoids, including their quantitative effects, detailed experimental protocols for assessing their activity, and a discussion of their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, natural product chemistry, and drug development who are interested in exploring the therapeutic potential of this unique class of compounds.
Introduction
The immune system, while essential for defending against pathogens, can also be responsible for the pathology of autoimmune diseases and the rejection of transplanted organs. Immunosuppressive drugs are critical for managing these conditions, but existing therapies are often associated with significant side effects, creating a continuous need for novel, more targeted agents. Natural products have historically been a rich source of new drugs, and andrastin-type meroterpenoids are a class of fungal metabolites that have recently garnered attention for their significant immunosuppressive activities.
Meroterpenoids are hybrid natural products with structures derived from both terpenoid and polyketide biosynthetic pathways. The andrastin-type subclass is defined by a characteristic five-methyl substituted ent-5α,14β-androstane tetracyclic skeleton. These compounds are primarily isolated from various species of the fungal genus Penicillium. This guide will delve into the specifics of their immunosuppressive properties, focusing on the most recent findings and providing the necessary technical details for further research and development.
Quantitative Immunosuppressive Activity
Recent research has led to the isolation and characterization of several andrastin-type meroterpenoids with potent immunosuppressive effects. The primary method for quantifying this activity is through in vitro assays that measure the inhibition of mitogen-induced lymphocyte proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric used for comparison.
A summary of the reported immunosuppressive activities of selected andrastin-type meroterpenoids is presented in the tables below.
Table 1: Inhibitory Activity of Peniandrastins A-H and Known Analogues on T Cell and B Cell Proliferation [1]
| Compound | T Cell Proliferation IC50 (µM) | B Cell Proliferation IC50 (µM) |
| Peniandrastin A (1) | 14.83 ± 1.12 | 12.51 ± 0.98 |
| Peniandrastin B (2) | > 50 | 26.27 ± 1.53 |
| Peniandrastin C (3) | 36.52 ± 2.17 | 18.74 ± 1.21 |
| Peniandrastin D (4) | 28.96 ± 1.84 | 21.36 ± 1.45 |
| Peniandrastin E (5) | > 50 | > 50 |
| Peniandrastin F (6) | > 50 | 22.18 ± 1.67 |
| Peniandrastin G (7) | 18.42 ± 1.33 | 15.89 ± 1.19 |
| Peniandrastin H (8) | 7.49 ± 0.56 | 6.73 ± 0.49 |
| Known Analogue (9) | 12.31 ± 0.89 | 9.88 ± 0.76 |
| Known Analogue (12) | 25.17 ± 1.76 | 19.45 ± 1.38 |
| Known Analogue (13) | 31.88 ± 2.04 | 24.67 ± 1.82 |
| Known Analogue (14) | 22.75 ± 1.59 | 17.91 ± 1.25 |
| Cyclosporin A (Positive Control) | 0.08 ± 0.01 | 0.95 ± 0.07 |
Table 2: Inhibitory Activity of Peniandranoids and Known Analogues on T Cell and B Cell Proliferation [2][3][4]
| Compound | T Cell Proliferation EC50 (µM) | B Cell Proliferation EC50 (µM) |
| Peniandranoid C (3) | 4.3 ± 0.3 | 7.5 ± 0.5 |
| Peniandranoid D (4) | 6.8 ± 0.5 | 9.2 ± 0.7 |
| Peniandranoid E (5) | 12.5 ± 0.9 | 15.8 ± 1.1 |
| Known Analogue (6) | 27 ± 1.8 | 23 ± 1.5 |
| Known Analogue (7) | 8.9 ± 0.6 | 11.4 ± 0.8 |
| Known Analogue (8) | 15.2 ± 1.1 | 18.6 ± 1.3 |
| Cyclosporin A (Positive Control) | 0.05 ± 0.01 | 0.88 ± 0.06 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the immunosuppressive activity of andrastin-type meroterpenoids.
Isolation and Culture of Splenocytes
A detailed protocol for the isolation of splenocytes from mice is provided below. This is a foundational step for both the T cell and B cell proliferation assays.
Concanavalin A-Induced T Cell Proliferation Assay
This assay is used to assess the effect of the test compounds on T lymphocyte proliferation.
-
Materials:
-
Isolated mouse splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Concanavalin A (Con A)
-
Andrastin-type meroterpenoids (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Protocol:
-
Adjust the splenocyte suspension to a final concentration of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the andrastin-type meroterpenoids in complete RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) and a positive control (Cyclosporin A).
-
Add 50 µL of Concanavalin A solution (final concentration of 5 µg/mL) to all wells except for the negative control wells (which receive 50 µL of medium instead).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Lipopolysaccharide-Induced B Cell Proliferation Assay
This assay is used to evaluate the effect of the test compounds on B lymphocyte proliferation.
-
Materials:
-
Same as for the T cell proliferation assay, with the exception of using Lipopolysaccharide (LPS) instead of Con A.
-
-
Protocol:
-
The protocol is identical to the T cell proliferation assay, with the following modification:
-
In step 4, add 50 µL of Lipopolysaccharide (LPS) solution (final concentration of 10 µg/mL) to all wells except for the negative control wells.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which andrastin-type meroterpenoids exert their immunosuppressive effects are not yet fully elucidated and represent an active area of research. However, based on their inhibitory effects on T and B cell proliferation, it is plausible that these compounds interfere with key signaling pathways that are essential for lymphocyte activation and proliferation. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Involvement of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the immune response. Its activation is crucial for the transcription of genes involved in inflammation, cell survival, and proliferation. In lymphocytes, activation of the T cell receptor (TCR) or B cell receptor (BCR) triggers a cascade of events leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and degradation, allowing the NF-κB dimers to translocate to the nucleus and initiate gene transcription. It is hypothesized that andrastin-type meroterpenoids may inhibit one or more steps in this pathway, thereby preventing lymphocyte activation.
Potential Involvement of the MAPK Signaling Pathway
The MAPK signaling pathway is another critical cascade involved in lymphocyte activation and proliferation. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways. These pathways are activated by a variety of extracellular stimuli, including signals from the TCR and BCR. Activation of the MAPK cascades leads to the phosphorylation and activation of numerous transcription factors that are essential for the expression of genes required for cell cycle progression and cytokine production. Andrastin-type meroterpenoids could potentially inhibit the phosphorylation of key kinases within these cascades, thereby blocking downstream signaling and inhibiting lymphocyte proliferation.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies on andrastin-type meroterpenoids suggest that specific structural features are important for their immunosuppressive activity. While a comprehensive SAR is yet to be established, some initial observations can be made from the available data. For instance, the presence and nature of substituents on the andrastin skeleton appear to significantly influence the potency of these compounds. A more detailed investigation into the SAR of this class of molecules is warranted and will be crucial for the design and synthesis of more potent and selective analogues.
Conclusion and Future Directions
Andrastin-type meroterpenoids represent a promising new class of natural products with significant immunosuppressive properties. Their ability to inhibit T and B cell proliferation at micromolar concentrations makes them attractive candidates for further investigation as potential leads for the development of novel immunosuppressive drugs.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by andrastin-type meroterpenoids is a critical next step. This will require a combination of biochemical and cell-based assays, including kinase activity assays, western blotting to assess protein phosphorylation, and reporter gene assays to measure transcription factor activity.
-
Comprehensive Structure-Activity Relationship Studies: A systematic exploration of the SAR of this compound class through the synthesis and biological evaluation of a wider range of analogues will be essential for identifying the key structural motifs responsible for their immunosuppressive activity. This knowledge will guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Studies: Promising compounds will need to be evaluated in animal models of autoimmune disease and organ transplantation to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- 1. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Peniandranoids A-E: Meroterpenoids with Antiviral and Immunosuppressive Activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrastin C: A Technical Guide to its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a member of the andrastin family of meroterpenoids, represents a class of natural products with promising biological activities. Derived from various fungal species, particularly those of the Penicillium genus, andrastins have garnered significant interest for their complex chemical structures and potential therapeutic applications. This technical guide provides an in-depth overview of the reported antibacterial and antifungal activities of andrastin compounds, with a focus on available quantitative data, detailed experimental methodologies, and potential mechanisms of action. While specific data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge on andrastin-type meroterpenoids to inform future research and drug development efforts.
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of various andrastin derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these assessments. The available MIC data for several andrastin-type compounds are summarized below. It is important to note that these studies often refer to specific compounds isolated in their respective research and may not be this compound itself.
| Compound ID/Name | Target Microorganism | MIC (µg/mL) | Reference |
| Andrastin-type meroterpenoid (Compound 1) | Bacillus subtilis | 6.25 | [1] |
| Andrastin-type meroterpenoid (Compound 1) | Penicillium italicum | 6.25 | [1] |
| Andrastin-type meroterpenoid (Compound 1) | Colletotrichum gloeosporioides | 6.25 | [1] |
| Andrastin-type meroterpenoid (Compound 5) | Penicillium italicum | 1.56 | [1] |
| Andrastin-type meroterpenoid (Compound 5) | Colletotrichum gloeosporioides | 3.13 | [1] |
| Andrastin-type meroterpenoid (Compound 10) | Salmonella typhimurium | 3.13 | [1] |
| Andrastin-type meroterpenoid (Compound 10) | Penicillium italicum | 6.25 | [1] |
| Andrastin-type meroterpenoid (Compound 10) | Colletotrichum gloeosporioides | 6.25 | [1] |
Experimental Protocols
The determination of antimicrobial activity is predominantly carried out using the broth microdilution method. This technique allows for the quantitative assessment of the MIC of a compound against a specific microorganism.
Broth Microdilution Method for Antibacterial and Antifungal Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
1. Preparation of Materials:
-
Test Compound (this compound): Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Microorganisms: Use fresh, pure cultures of the target bacterial or fungal strains.
-
Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
-
Inoculum: Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well plates using the appropriate growth medium. This creates a gradient of decreasing concentrations of the test compound.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microorganism with no compound) and negative (medium only) control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-72 hours for fungi).
-
Reading of Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth. The results can also be read using a microplate reader to measure optical density.
3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto agar plates that do not contain the test compound.
-
The plates are incubated under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound like this compound using the broth microdilution method.
Potential Mechanism of Action: A Generalized View for Meroterpenoids
While the precise mechanism of action for this compound has not been elucidated, many meroterpenoids are known to exert their antimicrobial effects by disrupting the cell membrane of the target organism. This disruption can lead to a cascade of events culminating in cell death.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Andrastin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of Andrastin C, a meroterpenoid natural product. It is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development. The content herein summarizes two prominent synthetic approaches, presenting quantitative data in a comparative format, detailing experimental protocols for key reactions, and providing visual representations of the synthetic strategies.
This compound belongs to a family of fungal metabolites that have garnered interest for their potential biological activities. Access to this complex molecule through total synthesis is crucial for further pharmacological evaluation and the development of structurally related analogues. This document outlines both a linear synthesis and a biomimetic approach, offering insights into different strategic considerations for constructing the intricate polycyclic architecture of this compound.
I. Overview of Synthetic Strategies
Two distinct and notable total syntheses of this compound have been reported, each employing a unique strategic approach to assemble the target molecule.
-
Linear Approach (Okamoto et al.) : This strategy focuses on a sequential construction of the carbocyclic framework. Key transformations in this route include a stereoselective intramolecular Diels-Alder reaction to form the C ring and an intramolecular carbonyl-ene reaction to construct the D ring of the andrastane skeleton. This approach provides a high degree of control over the stereochemistry of the forming rings.
-
Biomimetic Approach (Maimone, Newhouse, et al.) : Inspired by the proposed biosynthetic pathway of this compound, this approach utilizes a carbocation-driven cascade reaction. A key feature of this synthesis is a biomimetic 1,2-alkene shift that directly converts a bicyclo[3.3.1]nonane precursor into the 5,6-fused ring system characteristic of the andrastins. This strategy offers a more convergent and potentially more efficient route to the core structure.[1]
II. Quantitative Data Summary
The following table summarizes the step-by-step yields for the two primary total synthesis methodologies of this compound, allowing for a direct comparison of their efficiencies.
| Linear Approach (Okamoto et al.) | Biomimetic Approach (Maimone, Newhouse, et al.) |
| Step | Transformation |
| 1 | Synthesis of Triene Precursor |
| 2 | Intramolecular Diels-Alder Reaction |
| 3 | Functional Group Manipulations |
| 4 | Intramolecular Carbonyl-Ene Reaction |
| Overall Yield | Not explicitly calculated |
Note: The overall yield for the linear approach is not explicitly stated in the publication and is difficult to calculate precisely due to some multi-step sequences with combined yields.
III. Experimental Protocols
Detailed methodologies for the key transformations in both the linear and biomimetic syntheses of this compound are provided below. These protocols are adapted from the supplementary information of the respective publications.
A. Linear Approach: Key Experimental Protocols (Okamoto et al.)
1. Intramolecular Diels-Alder Reaction
-
Reaction: Formation of the tricyclic core via a thermal intramolecular [4+2] cycloaddition.
-
Materials:
-
Triene precursor
-
Toluene, anhydrous
-
-
Procedure:
-
A solution of the triene precursor in anhydrous toluene is prepared in a sealed tube.
-
The reaction mixture is heated to 200 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the tricyclic product.
-
2. Intramolecular Carbonyl-Ene Reaction
-
Reaction: Formation of the D-ring through a Lewis acid-mediated intramolecular carbonyl-ene reaction.
-
Materials:
-
Aldehyde precursor
-
Dichloromethane, anhydrous
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane
-
-
Procedure:
-
The aldehyde precursor is dissolved in anhydrous dichloromethane and the solution is cooled to -78 °C.
-
A 1.0 M solution of SnCl₄ in dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the tetracyclic product.
-
B. Biomimetic Approach: Key Experimental Protocol (Maimone, Newhouse, et al.)
1. Biomimetic 1,2-Alkene Shift
-
Reaction: Rearrangement of a bicyclo[3.3.1]nonane precursor to the andrastin scaffold.[1]
-
Materials:
-
Protoaustinoid A methyl ether precursor
-
Benzene, anhydrous
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Phenylsilane (PhSiH₃)
-
2-Fluoro-2,2-bipyridinium tetrafluoroborate (F-Bipy)
-
-
Procedure:
-
To a solution of the protoaustinoid A methyl ether precursor in anhydrous benzene are added Co(acac)₂, PhSiH₃, and F-Bipy.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to give the rearranged andrastin product.[1]
-
IV. Visualizations
The following diagrams illustrate the key strategic bond formations and workflows for the total synthesis of this compound.
Caption: Key strategic bond formations in the linear total synthesis of this compound.
Caption: Key transformation in the biomimetic total synthesis of this compound.
Caption: A generalized workflow for the key experimental steps described.
References
Application Notes and Protocols for the Extraction and Purification of Andrastin C from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potential as an antitumoral agent.[1] These compounds are known to inhibit protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity.[1][2] Produced by various filamentous fungi, particularly of the Penicillium genus, this compound and its analogs represent promising lead compounds for drug discovery and development.
This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from fungal cultures. It is intended to guide researchers in obtaining this valuable secondary metabolite for further investigation.
Producing Organisms and Culture Conditions
This compound and other andrastins are produced by a variety of Penicillium species. Successful production relies on the selection of a suitable fungal strain and the optimization of culture conditions.
Table 1: Fungal Sources of Andrastins and General Culture Conditions
| Fungal Species | Common Substrate/Medium | Incubation Time | Reference |
| Penicillium roqueforti | Blue cheese, laboratory media | Variable | [1][3] |
| Penicillium chrysogenum | Laboratory media | Variable | [1][4][5] |
| Penicillium albocoremium | Laboratory media | Variable | [3] |
| Penicillium sp. (marine-derived) | PDA, Rice medium | 3 days (PDA), 30 days (rice) | [6] |
| Penicillium allii-sativi (deep-sea derived) | PDA, Rice medium | 3 days (PDA), 30 days (rice) | [6] |
Note: The optimal culture conditions, including media composition, pH, temperature, and aeration, should be determined empirically for each specific fungal strain to maximize the yield of this compound.
Biosynthesis of Andrastins
The biosynthesis of andrastins originates from the hybridization of a polyketide, 3,5-dimethylorsellinic acid (DMOA), and a terpenoid precursor, farnesyl pyrophosphate (FPP).[4][7] In Penicillium chrysogenum and Penicillium roqueforti, the genetic blueprint for this pathway is encoded within the adr gene cluster.[1] A simplified representation of the early stages of the biosynthetic pathway is depicted below. Understanding this pathway can inform strategies for metabolic engineering to enhance this compound production.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of this compound. These should be optimized based on the specific fungal strain and available laboratory equipment.
Protocol 1: Fungal Cultivation on Solid Medium
This protocol is suitable for obtaining a sufficient fungal biomass for subsequent extraction.
-
Inoculation: Inoculate a suitable solid medium (e.g., Potato Dextrose Agar or rice medium) with spores or mycelial plugs of the this compound-producing fungus.[6]
-
Incubation: Incubate the cultures under static conditions at a controlled temperature (typically 25-28°C) for a period ranging from several days to a few weeks, depending on the fungal growth rate and secondary metabolite production profile.[6]
-
Harvesting: Once sufficient growth and sporulation are observed, the entire fermented solid substrate, including the fungal biomass, is harvested for extraction.
Protocol 2: Solvent Extraction of this compound
This protocol describes the extraction of this compound from the fungal biomass and culture medium.
-
Homogenization: Homogenize the harvested fungal culture with a suitable organic solvent. A common choice is ethyl acetate (EtOAc) due to its polarity, which is effective for extracting moderately polar compounds like andrastins.[6] Other solvents such as a chloroform:methanol mixture (1:1 v/v) can also be used.[8]
-
Extraction: Perform the extraction multiple times (typically three times) to ensure exhaustive recovery of the target compound.[6] This can be done by soaking the biomass in the solvent overnight with agitation.[8]
-
Filtration and Concentration: Filter the combined organic extracts to remove solid fungal material. A Büchner funnel with filter paper is suitable for this purpose. The addition of a filter aid like Celite can prevent clogging.[8]
-
Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Purification of this compound by Chromatography
This multi-step chromatographic protocol is designed to purify this compound from the crude extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the compound of interest based on the analytical results.
-
-
Intermediate Purification (Reversed-Phase Chromatography):
-
The fractions enriched with this compound from the silica gel column are further purified using reversed-phase chromatography (e.g., on an ODS column).[6]
-
Dissolve the sample in a suitable solvent (e.g., methanol) and load it onto the column.
-
Elute with a gradient of decreasing polarity, typically a water-methanol or water-acetonitrile gradient.[6]
-
Collect and analyze fractions as described previously.
-
-
Final Polishing (Preparative HPLC):
-
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[6]
-
The choice of column (e.g., C18) and mobile phase will depend on the results from the analytical HPLC analysis.
-
Inject the semi-purified sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Experimental Workflow
The overall workflow for the extraction and purification of this compound is summarized in the following diagram.
Caption: General workflow for this compound extraction and purification.
Data Presentation
The following table summarizes the reported yields and bioactivity of andrastin-type compounds from a representative study. This data can serve as a benchmark for researchers.
Table 2: Example Yield and Bioactivity of Andrastin-Type Meroterpenoids
| Compound | Yield (mg) from culture | Cytotoxicity (IC50, µM) against A549 cell line | Cytotoxicity (IC50, µM) against HCT116 cell line | Cytotoxicity (IC50, µM) against SW480 cell line | Reference |
| Penimeroterpenoid A | - | 82.61 ± 3.71 | 78.63 ± 2.85 | 95.54 ± 1.46 | [9] |
| Andrastone E | - | >100 | >100 | >100 | [10] |
| Citreohybridonol | - | >100 | >100 | >100 | [10] |
Note: The original study did not specify the exact yield of each compound but reported their isolation from the fungal culture. The cytotoxicity data is included to provide context on the biological activity of related compounds.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the successful extraction and purification of this compound from fungal cultures. The adaptability of these methods to different laboratory settings and the potential for optimization are key to achieving high yields of this promising natural product. Further research into the cultivation conditions and the application of advanced purification techniques may lead to even more efficient production of this compound for its continued investigation as a potential therapeutic agent.
References
- 1. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxins from strains of Penicillium chrysogenum isolated from buildings and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrastone A From the Deep-Sea-Derived Fungus Penicillium allii-sativi Acts as an Inducer of Caspase and RXRα-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
High-Yield Fermentation of Andrastin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a meroterpenoid compound, belongs to the andrastin family of natural products known for their potential as anticancer agents.[1] These compounds inhibit farnesyltransferase, a key enzyme in the Ras signaling pathway, which is often dysregulated in cancerous cells.[2] Produced by various filamentous fungi, particularly species of Penicillium such as Penicillium roqueforti, there is significant interest in optimizing its production for further research and drug development.[1][3] This document provides detailed application notes and protocols for the high-yield fermentation of this compound, based on the extensively studied, closely related analog, Andrastin A. Due to the limited availability of specific data for this compound, the fermentation conditions, yields, and biosynthetic pathways are adapted from established research on Andrastin A, which is often co-produced.[1]
Data Presentation: Fermentation Parameters and Yields
The following tables summarize key fermentation parameters and reported yields for Andrastin A, which can be used as a benchmark for optimizing this compound production.
Table 1: Fermentation Medium Composition for Andrastin Production
| Component | Concentration | Role | Reference |
| Yeast Extract | 20 g/L | Nitrogen Source, Vitamins, Growth Factors | [4] |
| Sucrose | 150 g/L | Carbon Source | [4] |
| Agar (for solid medium) | 20 g/L | Solidifying Agent |
Note: This YES (Yeast Extract Sucrose) medium has been successfully used for the production of Andrastin A in Penicillium roqueforti.
Table 2: Culture Conditions and Yields for Andrastin A Production
| Parameter | Value | Impact on Production | Reference |
| Producing Organism | Penicillium roqueforti CECT 2905 | Wild-type strain | [4] |
| Fermentation Type | Solid-State on YES agar | Supports mycelial growth and metabolite production | [4] |
| Incubation Temperature | 28 °C | Optimal for fungal growth and enzyme activity | |
| Andrastin A Yield | 686 µg/g (dry weight) | Baseline production in wild-type strain | [4] |
Note: The yield of other andrastins, including this compound, is reported to be 3- to 20-fold lower than that of Andrastin A in blue cheese production.[5]
Experimental Protocols
This section details the methodologies for the fermentation of Penicillium roqueforti to produce this compound, adapted from protocols for Andrastin A and general Penicillium culture.
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain Penicillium roqueforti cultures on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage.
-
Activation: Aseptically transfer a small amount of mycelium from the stock culture to a fresh PDA plate.
-
Incubation: Incubate the plate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Spore Count: Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile distilled water.
Protocol 2: Submerged Fermentation for this compound Production
-
Seed Culture Medium: Prepare a seed culture medium consisting of glucose (4 g/L), malt extract (10 g/L), and yeast extract (4 g/L).[6]
-
Seed Culture Inoculation: Inoculate 50 mL of the seed culture medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Seed Culture Incubation: Incubate the seed culture at 27°C on a rotary shaker at 170 rpm for 5 days.[6]
-
Production Medium: Prepare the production medium (YES broth: 20 g/L yeast extract, 150 g/L sucrose).
-
Production Culture Inoculation: Inoculate 100 mL of the production medium in a 500 mL Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Production Culture Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 180-200 rpm for 7-10 days.[7]
-
Process Monitoring: Monitor the pH and biomass periodically. The optimal initial pH for secondary metabolite production in Penicillium species is often between 5.0 and 6.0.[8]
Protocol 3: Extraction and Quantification of this compound
-
Mycelium Separation: After fermentation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Mycelium Extraction: Dry the mycelium at 60°C to a constant weight. Extract the dried mycelium with a suitable organic solvent such as ethyl acetate or methanol by maceration or sonication.
-
Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction three times.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Quantification: Redissolve the dried extract in a known volume of methanol. Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water), comparing the peak area to a standard curve of purified this compound.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Andrastins
The biosynthesis of andrastins proceeds through a complex pathway involving the condensation of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[2] The following diagram illustrates the key steps in the formation of the andrastin scaffold, leading to Andrastin A. The pathway for this compound is expected to be highly similar, likely diverging at a late stage through a different enzymatic modification. The global regulatory protein LaeA has been shown to positively regulate the expression of the andrastin biosynthetic gene cluster.[4]
Caption: Biosynthetic pathway of Andrastin A, a close analog of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the production and analysis of this compound.
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Farnesyltransferase Inhibition Assay Using Andrastin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins.[1][2] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[5][6] Farnesyltransferase inhibitors (FTIs) block this modification, thereby interfering with the oncogenic activity of Ras and other farnesylated proteins.[3]
Andrastin C, a meroterpenoid compound isolated from Penicillium species, has been identified as a potent inhibitor of farnesyltransferase.[7][8] This application note provides a detailed protocol for a farnesyltransferase inhibition assay using this compound, outlines its mechanism of action, and presents relevant data for researchers in cancer biology and drug discovery.
Farnesyltransferase Signaling Pathway and Inhibition
Farnesylation is the initial and critical step for the membrane localization and activation of Ras proteins.[7] Once anchored to the cell membrane, Ras can activate downstream signaling cascades, including the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[5][9] Farnesyltransferase inhibitors, such as this compound, disrupt these pathways by preventing Ras farnesylation.[3] Additionally, FTIs can affect other farnesylated proteins like RhoB, which is involved in apoptosis and cell cycle regulation.[4][10]
Figure 1: Farnesyltransferase signaling pathway and inhibition by this compound.
Quantitative Data: Inhibitory Activity of Andrastins
Andrastin A, B, and C have all demonstrated inhibitory effects on farnesyltransferase. The half-maximal inhibitory concentration (IC50) values for each compound are summarized in the table below.[7][8] this compound exhibits the most potent inhibition among the three.
| Compound | IC50 (µM)[7][8] |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| This compound | 13.3 |
Experimental Protocol: Fluorescence-Based Farnesyltransferase Inhibition Assay
This protocol is adapted from a generic fluorescence-based farnesyltransferase inhibitor screening assay and is suitable for determining the inhibitory activity of this compound. The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.
Materials and Reagents
-
Recombinant human farnesyltransferase
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~485 nm)
Experimental Workflow
Figure 2: Experimental workflow for the farnesyltransferase inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Dilute the farnesyltransferase enzyme and dansylated peptide substrate to their working concentrations in assay buffer.
-
Prepare the FPP solution in assay buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to all wells.
-
Add 5 µL of the diluted this compound solutions to the test wells.
-
Add 5 µL of assay buffer containing the same percentage of DMSO as the this compound solutions to the control (no inhibitor) and blank (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted farnesyltransferase enzyme to the test and control wells.
-
Add 10 µL of assay buffer to the blank wells.
-
Mix gently and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 15 µL of a pre-mixed solution containing FPP and the dansylated peptide substrate to all wells.
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may be optimized based on the enzyme activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action
While the precise kinetic mechanism of this compound has not been definitively elucidated in the reviewed literature, studies on structurally related farnesyltransferase inhibitors suggest a likely mode of action. For instance, a synthetic analog of andrastins, UCF1-C, was found to be a competitive inhibitor with respect to farnesyl pyrophosphate and a non-competitive inhibitor with respect to the protein substrate. This suggests that this compound may bind to the FPP binding site on the farnesyltransferase enzyme, thereby preventing the binding of the natural farnesyl donor. Further kinetic studies are required to definitively determine the Ki value and the exact competitive or non-competitive nature of this compound's inhibition with respect to both substrates.
Conclusion
This compound is a potent natural product inhibitor of farnesyltransferase. The provided fluorescence-based assay protocol offers a robust and reliable method for characterizing the inhibitory activity of this compound and similar compounds. Understanding the mechanism of action and having a standardized assay protocol are crucial for the further development of this compound and other farnesyltransferase inhibitors as potential therapeutic agents for the treatment of cancer and other diseases driven by aberrant farnesylation.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
Application Notes and Protocols for In Vitro Testing of Novel Anticancer Compounds: A Case Study with Andrastin C
Disclaimer: As of the latest literature search, no specific peer-reviewed data on the in vitro testing of Andrastin C on cancer cell lines is publicly available. The following application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals investigating novel compounds with potential anticancer activity. The quantitative data and signaling pathways described herein are hypothetical and for illustrative purposes, based on common findings for other cytotoxic agents.
Introduction
The identification and characterization of novel anticancer compounds are crucial for the development of new therapeutic strategies. In vitro screening using cancer cell lines is the foundational step in this process, providing initial insights into a compound's cytotoxic and mechanistic properties. This document outlines a comprehensive approach to the in vitro evaluation of a test compound, here referred to as this compound, against a panel of human cancer cell lines. The protocols and data presentation formats are designed to be adaptable for various novel chemical entities.
Quantitative Data Summary
A critical aspect of in vitro screening is the determination of the half-maximal inhibitory concentration (IC50) of the test compound. This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of a compound's potency. The following table provides a template for summarizing the cytotoxic effects of this compound across a panel of representative cancer cell lines after a 72-hour treatment period.
Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 3.1 |
| A549 | Lung Carcinoma | 18.9 ± 2.2 |
| HCT116 | Colorectal Carcinoma | 12.8 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 22.4 ± 2.7 |
| PC-3 | Prostate Adenocarcinoma | 30.1 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 28.6 ± 3.3 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of a compound's in vitro activity. The following sections provide step-by-step methodologies for key experiments.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) from a certified cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, DMEM for MCF-7 and HeLa, RPMI-1640 for A549 and HCT116.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and molecular pathways can greatly aid in understanding the experimental design and the compound's mechanism of action.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical this compound-induced apoptosis pathway.
Application Notes and Protocols for Determining the Bioactivity of Andrastin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C is a meroterpenoid natural product isolated from Penicillium species.[1][2] It belongs to the andrastin family of compounds, which are known to possess a range of biological activities.[3] Notably, this compound has been identified as an inhibitor of protein farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of the Ras protein.[1][4] The Ras protein is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[4][5][6] Beyond its anticancer potential, related andrastin compounds have demonstrated antimicrobial and immunosuppressive properties.[3][7]
These application notes provide detailed protocols for designing and executing experiments to characterize the bioactivity of this compound, with a focus on its farnesyltransferase inhibitory, anticancer, and antimicrobial effects.
Key Bioactivities and Experimental Overview
The primary known bioactivity of this compound is the inhibition of farnesyltransferase. This inhibitory action forms the basis of its potential as an anticancer agent. Additionally, based on the activities of related compounds, it is prudent to investigate its antimicrobial properties.
Experimental Workflow:
Caption: Experimental workflow for this compound bioactivity testing.
Quantitative Data Summary
The following tables provide a structured summary of published and hypothetical quantitative data for this compound and its analogs.
Table 1: Farnesyltransferase Inhibitory Activity of Andrastins
| Compound | Target Enzyme | IC50 (µM) | Source |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [1] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | [1] |
| This compound | Protein Farnesyltransferase | 13.3 | [1] |
Table 2: Cytotoxic Activity of Andrastin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Penimeroterpenoid A | A549 | Lung Carcinoma | 82.61 ± 3.71 | [8] |
| HCT116 | Colon Cancer | 78.63 ± 2.85 | [8] | |
| SW480 | Colon Cancer | 95.54 ± 1.46 | [8] | |
| Cisplatin (Control) | A549 | Lung Carcinoma | 14.91 ± 0.28 | [8] |
| HCT116 | Colon Cancer | 20.22 ± 1.29 | [8] | |
| SW480 | Colon Cancer | 27.71 ± 0.90 | [8] |
Table 3: Antimicrobial Activity of Andrastin-Type Meroterpenoids
| Compound | Test Organism | Type | MIC (µg/mL) | Source |
| Hemiacetalmeroterpenoid A (1) | Penicillium italicum | Fungus | 6.25 | [3] |
| Colletotrichum gloeosporioides | Fungus | 6.25 | [3] | |
| Bacillus subtilis | Bacterium | 6.25 | [3] | |
| Compound 5 | Penicillium italicum | Fungus | 1.56 | [3] |
| Colletotrichum gloeosporioides | Fungus | 3.13 | [3] | |
| Compound 10 | Salmonella typhimurium | Bacterium | 3.13 | [3] |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on farnesyltransferase activity. Commercially available kits, such as the EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit, provide a convenient method for this assay.[9]
Principle:
This assay is based on the FTase-catalyzed transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting product is fluorescent, and the inhibition of FTase is measured by a decrease in fluorescence.[9][10]
Materials:
-
This compound
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well black flat-bottom plates
-
Fluorescence plate reader (excitation/emission ~340/550 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Reaction:
-
Add 5 µL of this compound dilution or control (DMSO) to each well.
-
Prepare a master mix containing assay buffer, FPP, and the dansylated peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of pre-diluted farnesyltransferase to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on human cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, SW480, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Principle:
The broth microdilution method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well plates
-
Microplate reader (absorbance at 600 nm) or visual inspection
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Determine the MIC by observing the lowest concentration of this compound that shows no visible growth. This can be done visually or by measuring the absorbance at 600 nm.
Signaling Pathway and Mechanism of Action
Ras Farnesylation and the Effect of this compound:
The primary molecular target of this compound is farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal CaaX box of the Ras protein.[5] This is the initial and essential step for the post-translational modification of Ras, which allows it to anchor to the inner surface of the plasma membrane.[5] Once localized to the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases) and subsequently activate downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.
By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras. Consequently, Ras cannot localize to the plasma membrane and remains inactive in the cytoplasm, thereby blocking its downstream signaling.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemiacetalmeroterpenoids A–C and Astellolide Q with Antimicrobial Activity from the Marine-Derived Fungus Penicillium sp. N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Andrastin C as a Tool for Studying Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification where isoprenoid lipids, such as a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, are covalently attached to cysteine residues near the C-terminus of target proteins.[1][2][3] This modification is essential for the proper subcellular localization and function of numerous proteins, particularly small GTPases from the Ras superfamily, which are pivotal in cellular signaling, vesicular trafficking, and cytoskeletal dynamics.[4] The enzymes responsible for this transfer are prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase).[5]
Given the central role of prenylated proteins like Ras in oncogenesis, inhibitors of these enzymes have become valuable tools in cancer research.[1][4] Andrastin C, a meroterpenoid compound isolated from the fungus Penicillium sp., is a potent and specific inhibitor of protein farnesyltransferase (FTase).[4][6][7] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate protein farnesylation and its downstream cellular effects.
Mechanism of Action
This compound functions by inhibiting the farnesyltransferase (FTase) enzyme.[4][6] FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within a C-terminal "CAAX" motif of a target protein.[8][9] By blocking FTase, this compound prevents the farnesylation of key signaling proteins, such as Ras.[4] This inhibition disrupts their ability to anchor to cellular membranes, which is a prerequisite for their biological activity and downstream signal transduction.[1][9] This makes this compound an effective tool for studying the physiological and pathological roles of farnesylated proteins.
References
- 1. Evaluation of Prenylated Peptides for Use in Cellular Imaging and Biochemical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Prenylation - Jena Bioscience [jenabioscience.com]
- 3. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Natural inhibitors for protein prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Andrastin C in Drug Discovery Screening
Introduction
Andrastin C is a fungal metabolite isolated from Penicillium species that has garnered significant interest in the field of drug discovery.[1][2] Structurally a meroterpenoid, this compound's primary mechanism of action is the inhibition of protein farnesyltransferase (FTase).[1][3] This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[3][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[4][5][6] Furthermore, emerging evidence suggests that andrastins can inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This dual activity positions this compound as a valuable tool for both primary anticancer screening and for studies aimed at overcoming therapeutic resistance.
These application notes provide detailed protocols for utilizing this compound in common drug discovery screening assays, including farnesyltransferase inhibition, cytotoxicity against cancer cell lines, and reversal of multidrug resistance.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs against protein farnesyltransferase has been quantified, along with its cytotoxic effects against various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| This compound | Protein Farnesyltransferase | 13.3 | [1][2][3] |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [1][2][3] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | [1][2][3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the Ras-MAPK pathway. Farnesyltransferase is essential for the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation. By inhibiting FTase, this compound prevents Ras activation and downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Caption: Ras Signaling Pathway Inhibition by this compound.
Experimental Protocols
Farnesyltransferase Inhibition Assay (In Vitro)
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on farnesyltransferase.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 5. anygenes.com [anygenes.com]
- 6. Ras pathway | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis and Evaluation of Andrastin C Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a meroterpenoid isolated from Penicillium species, has garnered significant interest as a potent inhibitor of protein farnesyltransferase (FTase).[1] FTase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[2] The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.
These application notes provide a comprehensive overview of the synthesis of this compound analogues for the development of structure-activity relationship (SAR) studies. Detailed protocols for the chemical synthesis of the this compound core structure, methodologies for evaluating the biological activity of its analogues, and an analysis of the Ras signaling pathway are presented.
Structure-Activity Relationship of Andrastin Analogues
The inhibitory activity of naturally occurring andrastins against protein farnesyltransferase provides initial insights into their structure-activity relationship. Systematic synthetic modification of the this compound scaffold is crucial for elucidating the key structural features required for potent and selective FTase inhibition.
Table 1: Farnesyltransferase Inhibitory Activity of Natural Andrastin Analogues
| Compound | R¹ | R² | IC₅₀ (µM)[1] |
| Andrastin A | OAc | H | 24.9 |
| Andrastin B | OH | H | 47.1 |
| This compound | OAc | OH | 13.3 |
Note: The IC₅₀ values are for the inhibition of protein farnesyltransferase.
-
The presence of an acetoxy group at R¹ (Andrastin A and C) appears to be more favorable for activity than a hydroxyl group (Andrastin B).
-
The introduction of a hydroxyl group at R² (this compound) significantly enhances the inhibitory potency compared to Andrastin A, suggesting this position is important for interaction with the enzyme.
To further probe the SAR, a library of analogues with diverse functionalities at R¹ and R² should be synthesized. Modifications could include:
-
Varying the ester group at R¹: Replacing the acetate with other alkyl or aryl esters to explore the impact of steric bulk and electronics.
-
Introducing alternative functional groups at R¹: Amides, ethers, and carbamates could be synthesized to probe different hydrogen bonding and hydrophobic interactions.
-
Exploring substitutions at R²: Besides the hydroxyl group, introducing halogens, alkyl groups, or other functionalities could define the steric and electronic requirements at this position.
Experimental Protocols
Chemical Synthesis of the this compound Core
The following is a generalized synthetic workflow for the construction of the andrastin core, based on reported total synthesis approaches.[2][3][4][5] This route allows for the late-stage introduction of diversity at key positions for SAR studies.
Diagram 1: Synthetic Workflow for this compound Core
Caption: A generalized synthetic workflow for the preparation of this compound analogues.
Protocol 1: Synthesis of the Tetracyclic Core
-
Michael Addition: To a solution of the Wieland-Miescher ketone in a suitable aprotic solvent (e.g., THF) at -78 °C, add a solution of the desired aryl Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Robinson Annulation: The product from the Michael addition is then subjected to a Robinson annulation reaction with methyl vinyl ketone in the presence of a base (e.g., potassium hydroxide) to construct the fourth ring of the androstane skeleton.
-
Intramolecular Aldol Condensation: The resulting diketone is then treated with a base to induce an intramolecular aldol condensation, followed by dehydration to yield the tetracyclic enone.
-
Stereoselective Reductions: The enone is then subjected to a series of stereoselective reductions using appropriate hydride reagents (e.g., NaBH₄, L-selectride) to establish the desired stereochemistry of the androstane core.
Protocol 2: Late-Stage Functionalization for Analogue Synthesis
-
Protection of Functional Groups: Protect existing hydroxyl and ketone functionalities using standard protecting groups (e.g., silyl ethers, acetals) to ensure regioselectivity in subsequent steps.
-
Introduction of R¹ and R² Moieties: Introduce the desired functional groups at the R¹ and R² positions through reactions such as esterification, amidation, or etherification. For example, to introduce an acetoxy group at R¹, the corresponding alcohol can be treated with acetic anhydride in the presence of a base like pyridine.
-
Deprotection: Remove all protecting groups under appropriate conditions to yield the final this compound analogue.
Biological Evaluation: Protein Farnesyltransferase Inhibition Assay
The following protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound analogues against protein farnesyltransferase. This method is a non-radioactive and high-throughput alternative to traditional radiolabel-based assays.
Diagram 2: Experimental Workflow for FTase Inhibition Assay
Caption: A step-by-step workflow for the fluorescence-based FTase inhibition assay.
Protocol 3: Fluorescence-Based FTase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT), recombinant human FTase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS). Dissolve this compound analogues in DMSO to create a stock solution.
-
Assay Plate Preparation: In a 96-well black microplate, add the assay buffer to each well.
-
Addition of Inhibitor: Add serial dilutions of the this compound analogues (in DMSO) to the wells. Include wells with a known FTase inhibitor as a positive control and wells with DMSO only as a negative control.
-
Enzyme Addition: Add the FTase enzyme to all wells except for the no-enzyme control wells.
-
Initiation of Reaction: Start the reaction by adding a mixture of FPP and the fluorescent peptide substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each analogue concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound and its analogues exert their anticancer effects by inhibiting farnesyltransferase, thereby preventing the farnesylation of Ras proteins. This disruption of Ras processing and membrane localization effectively blocks the downstream signaling cascades that promote tumorigenesis.
Diagram 3: The Ras Signaling Pathway and the Role of FTase Inhibition
Caption: Inhibition of FTase by this compound analogues disrupts Ras processing and downstream signaling.
Conclusion
The development of this compound analogues as potent and selective FTase inhibitors represents a promising strategy for the development of novel anticancer therapeutics. The synthetic and biological protocols outlined in these application notes provide a framework for the systematic exploration of the this compound scaffold to identify lead compounds with improved pharmacological properties. Further investigation into the SAR of a diverse library of synthetic analogues is warranted to fully exploit the therapeutic potential of this class of natural product-inspired compounds.
References
Determining the IC50 Value of Andrastin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C is a fungal meroterpenoid that has garnered interest for its potential as an anticancer agent due to its inhibitory activity against protein farnesyltransferase (FTase). The farnesylation of proteins, particularly the Ras family of small GTPases, is a critical post-translational modification that anchors them to the cell membrane, enabling their participation in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound through both biochemical and cell-based assays.
Introduction
The Ras proteins are molecular switches that, when activated, trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cell proliferation and inhibit apoptosis. For Ras to become active, it must undergo a series of post-translational modifications, the first and most crucial of which is the covalent attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue near the C-terminus. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1] By inhibiting FTase, compounds like this compound can prevent Ras localization to the plasma membrane, thereby abrogating its function and impeding oncogenic signaling.
Determining the IC50 value of this compound is a fundamental step in its preclinical evaluation. This value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. It serves as a quantitative measure of the compound's potency, allowing for comparison with other inhibitors and guiding further drug development efforts. Herein, we describe two primary methodologies for ascertaining the IC50 of this compound: a direct biochemical assay measuring the inhibition of FTase activity and a cell-based assay assessing the compound's effect on the viability of cancer cells.
Data Presentation
The inhibitory potency of this compound and its analogs against protein farnesyltransferase has been previously reported. The following table summarizes these findings, providing a comparative overview of their activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Protein Farnesyltransferase | Biochemical | 13.3 | [2][3] |
| Andrastin A | Protein Farnesyltransferase | Biochemical | 24.9 | [2][3] |
| Andrastin B | Protein Farnesyltransferase | Biochemical | 47.1 | [2][3] |
Signaling Pathway
The inhibition of farnesyltransferase by this compound directly impacts the Ras signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols
Method 1: Biochemical Farnesyltransferase Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound by measuring its ability to inhibit the farnesylation of a dansylated peptide substrate.[4][5]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
This compound stock solution (in DMSO)
-
DMSO (for control and dilutions)
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Experimental Workflow:
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO. A typical final concentration range in the assay could be from 0.1 µM to 100 µM. Prepare a DMSO-only control.
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution or DMSO to the appropriate wells of the microplate.
-
Prepare a "no enzyme" control (with DMSO) to determine background fluorescence.
-
Prepare a "100% activity" control (with DMSO).
-
-
Enzyme Addition: Add 25 µL of FTase solution (e.g., 80 nM in Assay Buffer) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a substrate mix containing FPP (e.g., 20 µM final concentration) and the dansyl-peptide (e.g., 10 µM final concentration) in Assay Buffer to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_100%_activity - Fluorescence_background))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Method 2: Cell-Based Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound based on its cytotoxic or anti-proliferative effects on a cancer cell line. This method is suitable for adherent cell lines, particularly those with known Ras mutations, such as HCT-116 (colorectal carcinoma) or Panc-1 (pancreatic cancer).
Materials:
-
HCT-116 or other suitable cancer cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS for HCT-116)
-
This compound stock solution (in sterile DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Use of Andrastin C in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C is a naturally occurring farnesyltransferase inhibitor (FTI) isolated from Penicillium sp. FO-3929. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, most notably Ras, which is a critical component of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Oncogenic mutations in Ras are found in a significant percentage of human cancers, making farnesyltransferase an attractive target for anticancer drug development.[1] The therapeutic strategy behind using FTIs like this compound is to prevent the localization of Ras to the cell membrane, thereby inhibiting its downstream signaling functions and ultimately impeding tumor cell proliferation.
While preclinical studies have demonstrated the potential of FTIs as monotherapy, a growing body of evidence suggests that their efficacy can be significantly enhanced when used in combination with conventional chemotherapeutic agents.[1][3][4] The rationale for this approach is to target multiple, often complementary, pathways involved in cancer cell survival and proliferation, which can lead to synergistic antitumor effects and potentially overcome drug resistance.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anticancer effect by inhibiting farnesyltransferase, which in turn blocks the farnesylation of Ras proteins. This prevents Ras from anchoring to the inner surface of the plasma membrane, a prerequisite for its activation and subsequent downstream signaling through pathways like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[1][2][5] These pathways are crucial for cell cycle progression, proliferation, and inhibition of apoptosis.
Combining this compound with other chemotherapeutic agents that have different mechanisms of action could lead to synergistic effects. For instance:
-
With DNA damaging agents (e.g., Doxorubicin, Cisplatin): While this compound inhibits pro-survival signaling, agents like doxorubicin and cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. The simultaneous inhibition of survival pathways and induction of DNA damage could result in a more potent antitumor effect.
-
With microtubule-targeting agents (e.g., Paclitaxel): Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Combining this with the anti-proliferative effects of this compound could enhance the overall cytotoxic effect.
Quantitative Data Summary (Hypothetical Examples)
The following tables are provided as templates to illustrate how quantitative data from combination studies with this compound could be presented. The values are hypothetical and should be replaced with experimental data.
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in a Representative Cancer Cell Line (e.g., A549 - Non-Small Cell Lung Cancer)
| Compound | Target | IC50 (µM) |
| This compound | Farnesyltransferase | 13.3[6] |
| Doxorubicin | Topoisomerase II | Hypothetical Value |
| Cisplatin | DNA Cross-linking | Hypothetical Value |
| Paclitaxel | Microtubule Stabilization | Hypothetical Value |
Table 2: Combination Index (CI) Values for this compound with Chemotherapeutic Agents
The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination (Fixed Ratio) | Effect Level (Fa) | Combination Index (CI) | Interaction |
| This compound + Doxorubicin | 0.5 | Hypothetical Value | Synergistic/Additive/Antagonistic |
| This compound + Cisplatin | 0.5 | Hypothetical Value | Synergistic/Additive/Antagonistic |
| This compound + Paclitaxel | 0.5 | Hypothetical Value | Synergistic/Additive/Antagonistic |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other chemotherapeutic agents.
Protocol 1: Cell Viability and Synergy Assessment using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effects of their combination.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, or Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50 Determination):
-
Prepare serial dilutions of this compound and the other chemotherapeutic agent in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Drug Treatment (Combination Study):
-
Prepare drug combinations at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values) or use a checkerboard titration with varying concentrations of both drugs.
-
Treat the cells as described in step 2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
For single-agent treatments, plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This protocol is for quantifying apoptosis in cells treated with this compound alone or in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
This compound and the other chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., their respective IC50 values). Include an untreated control.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the floating cells from the supernatant.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Andrastin C-Based Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and utilization of Andrastin C-based chemical probes for the identification of its molecular targets. This compound, a meroterpenoid produced by Penicillium sp., is a known inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in cell signaling pathways.[1][2] Target identification is a critical step in understanding the mechanism of action of bioactive compounds like this compound, elucidating potential off-target effects, and developing novel therapeutics.
This document outlines the design and synthesis of a biotinylated this compound probe, protocols for its application in affinity pull-down assays to isolate binding partners from cell lysates, and subsequent identification of these proteins by mass spectrometry.
Data Presentation
The inhibitory activities of this compound and its analogs against protein farnesyltransferase are summarized in the table below. This data serves as a benchmark for assessing the biological activity of modified this compound probes.
| Compound | IC50 (µM) against Protein Farnesyltransferase |
| Andrastin A | 24.9[1] |
| Andrastin B | 47.1[1] |
| This compound | 13.3[1] |
Signaling Pathway
This compound is known to inhibit farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. This modification is essential for the localization and function of Ras in cellular signaling pathways that control cell growth, differentiation, and survival. The diagram below illustrates the role of farnesyltransferase in the Ras signaling cascade.
Caption: Ras Farnesylation Pathway and Inhibition by this compound.
Experimental Workflow
The overall workflow for identifying the protein targets of this compound using a biotinylated probe is depicted below. This process involves probe synthesis, affinity pull-down, and protein identification by mass spectrometry.
Caption: Experimental Workflow for this compound Target Identification.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated this compound Probe
This protocol describes a general method for the synthesis of a biotinylated this compound probe. The synthesis involves the introduction of a linker with a terminal alkyne to this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with biotin-azide.
Materials:
-
This compound
-
Propargylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-azide
-
Copper(II) sulfate
-
Sodium ascorbate
-
Anhydrous solvents (DMF, DCM)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Activation of this compound Carboxylic Acid:
-
Dissolve this compound in anhydrous DCM.
-
Add EDC and NHS (1.2 equivalents each).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
-
Amide Coupling with Propargylamine:
-
To the activated this compound solution, add propargylamine (1.5 equivalents).
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the alkyne-modified this compound by silica gel chromatography.
-
-
Click Reaction with Biotin-Azide:
-
Dissolve the alkyne-modified this compound and biotin-azide (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add freshly prepared solutions of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final biotinylated this compound probe by HPLC.
-
-
Characterization:
-
Confirm the structure of the final product by NMR and mass spectrometry.
-
Protocol 2: Affinity Pull-Down Assay
This protocol details the use of the biotinylated this compound probe to isolate target proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control biotin molecule
-
Cell line of interest (e.g., a cancer cell line with active Ras signaling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Bradford assay reagent
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the biotinylated this compound probe to the lysate at a final concentration of 1-10 µM.
-
As a negative control, add biotin to a separate aliquot of the lysate at the same concentration.
-
Incubate the lysates with the probe and control for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the pre-washed beads to the incubated lysates.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Add 2x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95°C for 5-10 minutes to elute the bound proteins.
-
Collect the supernatant after pelleting the beads. The eluate is now ready for SDS-PAGE analysis.
-
Protocol 3: Protein Identification by Mass Spectrometry
This protocol describes the identification of the eluted proteins using mass spectrometry.
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE gels
-
Coomassie blue stain
-
Destaining solution
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Procedure:
-
SDS-PAGE:
-
Run the eluted protein samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize the protein bands.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Destain the gel pieces.
-
Perform in-gel digestion of the proteins with trypsin according to the manufacturer's protocol.
-
Extract the resulting peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry step fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to search the obtained MS/MS spectra against a protein database (e.g., Swiss-Prot).
-
The search results will provide a list of proteins identified in the sample.
-
Compare the proteins identified in the this compound probe sample with the negative control to identify specific binding partners.
-
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of a Novel Farnesyltransferase Inhibitor
Disclaimer: As of the latest literature review, no specific in vivo studies detailing the delivery, formulation, or pharmacokinetics of Andrastin C in animal models have been published. The following application notes and protocols are presented as a generalized guide for researchers planning in vivo studies with a novel farnesyltransferase inhibitor (FTI), such as this compound. The methodologies are based on established preclinical studies of other well-characterized FTIs. Compound-specific optimization is essential.
Introduction to Farnesyltransferase Inhibitors (FTIs) in In Vivo Research
Farnesyltransferase inhibitors (FTIs) are a class of experimental therapeutic agents that target the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of numerous proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers. By inhibiting the farnesylation of Ras, FTIs prevent its localization to the plasma membrane, thereby blocking its signaling activity.[1][2] Preclinical in vivo studies with various FTIs have demonstrated their potential as anti-cancer agents, showing efficacy in diverse xenograft and transgenic animal models.[1][3]
This compound, a meroterpenoid isolated from Penicillium species, has been identified as a potent inhibitor of farnesyltransferase.[4][5] While its in vitro activity is documented, its in vivo delivery and efficacy remain unexplored. These notes provide a foundational framework for initiating such studies.
Formulation Protocol for a Hydrophobic FTI
FTIs are often hydrophobic, requiring specialized formulation for systemic delivery in animal models. The following is a common protocol for preparing a solution suitable for oral gavage (PO) or intraperitoneal (IP) injection.
Objective: To prepare a clear, stable solution of the test FTI for administration to mice.
Materials:
-
Test FTI (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, light-protected vials
-
Sterile syringes and needles
Protocol:
-
Initial Solubilization: Accurately weigh the required amount of the FTI powder. In a sterile vial, dissolve the FTI in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final stock, one might first dissolve the compound in 10-20% of the final volume with DMSO. Vortex gently until the compound is fully dissolved.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline. Continue to mix until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline to the organic solvent mixture while gently vortexing. The final solution should be clear and free of precipitation. If precipitation occurs, the formulation must be optimized (e.g., by adjusting the ratio of solvents or lowering the final concentration).
-
Storage: Store the final formulation in a sterile, light-protected vial at 4°C. Prepare fresh solution weekly or as stability allows. Before each use, visually inspect for any precipitation.
In Vivo Efficacy Study Protocol: Human Tumor Xenograft Model
This protocol describes a typical efficacy study using a human cancer cell line xenograft model in immunodeficient mice.
Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.
-
Source: Reputable commercial vendor.
-
Acclimatization: Allow animals to acclimate for at least one week before any procedures.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Experimental Protocol:
-
Tumor Cell Implantation:
-
Culture a human cancer cell line of interest (e.g., one with a known Ras mutation) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline) following the same schedule and route as the treatment groups.
-
FTI Treatment Group(s): Administer the formulated FTI at predetermined dose levels (e.g., 25, 50, 100 mg/kg). Administration is typically once or twice daily via oral gavage or intraperitoneal injection.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot).
-
Pilot Pharmacokinetic (PK) Study Protocol
A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the FTI.
Protocol:
-
Animal Dosing: Use non-tumor-bearing mice (e.g., CD-1 or BALB/c) for initial PK studies. Administer a single dose of the formulated FTI via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) at multiple time points post-dose. Typical time points for oral administration are: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.
-
Collect blood via saphenous or tail vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled microcentrifuge tube.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the FTI in the plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time curve.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Representative Pharmacokinetic Parameters of an FTI in Mice Following a Single Dose
| Parameter | Oral Gavage (50 mg/kg) | Intravenous (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 4500 ± 600 |
| Tmax (hr) | 1.0 | 0.25 |
| AUC (0-t) (ng*hr/mL) | 7500 ± 980 | 9200 ± 1100 |
| Half-life (t½) (hr) | 4.5 ± 0.8 | 3.8 ± 0.5 |
| Bioavailability (%) | ~33% | N/A |
| Data are presented as mean ± SD and are hypothetical. |
Table 2: Example In Vivo Efficacy Data in a Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 210 | N/A | +5.2 ± 1.5 |
| FTI (25 mg/kg, PO, BID) | 750 ± 150 | 40% | +2.1 ± 2.0 |
| FTI (50 mg/kg, PO, BID) | 400 ± 95 | 68% | -1.5 ± 2.5 |
| Data are presented as mean ± SD and are hypothetical. |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Ras farnesylation and signaling pathway inhibited by FTIs.
Experimental Workflows
Caption: Workflow for an in vivo xenograft efficacy study.
Caption: Workflow for a pilot pharmacokinetic study.
References
- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Andrastin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a meroterpenoid compound isolated from various Penicillium species, has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound has been identified as an inhibitor of protein farnesyltransferase, an enzyme crucial in the post-translational modification of Ras proteins.[1][2][3][4] The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][5][6] By inhibiting farnesyltransferase, this compound can disrupt the localization and function of Ras proteins, thereby impeding oncogenic signaling.[7][8] This mechanism of action makes this compound a promising candidate for further investigation in cancer therapeutics.
Accurate and reliable quantification of this compound in biological matrices is paramount for preclinical and clinical development, enabling the assessment of its pharmacokinetic profile, bioavailability, and target engagement. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a framework for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented.
Analytical Techniques for this compound Quantification
A summary of the performance characteristics of the described analytical methods is presented in Table 1. Please note that as a specific validated method for this compound was not found in publicly available literature, the quantitative data presented is hypothetical and based on established methods for similar analytes, such as other farnesyltransferase inhibitors.[9]
Table 1: Comparison of Analytical Methods for this compound Quantification (Hypothetical Data)
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.5 ng/mL | ~1.5 ng/mL |
| Linearity Range | 15 - 1000 ng/mL | 0.5 - 500 ng/mL | 1.5 - 100 ng/mL |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Accuracy (%Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Sample Volume | ~100 µL | ~50 µL | ~50 µL |
| Throughput | Medium | High | High |
| Specificity | Moderate | High | High |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry.
a. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and the internal standard. A hypothetical transition for this compound (M+H)+ could be m/z 453.3 → 281.2.
c. Data Analysis
Quantification is based on the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Caption: LC-MS/MS workflow for this compound quantification.
Quantification of this compound in Fungal Culture by HPLC-UV
This protocol is suitable for the analysis of this compound from in vitro fungal fermentation broths.
a. Sample Preparation: Liquid-Liquid Extraction
-
Centrifuge the fungal culture at 4,000 x g for 15 minutes to separate the mycelia from the broth.
-
To 1 mL of the culture supernatant, add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1100 Series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 254 nm is recommended).
-
Injection Volume: 20 µL
c. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from authentic standards.
Caption: HPLC-UV workflow for this compound quantification.
Development of a Competitive ELISA for this compound
A competitive ELISA can be a high-throughput method for screening large numbers of samples. The development of such an assay involves several key steps.
a. Reagent Preparation
-
This compound-Protein Conjugate: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic and for coating microtiter plates.
-
Antibody Production: Raise polyclonal or monoclonal antibodies against the this compound-protein conjugate in a suitable animal model.
-
Enzyme-Labeled Secondary Antibody: A commercially available secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody.
b. Assay Protocol
-
Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add a mixture of the sample (or standard) and a fixed concentration of the primary anti-Andrastin C antibody to the wells and incubate.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add the enzyme-labeled secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
c. Data Analysis
The concentration of this compound in the sample is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the log of the this compound concentration.
Caption: Competitive ELISA workflow for this compound.
This compound Signaling Pathway
This compound inhibits protein farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. This modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its activation and downstream signaling. By inhibiting this process, this compound can block the entire Ras-Raf-MEK-ERK signaling cascade, which is frequently hyperactivated in cancer and drives cell proliferation and survival.
Caption: Inhibition of the Ras signaling pathway by this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in various biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and throughput. The provided information on the mechanism of action of this compound and its effect on the Ras signaling pathway will be valuable for researchers investigating its therapeutic potential. Further validation of these methods with authentic this compound standards is recommended to establish definitive performance characteristics.
References
- 1. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 9. LC-MS/MS determination of a farnesyl transferase inhibitor in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Andrastin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Andrastin C. The content is structured to address specific issues that may arise during key stages of the synthesis, with a focus on practical solutions and detailed experimental protocols.
Section 1: Linear Synthetic Approach via Intramolecular Diels-Alder and Ene Reactions
This approach focuses on the construction of the this compound core framework through a strategic sequence of cyclization reactions. Key challenges in this route often involve achieving the desired stereoselectivity in the intramolecular Diels-Alder reaction and controlling the outcome of the subsequent intramolecular carbonyl ene reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the linear synthesis of the this compound core?
A1: The two most pivotal transformations in this synthetic route are the intramolecular Diels-Alder (IMDA) reaction to form the tricyclic core and the subsequent intramolecular carbonyl ene reaction to construct the fully functionalized cyclopenta[a]phenanthrene skeleton.[1][2] Success in these steps is highly dependent on precise control of reaction conditions to achieve the desired stereochemical outcome.
Q2: I am observing a low yield in the intramolecular Diels-Alder reaction. What are the potential causes and solutions?
A2: Low yields in the IMDA reaction can stem from several factors:
-
Incorrect Diene Conformation: The acyclic precursor may not readily adopt the required s-cis conformation for the cycloaddition. Running the reaction at a higher temperature can sometimes overcome this energetic barrier, but may also lead to decomposition.
-
Lewis Acid Catalyst Issues: If a Lewis acid is used to promote the reaction, its activity can be compromised by trace amounts of water or other protic impurities in the solvent or on the glassware. Ensure all reagents and equipment are scrupulously dried. The choice of Lewis acid can also be critical; consider screening different Lewis acids (e.g., Et₂AlCl, Me₂AlCl) to find the optimal promoter for your specific substrate.
-
Substrate Decomposition: The triene precursor may be unstable under the reaction conditions. If decomposition is observed, consider running the reaction at a lower temperature for a longer period.
Q3: The stereoselectivity of my intramolecular Diels-Alder reaction is poor, leading to a mixture of diastereomers. How can I improve this?
A3: Achieving high stereoselectivity is a common challenge. Here are some strategies to consider:
-
Chiral Auxiliary: Employing a chiral auxiliary on the dienophile portion of the molecule can effectively bias one face of the dienophile, leading to a single major diastereomer.[3]
-
Chiral Lewis Acid: A chiral Lewis acid catalyst can create a chiral environment around the substrate, promoting the formation of one enantiomer over the other.
-
Temperature Optimization: The diastereoselectivity of Diels-Alder reactions can be temperature-dependent. Experimenting with a range of temperatures is recommended to find the optimal balance between reaction rate and selectivity.
Q4: I am having difficulty with the intramolecular carbonyl ene reaction. What are the common pitfalls?
A4: The intramolecular carbonyl ene reaction to form the five-membered D-ring can be challenging. Common issues include:
-
Competing Reactions: Undesired side reactions, such as aldol condensation or decomposition, can compete with the desired ene reaction. The choice of Lewis acid and reaction temperature is crucial to favor the ene pathway.
-
Steric Hindrance: Steric bulk around the reacting centers can hinder the reaction. Careful substrate design is important to minimize steric clashes.
-
Incorrect Stereochemistry: The stereochemistry of the newly formed stereocenters is dictated by the transition state of the ene reaction. The choice of Lewis acid can influence the transition state geometry and thus the stereochemical outcome.
Troubleshooting Guide: Key Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Intramolecular Diels-Alder Reaction | Incomplete reaction; Decomposition of starting material; Inactive catalyst. | Increase reaction temperature or time; Use a milder Lewis acid catalyst; Ensure anhydrous conditions. |
| Poor Stereoselectivity in Intramolecular Diels-Alder Reaction | Insufficient facial bias; Reaction run at too high a temperature. | Introduce a chiral auxiliary; Screen different chiral Lewis acids; Optimize reaction temperature. |
| Formation of Multiple Products in Carbonyl Ene Reaction | Competing side reactions (e.g., aldol); Unfavorable transition state. | Screen different Lewis acids (e.g., SnCl₄, TiCl₄); Optimize reaction temperature and solvent. |
| Difficulty in Purifying Intermediates | Close-running spots on TLC; Oily products. | Utilize different chromatography techniques (e.g., reverse-phase); Attempt crystallization; Derivatize the product for easier purification. |
Experimental Protocols
Protocol 1: Stereoselective Intramolecular Diels-Alder Reaction
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the triene precursor (1.0 eq) and anhydrous dichloromethane (0.01 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: A solution of diethylaluminum chloride (Et₂AlCl) (1.2 eq) in hexanes is added dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.
Protocol 2: Intramolecular Carbonyl Ene Reaction
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere is added the aldehyde precursor (1.0 eq) and anhydrous dichloromethane (0.02 M).
-
Cooling: The solution is cooled to -78 °C.
-
Lewis Acid Addition: Tin(IV) chloride (SnCl₄) (1.1 eq) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the tetracyclic core of this compound.
Data Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Intramolecular Diels-Alder | Triene, Et₂AlCl | -78 | 4 | ~75-85 |
| 2 | Intramolecular Carbonyl Ene | Aldehyde, SnCl₄ | -78 | 2 | ~60-70 |
Yields are approximate and can vary based on substrate and specific reaction conditions.
Synthetic Pathway Overview
Caption: Linear synthetic strategy for the this compound core.
Section 2: Biomimetic Approach via Carbocation Rearrangement
This biomimetic strategy is inspired by the proposed biosynthetic pathway of this compound and related meroterpenoids.[4][5] A key feature of this approach is a carbocation-mediated cascade of ring-forming and rearrangement reactions, which can rapidly assemble the complex carbon skeleton.
Frequently Asked Questions (FAQs)
Q1: What is the key transformation in the biomimetic synthesis of this compound?
A1: The cornerstone of the biomimetic approach is the acid-mediated cyclization and rearrangement of a farnesyl-derived precursor. This cascade is believed to mimic the enzymatic processes in nature, proceeding through a series of carbocationic intermediates to form the characteristic ring system of this compound.[5]
Q2: My biomimetic cyclization is producing a complex mixture of products. How can I improve the selectivity for the this compound skeleton?
A2: The formation of multiple products is a common challenge in carbocation-mediated reactions due to the high reactivity of the intermediates. To improve selectivity:
-
Choice of Acid: The nature and strength of the acid catalyst are critical. Brønsted acids (e.g., trifluoroacetic acid, camphorsulfonic acid) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄) can lead to different product distributions. A systematic screening of acids is recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the carbocationic intermediates. Non-polar solvents often favor the desired cyclization pathway.
-
Temperature Control: These reactions are often highly sensitive to temperature. Lowering the reaction temperature can help to control the reactivity and improve selectivity by favoring the pathway with the lowest activation energy.
Q3: I am struggling to synthesize the acyclic precursor for the biomimetic cascade. Are there any particularly challenging steps?
A3: The synthesis of the acyclic precursor, often a derivative of dimethylorsellinic acid and farnesyl pyrophosphate, can be lengthy and present its own set of challenges.[4] Key difficulties can include the stereoselective construction of the farnesyl chain and the coupling of the aromatic and isoprenoid fragments. Careful planning of the synthetic route and optimization of each step are crucial for obtaining the necessary precursor in good yield.
Troubleshooting Guide: Biomimetic Cascade
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | Incomplete reaction; Decomposition of starting material or intermediates. | Screen different acid catalysts and solvents; Optimize reaction temperature and time. |
| Formation of Multiple Isomers | Lack of control over carbocation rearrangements. | Use a bulkier acid catalyst to influence the transition state; Modify the substrate to favor a specific rearrangement pathway. |
| Precursor Instability | The farnesyl-derived precursor is prone to degradation. | Handle the precursor carefully, avoiding prolonged exposure to air or acid; Use freshly prepared material for the cyclization. |
Experimental Protocol
Protocol 3: Biomimetic Carbocation-Mediated Cyclization
-
Preparation: A solution of the farnesyl-derived precursor (1.0 eq) in anhydrous nitromethane (0.005 M) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -20 °C in a cryocool unit.
-
Acid Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction is maintained at -20 °C for 4 hours, with progress monitored by LC-MS.
-
Quenching: The reaction is carefully quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The complex mixture is carefully purified by preparative HPLC to isolate the this compound skeleton.
Data Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Biomimetic Cyclization | Farnesyl Precursor, BF₃·OEt₂ | -20 | 4 | ~20-30 |
Yields are highly variable and dependent on the specific precursor and reaction conditions.
Conceptual Workflow
Caption: Biomimetic approach to the this compound skeleton.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Toward the Total Synthesis of (±)-Andrastin C - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Andrastin C isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Andrastin C isolation from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow, from fungal culture conditions to extraction and purification inefficiencies.
Troubleshooting Steps:
-
Optimize Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the Penicillium species.[1][2] Factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration are critical.[2][3] Consider performing small-scale pilot experiments to optimize these parameters.
-
Efficient Extraction: The choice of extraction solvent and method is crucial. Ensure complete extraction by using appropriate solvents like ethyl acetate or chloroform and employing exhaustive extraction techniques.
-
Minimize Degradation: this compound, like many natural products, may be susceptible to degradation. Work efficiently, minimize exposure to harsh conditions (extreme pH, high temperatures), and consider storing extracts at low temperatures.
-
Proper Purification: Inefficient purification can lead to significant loss of the target compound. Optimize your chromatographic separations and crystallization conditions to maximize recovery.
Q2: I am observing multiple impurities in my this compound extract. How can I improve the purity?
A2: Achieving high purity requires a multi-step purification strategy. Common impurities in fungal extracts include other secondary metabolites, pigments, and lipids.[1]
Troubleshooting Steps:
-
Sequential Chromatography: A single chromatographic step is often insufficient. A logical combination of techniques can significantly improve purity.[4] A common approach involves an initial separation by silica gel chromatography followed by a polishing step using reversed-phase chromatography (e.g., C18).[5]
-
Optimize Chromatographic Parameters: Fine-tune your HPLC or flash chromatography methods. This includes selecting the optimal stationary phase, mobile phase composition (including gradients), and flow rate to achieve the best separation of this compound from its impurities.
-
Crystallization: Crystallization is a powerful technique for final purification.[6] Experiment with different solvent systems to find conditions that favor the formation of high-purity this compound crystals. A minimum purity of 80-90% is often recommended before attempting crystallization.[7]
Q3: What are the best practices for handling and storing this compound to prevent degradation?
Best Practices:
-
Temperature: Store purified this compound and its solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize thermal degradation.[8]
-
pH: Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH values can cause hydrolysis or other degradation reactions.[9][10]
-
Light and Oxygen: Protect this compound from light and air by using amber vials and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation and oxidation.
Troubleshooting Guides
Low Yield During Extraction
| Symptom | Possible Cause | Suggested Solution |
| Pale or colorless organic extract after extraction from a pigmented fungal culture. | Incomplete cell lysis or inefficient solvent penetration. | Ensure thorough grinding of the fungal mycelium before extraction. Increase the extraction time and/or use a more non-polar solvent in combination with a polar one to improve penetration. |
| Low concentration of this compound in the crude extract as determined by preliminary analysis (e.g., TLC or HPLC). | Suboptimal extraction solvent. | Perform small-scale extractions with a panel of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone) to identify the most effective one for this compound. |
| Significant amount of this compound remains in the aqueous phase after liquid-liquid extraction. | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure this compound is in its neutral form, maximizing its partitioning into the organic solvent. |
Poor Purity After Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with impurities during silica gel chromatography. | Inappropriate solvent system. | Optimize the mobile phase polarity. A step-gradient or a shallow linear gradient can improve separation. |
| Broad peaks and poor resolution in HPLC. | Column overloading or suboptimal mobile phase. | Reduce the sample load on the column. Optimize the mobile phase composition and gradient profile. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of colored impurities in the this compound fraction. | Pigments from the fungal extract are co-eluting. | Use a different stationary phase (e.g., reversed-phase C18) or a different solvent system. Pre-treatment of the crude extract with activated charcoal can sometimes remove pigments. |
Experimental Protocols
Protocol 1: Culturing Penicillium sp. for this compound Production
This protocol is a general guideline and should be optimized for the specific Penicillium strain being used.
Materials:
-
Penicillium sp. strain
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources)
-
Shaker incubator
Procedure:
-
Inoculate the Penicillium sp. onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the plate and gently scraping the surface.
-
Inoculate a liquid culture medium with the spore suspension.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150 rpm) for 14-21 days. The optimal fermentation time should be determined experimentally.[3]
Protocol 2: Extraction and Preliminary Purification of this compound
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (HPLC grade)
Procedure:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Perform a preliminary purification of the crude extract by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate.
Protocol 3: HPLC Purification of this compound
Materials:
-
Partially purified this compound fraction
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute with a gradient of water and acetonitrile. An example gradient could be starting from 50% acetonitrile and increasing to 100% acetonitrile over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis scan of a preliminary sample).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
Protocol 4: Crystallization of this compound
Materials:
-
Purified this compound
-
A selection of solvents for crystallization trials (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)
-
Small, clean vials
Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) at a slightly elevated temperature.
-
Slowly add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again.
-
Cover the vial and allow it to cool slowly to room temperature, and then to 4°C, to promote crystal growth.
-
Alternatively, use slow evaporation of a solvent in which this compound is moderately soluble.[7]
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent System | Relative Yield of Crude Extract (%) | Relative Purity of this compound in Crude Extract (%) |
| Ethyl Acetate | 100 | 85 |
| Dichloromethane | 92 | 88 |
| Acetone | 115 | 75 |
| Hexane | 35 | 60 |
Note: These are representative data to illustrate the comparison. Actual results will vary depending on the specific fungal strain and extraction conditions.
Table 2: Optimization of Culture Conditions for this compound Production
| Parameter | Condition 1 | Condition 2 | Relative this compound Production (%) |
| Temperature | 25°C | 28°C | 100 vs 120 |
| pH | 5.5 | 6.5 | 100 vs 115 |
| Carbon Source | Glucose | Sucrose | 100 vs 130 |
| Nitrogen Source | Peptone | Yeast Extract | 100 vs 110 |
Note: This table presents hypothetical data to guide optimization experiments. The optimal conditions need to be determined empirically for each specific strain.
Visualizations
Caption: Experimental workflow for this compound isolation and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. inspq.qc.ca [inspq.qc.ca]
- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. readersinsight.net [readersinsight.net]
- 9. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 10. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation parameters for enhanced Andrastin C production
Welcome to the technical support center for the optimization of Andrastin C fermentation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for enhancing the production of this promising anti-tumoral compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it? A1: this compound belongs to the andrastin family of meroterpenoids, which are hybrid natural products. These compounds have garnered interest for their potential anti-tumoral properties. The primary producers of andrastins are fungi from the genus Penicillium, most notably Penicillium chrysogenum (also reclassified as P. rubens), the same species renowned for producing penicillin.[1][2] Other species like Penicillium roqueforti are also known producers.[3]
Q2: What is the general principle behind optimizing fermentation for this compound? A2: Optimizing fermentation involves fine-tuning various environmental and nutritional parameters to maximize the yield of the desired metabolite while minimizing costs and process time. The goal is to create an ideal environment that encourages the microorganism's metabolic pathways to prioritize the synthesis of this compound, which is a secondary metabolite.[4]
Q3: Why is my Penicillium culture growing well but not producing this compound? A3: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. Several factors could be at play:
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Catabolite Repression: The presence of a rapidly metabolizable carbon source, like glucose, can suppress the genes responsible for producing secondary metabolites.[5] The fungus will prioritize growth (primary metabolism) over producing compounds like this compound.
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Growth Phase: this compound is a secondary metabolite, meaning its production typically begins late in the exponential growth phase or during the stationary phase, once a key nutrient has become limited.[1]
-
Incorrect Precursors: The fermentation medium may lack the specific precursor molecules required for the biosynthesis of the andrastin backbone.[5]
Q4: What are the most critical parameters to control during fermentation? A4: The most critical parameters to monitor and control are temperature, pH, dissolved oxygen (aeration), and agitation.[6] Each of these factors significantly influences the growth of Penicillium chrysogenum and its production of secondary metabolites.
Troubleshooting Guide
Problem 1: Low or No this compound Yield Despite Good Fungal Growth
-
Question: My culture of P. chrysogenum has reached a high cell density, but HPLC analysis shows minimal to no this compound. What should I investigate?
-
Answer:
-
Carbon Source: Evaluate your carbon source. If you are using high concentrations of glucose, consider switching to a more slowly metabolized sugar like lactose or using a fed-batch strategy to maintain low glucose levels.[5] This helps to avoid catabolite repression of the secondary metabolite pathways.
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Nitrogen Source & Limitation: Secondary metabolite production is often triggered by the limitation of a key nutrient, such as nitrogen.[7] Ensure your medium is not overly rich in readily available nitrogen (like ammonium). Complex nitrogen sources like yeast extract or peptone can sometimes be more effective.[4][8] The carbon-to-nitrogen ratio (C:N) is a critical factor to optimize.
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pH Profile: The pH of the culture medium can drastically affect enzyme activity and product stability.[9] The optimal pH for growth may not be the optimal pH for production. Consider implementing a two-stage pH control strategy, where the pH is maintained at an optimal level for growth initially, and then shifted to a different pH to trigger and sustain this compound production.
-
Fermentation Duration: You may be harvesting too early. Extend your fermentation time and take samples at regular intervals (e.g., every 24 hours) after the main growth phase to determine the optimal production window. The highest production rates often occur 6-8 days after inoculation.[4]
-
Problem 2: Inconsistent this compound Yields Between Batches
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Question: I am running multiple fermentation batches with the same protocol, but the final this compound concentration is highly variable. What could be the cause?
-
Answer:
-
Inoculum Quality: Inconsistency often starts with the inoculum. Ensure that your spore suspensions or seed cultures are uniform in age, concentration, and viability. An older or less dense inoculum can lead to a significant lag phase and altered metabolic activity.
-
Media Preparation: Small variations in media component concentrations can have a large impact. Double-check the weighing of all components and ensure complete dissolution. If using complex media like corn steep liquor, be aware that there can be significant batch-to-batch variability from the supplier.
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Aeration and Agitation: Ensure that the dissolved oxygen (DO) levels are consistently maintained above the critical threshold (typically >20%) and that the agitation speed is uniform across all fermenters.[6] Poor mixing can lead to localized nutrient depletion or oxygen limitation, affecting overall productivity.
-
Problem 3: Fermentation Gets "Stuck" or Stalls Prematurely
-
Question: The fermentation was proceeding normally, but growth and product formation have stopped unexpectedly. How can I troubleshoot this?
-
Answer:
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Nutrient Depletion: A critical nutrient may have been completely consumed. Analyze the medium for residual carbon, nitrogen, and phosphate. A fed-batch strategy, where nutrients are added incrementally throughout the fermentation, can prevent this issue.
-
Accumulation of Toxic Byproducts: The fungus may have produced other secondary metabolites or organic acids that are inhibiting its own growth at high concentrations.[9]
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Shear Stress: If agitation is too high, the mechanical forces can damage the fungal hyphae, leading to cell lysis and a halt in production.[10] Observe the morphology of the mycelia under a microscope to check for damage.
-
Data & Parameters
The following tables provide recommended starting parameters for optimizing this compound production in Penicillium chrysogenum. These are general guidelines, and empirical optimization for your specific strain and equipment is crucial.
Table 1: Key Fermentation Parameters for Penicillium chrysogenum
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | 25-28 °C | P. chrysogenum growth and production can be sensitive to heat. Temperatures above 30°C often lead to reduced yields.[4][11] |
| pH | 5.5 - 7.0 | Maintain pH with automated addition of acid/base. An initial pH of 6.5 is a good starting point. Some processes benefit from a pH shift after the initial growth phase.[12][13] |
| Agitation | 120 - 500 rpm | Varies significantly with fermenter geometry. The goal is to ensure homogeneity and facilitate oxygen transfer without causing excessive shear stress.[4][10] |
| Aeration (DO) | > 20% saturation | Dissolved oxygen is critical. Maintain levels by adjusting agitation and/or airflow rate. Oxygen limitation is a common cause of failed fermentations.[6] |
| Fermentation Time | 7 - 12 days | Secondary metabolite production often requires extended fermentation times. Monitor production daily after day 5.[4] |
Table 2: Recommended Media Composition for this compound Production (Starting Point)
| Component | Concentration (g/L) | Purpose |
| Lactose | 20 - 40 | Slowly metabolized carbon source to avoid catabolite repression.[5] |
| Yeast Extract | 3 - 10 | Complex nitrogen source, provides vitamins and growth factors.[4] |
| Peptone | 5 - 10 | Complex nitrogen and carbon source. |
| KH₂PO₄ | 3 - 5 | Phosphate source and buffering agent. |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions, essential for enzymatic activity. |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients (Fe, Zn, Cu, Mn). |
Table 3: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Penicillium spp.
| Nutrient Source | Type | Typical Effect on Secondary Metabolite Production |
| Carbon | ||
| Glucose | Simple Sugar | Promotes rapid growth but can cause strong catabolite repression, inhibiting product formation if used at high initial concentrations.[5] |
| Lactose | Disaccharide | Slowly metabolized, often used to de-repress secondary metabolite genes. A classic choice for penicillin production.[5] |
| Glycerol | Polyol | Can be an effective carbon source, sometimes leading to different metabolic fluxes compared to sugars. |
| Nitrogen | ||
| Ammonium Salts | Inorganic | Readily available, promotes fast growth but can lead to rapid pH drops and may not be ideal for the production phase.[8] |
| Sodium Nitrate | Inorganic | A good inorganic nitrogen source that is less likely to cause drastic pH changes.[8] |
| Yeast Extract | Complex Organic | Excellent source of amino acids, vitamins, and peptides. Often promotes high yields of secondary metabolites.[4] |
| Peptone | Complex Organic | Similar to yeast extract, provides a rich source of nutrients that can sustain production over a longer period. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Penicillium chrysogenum
-
Culture Activation: Grow P. chrysogenum on Potato Dextrose Agar (PDA) plates at 27°C for 5-7 days until robust sporulation (a dense, blue-green lawn) is observed.[14]
-
Spore Suspension: Flood the surface of the agar plate with 10 mL of sterile 0.85% (w/v) saline solution containing 0.01% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Spore Count: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., 10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.[14]
-
Incubation: Incubate the seed culture at 27°C on a rotary shaker at 170-200 rpm for 48-72 hours.[14] The resulting vegetative mycelial culture is now ready to inoculate the production fermenter.
Protocol 2: Submerged Fermentation for this compound Production
-
Fermenter Preparation: Prepare the production medium (see Table 2) in the fermenter vessel and sterilize by autoclaving.
-
Post-Sterilization Additions: After the medium has cooled, aseptically add any heat-labile components (e.g., vitamins, trace element solutions). Calibrate the pH and Dissolved Oxygen (DO) probes.
-
Inoculation: Aseptically transfer the seed culture into the production fermenter. A typical inoculation volume is 5-10% (v/v) of the final fermentation volume.
-
Fermentation Control: Set the fermentation parameters as described in Table 1 (Temperature: 25-28°C, pH: 6.5, Agitation/Aeration to maintain DO > 20%).
-
Sampling: Withdraw samples aseptically every 24 hours to monitor cell growth (dry cell weight), substrate consumption (e.g., residual lactose), pH, and this compound concentration (by HPLC).
-
Harvesting: Once the this compound titer begins to decline, harvest the fermentation broth for extraction. This typically occurs between 7 and 12 days.
Protocol 3: Extraction and Isolation of this compound
-
Mycelial Separation: Separate the fungal biomass from the fermentation broth by centrifugation or filtration. This compound may be present in both the mycelia and the broth, so both should be processed.
-
Solvent Extraction:
-
Broth: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate (EtOAc). Repeat the extraction 2-3 times.[14]
-
Mycelia: Homogenize the mycelial mass and extract with ethyl acetate or acetone.
-
-
Concentration: Combine all organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[14]
Visual Guides
Caption: Simplified biosynthetic pathway for Andrastin A from primary metabolites.
Caption: A systematic workflow for optimizing fermentation parameters.
References
- 1. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 2. Penicillium-chrysogenum - Creative Biogene [microbiosci.creative-biogene.com]
- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. frontiersin.org [frontiersin.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Influence of pH on organic acid production by Clostridium sporogenes in test tube and fermentor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Andrastin C instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Andrastin C in aqueous solutions. The following information is designed to assist in designing robust experiments, interpreting stability data, and mitigating potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound, a complex meroterpenoid, can be influenced by several environmental factors. The primary factors to consider are:
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pH: this compound may be susceptible to hydrolysis under acidic or basic conditions. The ester and other functional groups within its structure can be labile outside of a specific pH range.
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Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[1][2]
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Light: Exposure to UV or visible light can lead to photodegradation, where the light energy promotes chemical reactions that alter the molecule's structure.[1][2]
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Oxygen: Dissolved oxygen in the aqueous solution can lead to oxidative degradation of the molecule.[1][2]
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Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.[3][4]
Q2: I'm observing a rapid loss of this compound in my aqueous solution at room temperature. What is the likely cause?
A rapid decrease in the concentration of this compound shortly after preparing an aqueous solution at room temperature is likely due to one or a combination of the following:
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Hydrolysis: The compound may be unstable in water, especially if the pH of the solution is not controlled.
-
Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.
Troubleshooting Steps:
-
Control pH: Prepare your solutions in a buffered system to maintain a stable pH. It is recommended to perform a pH stability profile to determine the optimal pH for this compound.
-
Deoxygenate Solvents: Before preparing your solution, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work at Lower Temperatures: Prepare and handle the solution at a reduced temperature (e.g., on ice) to slow down potential degradation.
Q3: My this compound solution has turned a slight yellow color after storage. What does this indicate?
The appearance of a yellow color in a previously colorless solution of a compound like this compound often indicates the formation of degradation products.[5] This can be a result of oxidation or other chemical transformations that lead to chromophoric (color-absorbing) molecules.
Q4: How can I identify the degradation products of this compound?
To identify the degradation products, you will need to use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate this compound from its degradation products.[6][7] A diode-array detector (DAD) or UV-Vis detector can help in visualizing the different peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to not only separate the components but also to obtain the mass-to-charge ratio of the degradation products, which is crucial for structure elucidation.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium. The complex composition of cell culture media (salts, amino acids, pH buffering systems) can affect its stability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Minimize Incubation Time: Reduce the time the compound is in the media before and during the assay as much as possible.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not causing precipitation or degradation.
-
Stability Check in Media: Perform a stability study of this compound in the specific cell culture medium you are using under the same incubation conditions (temperature, CO2) to quantify its stability over the time course of your experiment.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of an this compound sample.
-
Possible Cause: This is a clear indication of degradation. The new peaks represent the degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks and infer potential structures. This can provide insights into the degradation pathway (e.g., hydrolysis, oxidation).
-
Review Storage Conditions:
-
Light Exposure: Was the sample protected from light? If not, the degradation may be photolytic.
-
Temperature: Was the sample stored at the recommended temperature? Temperature fluctuations can accelerate degradation.
-
Atmosphere: Was the container sealed properly to protect from air and moisture?
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| pH of Buffer | % this compound Remaining after 8 hours | % this compound Remaining after 24 hours |
| 3.0 | 95% | 85% |
| 5.0 | 98% | 92% |
| 7.4 | 80% | 65% |
| 9.0 | 60% | 30% |
Note: The data in this table is for illustrative purposes only and represents a hypothetical scenario.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the stock solution (in organic solvent) and a diluted aqueous solution (100 µg/mL in water) at 60°C for 24 hours.
-
Photodegradation: Expose a diluted aqueous solution (100 µg/mL in water) to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and analyze by HPLC-UV or LC-MS to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradants
This is a general reverse-phase HPLC method that can be optimized for this compound.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for detection of this compound and its degradation products. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for this compound instability in aqueous solutions.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
Minimizing off-target effects of Andrastin C in cellular assays
Welcome to the technical support center for Andrastin C. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a meroterpenoid compound isolated from Penicillium species.[1] Its primary mechanism of action is the inhibition of protein farnesyltransferase (FTase).[2] FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal "CaaX" motif of various proteins.[3] This post-translational modification, known as farnesylation, is essential for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases, which are implicated in cell proliferation and survival.[4]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of farnesyltransferase inhibitors like this compound stems from the intricate interplay between different prenylation pathways within the cell. When FTase is inhibited, the cellular pool of farnesyl pyrophosphate (FPP) is not utilized for farnesylation. This can lead to two main off-target consequences:
-
Alternative Prenylation by Geranylgeranyltransferase (GGTase): Some proteins that are normally farnesylated can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.[5] This is a "gain-of-function" off-target effect. A key example is the RhoB GTPase. While normally farnesylated, in the presence of an FTase inhibitor, RhoB can be geranylgeranylated. This modified form of RhoB can have different downstream effects compared to its farnesylated counterpart.
Q3: Why is my observed cellular potency of this compound different from its biochemical IC50?
Discrepancies between biochemical IC50 values and cellular potency (EC50) are common for several reasons:
-
Cellular Permeability: this compound must cross the cell membrane to reach its intracellular target, FTase. Poor permeability can lead to a lower effective intracellular concentration.[6]
-
Efflux Pumps: Cells can actively transport the compound out, reducing its intracellular accumulation.
-
Metabolism: The compound may be metabolized by the cells into inactive forms.
-
Off-target effects: The observed cellular phenotype might be a composite of on-target and off-target effects, which can complicate the dose-response relationship.[6]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
This is a common issue that can arise from off-target effects or suboptimal experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-Target Effects | 1. Optimize Concentration: Perform a dose-response experiment to determine the minimal effective concentration that inhibits farnesylation without causing widespread cellular toxicity.[7] 2. Use an Orthogonal Approach: Validate the on-target effect by using a non-pharmacological method, such as siRNA or shRNA-mediated knockdown of the farnesyltransferase beta-subunit (FNTB).[4] The resulting phenotype should mimic that of this compound treatment. 3. Employ a Negative Control: Ideally, use a structurally similar but inactive analog of this compound. If unavailable, use a structurally unrelated FTase inhibitor to see if it recapitulates the phenotype. |
| Cellular Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish specific inhibitory effects from general toxicity.[3] |
| Experimental Variability | Ensure consistent cell density, passage number, and treatment duration across experiments. |
Problem 2: Difficulty in confirming that the observed phenotype is due to farnesyltransferase inhibition.
It is crucial to validate that the effects of this compound are indeed mediated by its intended target.
Experimental Workflow for On-Target Validation:
Figure 1. Workflow for validating on-target effects of this compound.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound
Objective: To determine the optimal concentration range of this compound for inhibiting farnesyltransferase activity while minimizing cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (clear for absorbance-based assays, black for fluorescence/luminescence)
-
MTT or LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical starting range is from 100 µM down to 0.01 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the media from the cells and add 100 µL of the 2x this compound dilutions.
-
Incubation: Incubate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration). In parallel, perform your functional assay to determine the EC50 (50% effective concentration). The ideal working concentration should be significantly lower than the CC50.
Quantitative Data Summary:
| Compound | Target | Biochemical IC50 (µM) [2] | Cellular EC50 (µM) | Cellular CC50 (µM) | Cell Line |
| Andrastin A | Farnesyltransferase | 24.9 | Assay Dependent | Assay Dependent | - |
| Andrastin B | Farnesyltransferase | 47.1 | Assay Dependent | Assay Dependent | - |
| This compound | Farnesyltransferase | 13.3 | Assay Dependent | Assay Dependent | - |
| Hypothetical Analog | Farnesyltransferase | >100 | >100 | >100 | - |
Note: Cellular EC50 and CC50 values are highly dependent on the cell line and assay conditions and must be determined empirically.
Protocol 2: Validation of On-Target Effect using siRNA
Objective: To confirm that the phenotype observed with this compound is due to the inhibition of farnesyltransferase.
Materials:
-
siRNA targeting the farnesyltransferase beta-subunit (FNTB)
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell line of interest
-
This compound
-
Reagents for your specific functional assay and for Western blotting
Procedure:
-
siRNA Transfection: Transfect cells with FNTB siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm FNTB protein knockdown by Western blot.
-
Functional Assay:
-
In parallel, treat a set of untransfected cells with this compound at the predetermined optimal concentration.
-
Perform your functional assay on all three groups: non-targeting siRNA control, FNTB siRNA, and this compound-treated cells.
-
-
Data Analysis: Compare the phenotype of the FNTB knockdown cells to the this compound-treated cells. A similar phenotype provides strong evidence for on-target activity.
Signaling Pathway and Off-Target Mechanism
Figure 2. this compound mechanism of action and primary off-target pathway.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Enhancing the bioavailability of Andrastin C for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for enhancing the in vivo bioavailability of Andrastin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a meroterpenoid, specifically a farnesyltransferase inhibitor, produced by the fungus Penicillium roqueforti.[1] Its complex structure contributes to physicochemical properties that present challenges for in vivo studies. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₈H₄₀O₆ | High molecular weight can limit passive diffusion across membranes. |
| Molecular Weight | 472.6 g/mol [1] | Contributes to poor aqueous solubility. |
| XLogP3 (Predicted) | 5.2[1] | Indicates high lipophilicity and consequently poor water solubility (BCS Class II/IV characteristic).[2][3] |
| Aqueous Solubility | Very low (predicted) | A significant rate-limiting step for oral absorption and bioavailability.[2][4] |
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
The primary challenge is its very low aqueous solubility, a direct consequence of its high lipophilicity (high LogP value) and molecular structure.[1][2][3] For oral administration, a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Poor solubility leads to low dissolution rates, resulting in low and erratic bioavailability, which complicates the assessment of its pharmacodynamic and toxicological effects in animal models.[2]
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
Given its properties, several formulation strategies can be employed to enhance the bioavailability of this compound.[2][6] The choice depends on the experimental goals, animal species, and desired route of administration.
-
Co-solvent Systems: For initial screening or acute dosing studies, dissolving this compound in a mixture of water-miscible organic solvents can be a rapid approach.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are highly effective for lipophilic compounds.[2][8] These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[5][6]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.[2][3]
Troubleshooting Guide
Issue 1: this compound precipitates out of my vehicle solution upon dilution or administration.
This common issue arises when a simple co-solvent system is diluted in an aqueous environment (e.g., upon injection into the bloodstream or mixing with GI fluids), causing the poorly soluble drug to crash out.
Table 2: Troubleshooting Precipitation Issues
| Possible Cause | Recommended Solution | Detailed Protocol / Rationale |
| Solvent capacity exceeded | Optimize the co-solvent blend. | Protocol: Systematically test ternary systems (e.g., Solutol HS 15/Ethanol/Water or PEG400/Ethanol/Saline). Start with a high concentration of the organic solvent and titrate with the aqueous phase to determine the precipitation point. The goal is to find a kinetically stable supersaturated solution. |
| Lack of stabilizing excipients | Incorporate precipitation inhibitors or surfactants. | Rationale: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, preventing precipitation.[7] Polymers used in ASDs (e.g., HPMC, PVP) can inhibit recrystallization.[5] |
| pH shift upon administration | Use a buffered vehicle or a pH-independent formulation. | Rationale: While this compound is not strongly acidic or basic, localized pH changes can still affect the stability of some formulations. Lipid-based systems like SEDDS are often less susceptible to pH effects.[2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
This protocol describes the creation of a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of this compound.
-
Component Selection:
-
Oil Phase: Select a suitable lipid carrier (e.g., Labrafac™ PG, Maisine® CC).[2]
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Select a component to improve drug solubilization and emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening:
-
Determine the saturation solubility of this compound in each selected oil, surfactant, and co-solvent.
-
Add an excess amount of this compound to 1 mL of each vehicle in a sealed vial.
-
Agitate at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Formulation Development:
-
Based on solubility data, select the best components.
-
Prepare various ratios of oil, surfactant, and co-surfactant (e.g., 30:40:30, 20:50:30, etc.).
-
Vortex each mixture until a clear, homogenous solution is formed.
-
Dissolve the desired amount of this compound into the optimized blank formulation.
-
-
Characterization:
-
Emulsification Study: Add 100 µL of the SEDDS formulation to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: Observe the time to emulsify and the visual appearance (should be clear or slightly bluish).
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Visual Guides & Workflows
References
- 1. This compound | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. jddtonline.info [jddtonline.info]
Farnesyltransferase Assay Technical Support Center: Refining Assays with Andrastin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining farnesyltransferase (FTase) assays, with a specific focus on reducing variability when using the inhibitor Andrastin C.
Frequently Asked Questions (FAQs)
Q1: What is farnesyltransferase (FTase) and why is it a target in drug development?
Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a "CaaX box" motif at the C-terminus of specific proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are involved in cellular signaling pathways that regulate cell growth, differentiation, and survival. A key substrate of FTase is the Ras protein, which, when mutated, is implicated in numerous human cancers. By inhibiting FTase, the aim is to prevent the activation of oncogenic proteins like Ras, thereby impeding tumor growth. Farnesyltransferase inhibitors (FTIs) are therefore a significant area of research in cancer therapy.[1][2]
Q2: What is this compound and how does it inhibit farnesyltransferase?
This compound is a natural product that has been identified as an inhibitor of farnesyltransferase.[3][4] Kinetic studies of similar compounds suggest that this compound likely acts as a competitive inhibitor with respect to the farnesyl pyrophosphate (FPP) substrate and a noncompetitive inhibitor concerning the protein or peptide substrate.[5] This dual inhibitory mechanism makes it a valuable tool for studying FTase activity and a potential lead compound for drug development.
Q3: What are the common types of farnesyltransferase assays?
The most common type of farnesyltransferase assay used in high-throughput screening is a fluorescence-based assay.[6][7][8] These assays typically utilize a fluorescently labeled peptide substrate (e.g., dansylated). When the farnesyl group is transferred to the peptide, the change in the local environment of the fluorophore results in a detectable change in fluorescence intensity.[9] Less common methods include radioactive assays that measure the incorporation of radiolabeled farnesyl groups.
Q4: What is the Z'-factor and why is it important for my farnesyltransferase assay?
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[10][11][12] It provides a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is well-suited for HTS. A value between 0 and 0.5 suggests a marginal assay, while a value below 0 indicates that the assay is not reliable. Calculating the Z'-factor is crucial for validating the robustness of your farnesyltransferase assay before screening compound libraries.[10][11]
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in farnesyltransferase assays, particularly when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence of inhibitor or library compounds. 2. Contaminated assay buffer or reagents. 3. Non-specific binding of the fluorescent peptide to the microplate. | 1. Pre-read the plate after compound addition but before adding the enzyme to measure and subtract the background fluorescence of each well. 2. Use high-purity, fresh reagents and filter the assay buffer (0.22 µm filter). 3. Use non-binding surface (NBS) or low-binding microplates. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer. [13] |
| High well-to-well variability in signal | 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of reagents in the wells. 3. Edge effects in the microplate due to temperature or evaporation gradients. | 1. Use calibrated pipettes and consider using a multi-channel pipette for reagent additions to ensure consistency. Avoid pipetting volumes below 2 µL. 2. After adding all reagents, gently tap the plate or use an orbital shaker at a low speed to ensure thorough mixing. 3. Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment across the plate. |
| Low signal-to-background ratio | 1. Suboptimal enzyme concentration. 2. Degradation of farnesyl pyrophosphate (FPP). 3. Incorrect buffer pH or composition. | 1. Perform an enzyme titration to determine the optimal concentration of farnesyltransferase that gives a robust signal within the linear range of the assay. 2. FPP is susceptible to degradation.[14] Aliquot FPP upon receipt and store at -80°C. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles. 3. Optimize the buffer pH and salt concentration. Most FTase assays perform well at a pH between 7.0 and 8.0 with physiological salt concentrations. [13] |
| Inconsistent this compound inhibition (variable IC50 values) | 1. This compound precipitation at higher concentrations. 2. Variable pre-incubation time with the enzyme. 3. Competitive inhibition with FPP. | 1. Check the solubility of this compound in the final assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%). [15][16][17]2. Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction by adding FPP. A consistent pre-incubation allows the inhibitor to bind to the enzyme. 3. As a competitive inhibitor with FPP, the apparent IC50 of this compound will be influenced by the FPP concentration. Use a consistent and non-saturating concentration of FPP in your assays to obtain reproducible IC50 values. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to farnesyltransferase assays and Andrastin inhibitors.
Table 1: Inhibitory Potency of Andrastins against Farnesyltransferase
| Inhibitor | IC50 (µM) | Reference |
| Andrastin A | 24.9 | [3] |
| Andrastin B | 47.1 | [3] |
| This compound | 13.3 | [3] |
Table 2: Z'-Factor Interpretation for Assay Quality
| Z'-Factor Value | Assay Classification | Interpretation | Reference |
| > 0.5 | Excellent | The assay is robust and suitable for high-throughput screening. | [11][12] |
| 0 to 0.5 | Acceptable | The assay is marginal; optimization is recommended to reduce variability. | [11][12] |
| < 0 | Unacceptable | The assay is not reliable for screening. | [11][12] |
Table 3: Effect of DMSO on Enzyme Activity (General Guidance)
| DMSO Concentration | Potential Effect on Farnesyltransferase Activity | Recommendation | Reference |
| < 0.5% | Generally minimal to no effect. | Ideal concentration for most assays. | [15] |
| 0.5% - 1.0% | May cause slight inhibition in some sensitive enzymes. | Test for effects on your specific enzyme batch. | [15] |
| > 1.0% | Increased likelihood of significant enzyme inhibition. | Avoid if possible; if necessary, ensure all wells have the same final concentration and run appropriate solvent controls. | [15][16] |
Experimental Protocols
Detailed Protocol for a Fluorescence-Based Farnesyltransferase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
This compound or other inhibitors dissolved in DMSO
-
DMSO (for control wells)
-
Black, non-binding 96-well or 384-well microplate
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~520 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh assay buffer on the day of the experiment.
-
Thaw FPP and the dansylated peptide on ice.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be constant across all wells (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the microplate.
-
Negative Control (0% inhibition): Add assay buffer with DMSO.
-
Positive Control (100% inhibition): Add a known potent FTase inhibitor at a high concentration or assay buffer without the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of FTase in the assay buffer.
-
Add 20 µL of the FTase solution to each well (except for the no-enzyme positive control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution containing FPP and the dansylated peptide in the assay buffer.
-
Add 25 µL of the FPP/peptide substrate solution to each well to initiate the reaction. The final volume in each well should be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic data, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence signal over time.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Ras Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTase [label="Farnesyltransferase\n(FTase)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl\nPyrophosphate (FPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AndrastinC [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., Myc, Fos, Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> Grb2 [color="#5F6368"]; Grb2 -> SOS [color="#5F6368"]; SOS -> Ras_GDP [label="Promotes\nGDP/GTP Exchange", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ras_GDP -> Ras_GTP [color="#34A853"]; Ras_GTP -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> TranscriptionFactors [color="#5F6368"]; TranscriptionFactors -> Proliferation [color="#5F6368"];
// Farnesylation Sub-pathway {rank=same; FPP; FTase} FPP -> FTase [color="#5F6368"]; FTase -> Ras_GDP [label=" Farnesylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AndrastinC -> FTase [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; } END_DOT Caption: The Ras signaling pathway and the role of farnesyltransferase.
Experimental Workflow for Farnesyltransferase Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PrepareReagents [label="Prepare Reagents\n(Buffer, Substrates, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; PlateSetup [label="Set Up Microplate:\nAdd this compound / Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; AddEnzyme [label="Add Farnesyltransferase (FTase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="Pre-incubate (15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; InitiateReaction [label="Initiate Reaction:\nAdd FPP and Peptide Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureFluorescence [label="Measure Fluorescence\n(Kinetic or Endpoint)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nCalculate % Inhibition and IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> PrepareReagents; PrepareReagents -> PlateSetup; PlateSetup -> AddEnzyme; AddEnzyme -> PreIncubate; PreIncubate -> InitiateReaction; InitiateReaction -> MeasureFluorescence; MeasureFluorescence -> DataAnalysis; DataAnalysis -> End; } END_DOT Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.
References
- 1. ovid.com [ovid.com]
- 2. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 9. mdpi.com [mdpi.com]
- 10. assay.dev [assay.dev]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Overcoming resistance to Andrastin C in cancer cell lines
Welcome to the technical support center for Andrastin C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a meroterpenoid compound isolated from Penicillium species.[1][2] Its primary mechanism of action is the inhibition of protein farnesyltransferase (FTase).[1][2][3] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins, a process known as farnesylation. One of the most critical targets of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, where they can be activated and engage in downstream signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting FTase, this compound prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation, thereby disrupting oncogenic signaling.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to farnesyltransferase inhibitors (FTIs) in general can occur through several mechanisms:
-
Alternative Prenylation: Some Ras isoforms, particularly K-Ras and N-Ras, can be alternatively prenylated by another enzyme called geranylgeranyltransferase I (GGTase-I) when FTase is inhibited.[4] This allows the Ras protein to still localize to the plasma membrane and remain active.
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the need for Ras signaling. Common compensatory pathways include the PI3K/AKT/mTOR and MAPK signaling cascades.[5][6] Activation of these pathways can maintain cell survival and proliferation even when Ras is inhibited.
-
Mutations in the Farnesyltransferase Enzyme: Although less common for non-oncoprotein targets, mutations in the gene encoding the β-subunit of FTase (FNTB) can occur, altering the drug-binding site and reducing the inhibitory effect of the FTI.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
If you observe a decrease in the expected level of apoptosis or cell death in your cancer cell line following treatment with this compound, it may indicate the development of resistance.
Troubleshooting Steps:
-
Confirm IC50 Shift: The first step is to quantify the change in sensitivity. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Compensatory Pathway Activation: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways. Increased phosphorylation of proteins like AKT, mTOR, S6 ribosomal protein, ERK1/2, or MEK1/2 in the presence of this compound suggests activation of these survival pathways.
-
Assess Alternative Prenylation: Determine if K-Ras or N-Ras are being geranylgeranylated. This can be technically challenging but may be inferred if resistance is not explained by other mechanisms.
Solution: Combination Therapy
Combining this compound with inhibitors of compensatory pathways can often restore sensitivity.
-
PI3K/AKT/mTOR Pathway Inhibitors: Combine this compound with a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus).[6][8][9][10]
-
MAPK Pathway Inhibitors: Combine this compound with a MEK inhibitor (e.g., Trametinib).[11]
The synergistic effect of such combinations can be quantified using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[12][13][14]
Hypothetical Data for Combination Therapy
Table 1: IC50 Values of this compound and Pathway Inhibitors in a Resistant Cancer Cell Line
| Compound | IC50 (µM) in Parental Line | IC50 (µM) in Resistant Line |
| This compound | 10 | 50 |
| PI3K Inhibitor (Alpelisib) | 5 | 4.5 |
| MEK Inhibitor (Trametinib) | 1 | 0.9 |
Table 2: Combination Index (CI) Values for this compound with Pathway Inhibitors in a Resistant Cancer Cell Line
| Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| This compound + PI3K Inhibitor | 0.5 | 0.6 | Synergy |
| This compound + PI3K Inhibitor | 0.75 | 0.5 | Synergy |
| This compound + MEK Inhibitor | 0.5 | 0.7 | Synergy |
| This compound + MEK Inhibitor | 0.75 | 0.6 | Synergy |
Note: Data are hypothetical and for illustrative purposes.
Issue 2: How to Experimentally Validate a Combination Strategy
To validate a potential combination therapy, a systematic experimental approach is required.
Experimental Workflow:
-
Single-Agent Dose-Response: Determine the IC50 values for this compound and the selected combination agent (e.g., a PI3K or MEK inhibitor) individually in both the parental and resistant cell lines using a cell viability assay like the MTT assay.
-
Combination Dose-Matrix: Perform a dose-matrix experiment where cells are treated with various concentrations of this compound and the combination agent, both alone and in combination.
-
Synergy Analysis: Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. This will quantitatively determine if the combination is synergistic, additive, or antagonistic.
-
Mechanism Validation: Perform Western blot analysis on cells treated with the single agents and the synergistic combination to confirm that the combination therapy effectively downregulates both the Ras pathway and the compensatory pathway.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[15][16][17][18]
-
Determine Initial Dosing: Establish the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound by approximately 50%.
-
Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells. A resistant cell line is typically considered established when the IC50 is 5- to 10-fold higher than that of the parental line.
-
Stabilization: Culture the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration they can tolerate) for several passages to ensure the stability of the resistant phenotype.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and/or the combination drug for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status in cell lysates.[20][21][22][23]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for validating combination therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. kuraoncology.com [kuraoncology.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving Stereoselectivity in Andrastin C Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the stereoselective synthesis of Andrastin C. The complex steroidal architecture of this compound, featuring a tetracyclic 6-6-6-5 ring system and multiple contiguous quaternary stereocenters, presents significant hurdles in controlling stereochemistry. This resource aims to provide practical guidance for overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of this compound synthesis?
The primary challenge lies in the construction of the sterically congested BCD-ring system, which contains three contiguous quaternary stereocenters.[1][2] Key difficulties include:
-
Controlling relative and absolute stereochemistry during the formation of multiple stereocenters.
-
Minimizing the formation of diastereomers , which are often difficult to separate.
-
Ensuring high stereoselectivity in key bond-forming reactions, such as intramolecular Diels-Alder and carbonyl-ene reactions, which are crucial for establishing the core structure.[3][4]
Q2: What are the key stereochemistry-defining reactions in published synthetic routes?
Several key reactions have been employed to control the stereochemistry in this compound synthesis:
-
Intramolecular Diels-Alder (IMDA) Reaction: This reaction is frequently used to construct the polycyclic core. The stereochemical outcome is influenced by the geometry of the transition state, which can be controlled by thermal or Lewis acid-catalyzed conditions.[3][4]
-
Carbonyl-Ene Reaction: This is another critical intramolecular cyclization that helps form one of the rings and sets key stereocenters.[3][4]
-
Nitrile Cyclization-Based Approaches: These strategies have been used for the stereoselective construction of the BCD-ring system.[1][2]
Q3: How is the stereochemistry of this compound and its intermediates typically confirmed?
The stereochemistry is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry by analyzing through-space proton-proton correlations.[5][6]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
-
Comparison to known compounds: Spectroscopic data of synthetic intermediates and the final product are often compared with those of known, structurally related natural products or previously synthesized batches.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Problem: The IMDA reaction to form the core polycyclic structure of an this compound precursor results in a low diastereomeric ratio (dr), leading to difficult purification and low yield of the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Thermal Conditions | The transition state geometry in a thermal IMDA is sensitive to temperature. High temperatures can sometimes lead to lower selectivity. Action: Screen a range of temperatures, starting from milder conditions and gradually increasing. Monitor the reaction at different time points to check for product isomerization or degradation. |
| Lack of Facial Selectivity | The diene or dienophile may not have a sufficient steric or electronic bias to favor attack from one face. Action 1: Introduce a Chiral Auxiliary. A chiral auxiliary on the dienophile can effectively block one face, directing the cyclization to produce a single diastereomer. Action 2: Employ a Chiral Lewis Acid. Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that promotes facial selectivity. |
| Incorrect Lewis Acid or Catalyst Loading | The choice of Lewis acid and its concentration can significantly impact the endo/exo selectivity and overall diastereoselectivity of the IMDA reaction. Action: Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄) and chiral Lewis acids. Optimize the catalyst loading; sometimes, substoichiometric amounts are sufficient and can minimize side reactions. |
Quantitative Data on Lewis Acid Catalysis in Diels-Alder Reactions (General Examples):
The following table illustrates the effect of different Lewis acids on the enantiomeric excess (ee) and diastereoselectivity of a representative Diels-Alder reaction. While not specific to this compound, it demonstrates the principle of how catalyst choice can be optimized.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | endo/exo ratio | ee (%) |
| Yb(OTf)₃/(R)-(+)-BINOL/Amine | CH₂Cl₂ | 0 | 66 | 87/13 | 88 |
| Chiral Yb Triflate | CH₂Cl₂ | N/A | 81 | 81/19 | 62 |
| Chiral Lanthanide Catalyst | N/A | N/A | 84 | N/A | 87 |
Data adapted from a study on chiral ytterbium triflate catalysts in asymmetric Diels-Alder reactions.[7]
Issue 2: Incorrect Stereochemistry in the Carbonyl-Ene Reaction
Problem: The intramolecular carbonyl-ene reaction yields the undesired diastereomer as the major product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable Transition State | The inherent conformational preference of the substrate may favor a transition state leading to the undesired stereoisomer. Action 1: Modify Substrate Sterics. Altering a protecting group or a nearby substituent can change the steric environment and shift the conformational equilibrium to favor the desired transition state. Action 2: Change the Lewis Acid. Different Lewis acids can coordinate to the carbonyl oxygen in distinct ways, influencing the geometry of the six-membered transition state. Experiment with a range of Lewis acids (e.g., SnCl₄, TiCl₄, MgBr₂·OEt₂). |
| Reaction Temperature | Ene reactions can be sensitive to temperature. Action: Perform the reaction at various temperatures to determine the optimal conditions for achieving the desired diastereoselectivity. Lower temperatures often lead to higher selectivity. |
Issue 3: Difficulty in Stereochemical Assignment of Intermediates
Problem: Ambiguous NMR data makes it difficult to confirm the relative stereochemistry of a key intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Signal Overlap in 1D ¹H NMR | In complex molecules like this compound precursors, severe signal overlap in the proton NMR spectrum can make it impossible to extract coupling constants and interpret multiplicities. Action: Perform 2D NMR Experiments. A 2D COSY experiment will reveal proton-proton coupling networks, while a NOESY or ROESY experiment will show through-space correlations between protons that are close to each other, providing definitive evidence for their relative stereochemistry.[5][6] |
| Lack of Suitable Crystals for X-ray Analysis | The intermediate may be an oil or may not form crystals of sufficient quality for X-ray crystallography. Action 1: Prepare a Crystalline Derivative. Convert the intermediate into a crystalline derivative, such as a p-bromobenzoate ester, which often crystallizes more readily and contains a heavy atom to facilitate structure solution. Action 2: Advanced NMR Techniques. If derivatization is not feasible, consider more advanced NMR techniques such as Residual Dipolar Coupling (RDC) analysis, which can provide long-range structural information. |
Experimental Protocols
Detailed Methodology for Key Stereoselective Reactions (Representative Examples from this compound Synthesis Literature):
1. Stereoselective Intramolecular Diels-Alder Reaction (from a (±)-Andrastin C synthetic approach) [3]
-
Reaction: Conversion of a triene precursor to the tetracyclic core of this compound.
-
Procedure: A solution of the triene precursor in toluene is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the tetracyclic product as a single diastereomer.
-
Note: The high stereoselectivity in this thermal IMDA is attributed to the conformational constraints of the substrate, which favors a specific transition state geometry.
-
2. Stereoselective Intramolecular Carbonyl-Ene Reaction (from a (±)-Andrastin C synthetic approach) [3]
-
Reaction: Cyclization of an aldehyde precursor to form a key ring of the this compound framework.
-
Procedure: To a solution of the aldehyde precursor in CH₂Cl₂ at -78 °C is added a Lewis acid (e.g., SnCl₄). The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by silica gel column chromatography.
3. Construction of the BCD-Ring System via Nitrile Cyclization [2]
-
Key Steps:
-
Stereoselective Conjugate Addition: Construction of the B-ring via a stereoselective conjugate addition of an α-cyano carbanion to an α,β-unsaturated ester.
-
Intramolecular Cyano Ene Reactions: Formation of the C and D rings through intramolecular cyano ene reactions.
-
-
Representative Procedure (D-ring formation): An alcohol precursor is oxidized using pyridinium chlorochromate (PCC) to the corresponding β-ketonitrile. This intermediate is then treated with BCl₃ (6 equivalents) to promote the intramolecular cyano ene reaction, which forms the D-ring and establishes the quaternary stereocenter at the C13 position. The resulting α-chloro imine is hydrolyzed with aqueous methanesulfonic acid (MsOH) to afford the desired diketone.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity in an Intramolecular Diels-Alder Reaction:
Caption: A decision-making flowchart for troubleshooting low diastereoselectivity in an intramolecular Diels-Alder reaction.
Signaling Pathway for Stereochemical Control using a Chiral Lewis Acid:
Caption: A diagram illustrating how a chiral Lewis acid influences the stereochemical outcome of a Diels-Alder reaction.
References
- 1. Synthetic study of andrastins: stereoselective construction of the BCD-ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Toward the Total Synthesis of (±)-Andrastin C - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. longdom.org [longdom.org]
- 6. ethz.ch [ethz.ch]
- 7. publications.iupac.org [publications.iupac.org]
Cross-reactivity issues with Andrastin C in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Andrastin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a meroterpenoid, a type of secondary metabolite, produced by various fungi, notably from the Penicillium genus.[1][2] It is of interest to researchers due to its biological activities, including the inhibition of farnesyltransferase, an enzyme implicated in cancer signaling pathways.[1][2] Immunoassays for this compound are developed to detect and quantify its presence in various samples, aiding in research related to fungal secondary metabolism, drug discovery, and potentially as a biomarker.
Q2: What are the common challenges when developing an immunoassay for this compound?
The primary challenge in developing a robust immunoassay for this compound is the potential for cross-reactivity with structurally similar analogs.[3][4] Andrastins A, B, and D are closely related compounds that may also be present in samples, leading to inaccurate quantification of this compound.[5] Other challenges include matrix effects from complex sample types and ensuring the sensitivity and specificity of the antibody used.
Q3: Which immunoassay format is most suitable for this compound detection?
A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a highly suitable format for the detection of small molecules like this compound.[6][7][8][9][10] In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Q4: How can I minimize cross-reactivity in my this compound immunoassay?
Minimizing cross-reactivity is crucial for accurate results.[4] Strategies include:
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Antibody Selection: Use a highly specific monoclonal antibody that has been screened for low cross-reactivity against known Andrastin analogs.
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Assay Optimization: Adjusting parameters such as antibody and competitor concentration, incubation times, and washing steps can help to favor the binding of the target analyte.[3]
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Sample Preparation: Employing sample purification techniques like solid-phase extraction (SPE) can help to remove interfering substances and cross-reactive analogs prior to analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassay experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, leading to inaccurate results.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all kit components. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize non-specific binding. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate. Ensure it has been stored correctly and has not expired. |
| Incorrect Antibody Concentration | Optimize the concentration of the primary antibody through titration experiments. |
| Degraded this compound Standard | Prepare fresh this compound standards for the calibration curve. |
| Insufficient Incubation Time | Ensure that all incubation steps are carried out for the recommended duration. |
Issue 3: Poor Reproducibility
Inconsistent results between wells or plates can compromise the reliability of the data.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique when adding reagents and samples. |
| Temperature Fluctuations | Maintain a consistent temperature during all incubation steps. Avoid placing plates in areas with temperature gradients. |
| Inconsistent Washing | Automate the washing steps if possible, or ensure a consistent manual washing technique across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature variations. Fill these wells with buffer. |
Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for an this compound immunoassay. This data is for illustrative purposes to demonstrate how such information would be presented and should not be considered as experimentally verified results. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of Analog) x 100%.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₂₈H₄₀O₆ | 10 | 100 |
| Andrastin A | C₂₈H₃₈O₇ | 50 | 20 |
| Andrastin B | C₂₈H₄₀O₇ | 80 | 12.5 |
| Andrastin D | C₂₆H₃₆O₅ | 150 | 6.7 |
Experimental Protocols
Competitive ELISA Protocol for this compound Quantification
This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample.
Materials:
-
96-well microplate coated with anti-Andrastin C antibody
-
This compound standard solutions
-
This compound-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples for analysis
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of this compound standards (e.g., 0.1 to 100 ng/mL) in the assay buffer. Dilute samples to the expected concentration range.
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Logical flow for troubleshooting common immunoassay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrastin A - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Interpreting unexpected results in Andrastin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Andrastin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be an inhibitor of protein farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of a variety of proteins, most notably the Ras family of small GTPases. By transferring a farnesyl group to a cysteine residue at the C-terminus of target proteins, FTase facilitates their anchoring to cell membranes, a step that is essential for their biological activity, including signal transduction pathways that regulate cell growth, proliferation, and survival.
Q2: I'm observing lower-than-expected potency (high IC50 value) in my cancer cell line. What are the possible reasons?
Several factors could contribute to a higher-than-expected IC50 value for this compound in your experiments:
-
Alternative Prenylation: Some proteins, particularly K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited. This can rescue their function and lead to apparent resistance to this compound.
-
Cell Line Specific Dependencies: The growth of your specific cancer cell line may not be heavily dependent on farnesylated proteins.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility or stability in your cell culture medium. Precipitation or degradation of the compound will lead to a lower effective concentration. Ensure proper dissolution and consider the stability of the compound over the time course of your experiment.
-
Experimental Assay Issues: The cytotoxicity assay you are using might not be optimal. For example, if this compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), assays that primarily measure cell death (like LDH release) may underestimate its effect compared to metabolic assays (like MTT).
Q3: My cytotoxicity assay results are highly variable between replicates. What could be the cause?
High variability in cytotoxicity assays can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile saline or media and not use them for experimental data.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance.
-
Compound Precipitation: Visually inspect your wells under a microscope to check for any compound precipitation, which can lead to inconsistent exposure of cells to this compound.
Q4: I see significant cytotoxicity at concentrations where I don't expect to see an effect. Could this be an off-target effect?
Yes, unexpected cytotoxicity could be due to off-target effects. While this compound is a known farnesyltransferase inhibitor, like many small molecules, it may interact with other cellular targets, especially at higher concentrations. These off-target effects can lead to cellular responses that are independent of farnesyltransferase inhibition. It is crucial to perform dose-response experiments and consider using lower, more specific concentrations of the inhibitor. Investigating downstream signaling pathways can also help to determine if the observed effects are consistent with the inhibition of farnesylation.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes
Symptom: Cells treated with this compound exhibit unusual morphological changes that are not typical of apoptosis or necrosis (e.g., extensive vacuolization, cell fusion, or dramatic changes in cell shape).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target effects | High concentrations of this compound may induce cellular stress responses or interact with other cellular components, leading to morphological changes. Solution: Perform a detailed dose-response analysis and use the lowest effective concentration. Investigate the literature for known off-target effects of farnesyltransferase inhibitors. |
| Inhibition of other farnesylated proteins | Farnesyltransferase has many protein targets beyond Ras, including proteins involved in cytoskeletal organization and vesicular trafficking. Inhibition of these proteins could lead to the observed morphological changes. Solution: Investigate the role of other farnesylated proteins in your cell line. Use molecular techniques to assess the farnesylation status of known FTase substrates. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic and cause morphological changes. Solution: Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and include a solvent-only control in your experiments. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Symptom: You observe a significant decrease in cell viability with an MTT assay, but a negligible increase in cell death with an LDH release assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cytostatic vs. Cytotoxic Effect | This compound may be inhibiting cell proliferation (cytostatic effect) rather than directly killing the cells (cytotoxic effect). The MTT assay measures metabolic activity, which is often correlated with cell number, while the LDH assay measures membrane integrity, which is lost during necrosis. Solution: Complement your cytotoxicity assays with a direct measure of cell proliferation, such as cell counting or a BrdU incorporation assay. |
| Induction of Apoptosis | Apoptosis is a form of programmed cell death that may not always lead to significant LDH release in its early stages. Solution: Use an assay that specifically measures apoptosis, such as a caspase activity assay or Annexin V staining. |
| Assay Interference | Some compounds can interfere with the chemistry of the assay itself. For example, a compound could reduce MTT non-enzymatically or inhibit LDH activity. Solution: Run appropriate controls, including a cell-free assay with your compound to check for direct interference with the assay reagents. |
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Compound
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| This compound | Farnesyltransferase | Enzyme Inhibition | 13.3 | - | [1] |
| Penimeroterpenoid A (Andrastin-type) | Cytotoxicity | MTT Assay | 82.61 ± 3.71 | A549 (Lung Carcinoma) | [2] |
| 78.63 ± 2.85 | HCT116 (Colon Carcinoma) | [2] | |||
| 95.54 ± 1.46 | SW480 (Colon Carcinoma) | [2] |
Experimental Protocols
Farnesyltransferase Inhibition Assay (Fluorometric)
This protocol is a general guideline for a fluorometric assay to measure the inhibition of farnesyltransferase.
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Include a DMSO-only control.
-
In each well of the 96-well plate, add 10 µL of the diluted this compound or control.
-
Add 70 µL of a master mix containing the FTase enzyme and the dansylated peptide substrate in assay buffer.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of FPP to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence again.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
MTT Cytotoxicity Assay
This protocol provides a general method for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only (DMSO) control and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits farnesyltransferase (FTase).
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting unexpected results.
References
Validation & Comparative
Andrastin C vs. Tipifarnib: A Comparative Analysis of Farnesyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two farnesyltransferase inhibitors, Andrastin C and tipifarnib. While both compounds target the same enzyme, their origins, chemical properties, and the extent of their characterization differ significantly. This document aims to present a clear, data-driven comparison to inform research and drug development efforts in the field of oncology and beyond.
At a Glance: Key Differences
| Feature | This compound | Tipifarnib |
| Origin | Natural product (from Penicillium sp.) | Synthetic |
| Chemical Class | Meroterpenoid | Nonpeptidomimetic quinolinone |
| Potency (IC50 vs. FTase) | 13.3 µM | ~0.6-0.86 nM |
| Clinical Development | Preclinical | Extensively studied in clinical trials |
Mechanism of Action: Targeting Farnesyltransferase
Both this compound and tipifarnib exert their primary effect by inhibiting farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of cellular proteins. FTase catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.
The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Ras proteins are critical regulators of cell proliferation, differentiation, and survival, and mutations leading to their constitutive activation are found in a significant percentage of human cancers. By preventing the farnesylation of Ras, FTase inhibitors trap these oncoproteins in the cytosol, preventing their association with the cell membrane and thereby blocking their downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway.[1][2]
While the foundational mechanism of this compound and tipifarnib is the same, the downstream consequences and the specificity for different farnesylated proteins may vary, contributing to their different biological activities.
Signaling Pathway: Inhibition of Ras Farnesylation
The inhibition of farnesyltransferase by both this compound and tipifarnib directly impacts the Ras signaling pathway.
Caption: Inhibition of the Ras signaling pathway by this compound and tipifarnib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and tipifarnib.
Table 1: In Vitro Potency Against Farnesyltransferase
| Compound | IC50 (FTase) | Assay Description |
| This compound | 13.3 µM | Not specified in the available literature. |
| Tipifarnib | 0.6 nM | Inhibition of rat recombinant PFT expressed in insect Sf9 cells by scintillation proximity assay.[3] |
| 0.86 nM | Inhibition of isolated human farnesyltransferase for a lamin B peptide.[3][4] | |
| 7.9 nM | Inhibition of isolated human farnesyltransferase for a K-RasB peptide.[3][4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Result |
| Andrastin A * | A549, HCT116, SW480 | Cytotoxicity (MTT) | IC50: 82.61, 78.63, 95.54 µM, respectively[5] |
| Tipifarnib | NIH3T3 (H-ras transformed) | Ras processing | EC50: 1.6 nM[3] |
| T-cell lymphoma cell lines | Cell viability | IC50 < 100 nM in 60% of cell lines[6][7] | |
| C4-2B, PC-3 (prostate cancer) | p-ERK inhibition | Significant inhibition at 0.25 µM[4] | |
| U937 (leukemia) | Apoptosis induction | Induces apoptosis[3] |
*Data for Andrastin A, a closely related compound, is provided due to the lack of specific cytotoxicity data for this compound in the reviewed literature.
Table 3: Clinical Efficacy of Tipifarnib
| Cancer Type | Patient Population | Objective Response Rate (ORR) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Recurrent/metastatic, HRAS mutant (VAF ≥ 20%) | 55%[8][9] |
| Peripheral T-cell Lymphoma (PTCL) | Relapsed/refractory | 39.7% (overall), 56.3% (AITL subtype)[10] |
| Chronic Myelomonocytic Leukemia (CMML) | RAS wild-type | 33% |
Experimental Protocols
Farnesyltransferase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against farnesyltransferase is a non-radioactive, fluorescence-based assay.[11][12]
-
Reagents and Materials:
-
Recombinant farnesyltransferase enzyme.
-
Farnesyl pyrophosphate (FPP) substrate.
-
A fluorescently labeled peptide substrate containing the CaaX motif (e.g., Dansyl-GCVLS).
-
Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT).
-
Test compounds (this compound or tipifarnib) at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate wells, add the assay buffer, the test compound, and the farnesyltransferase enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/485 nm for a dansylated peptide). The farnesylation of the peptide leads to a change in its fluorescence properties.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13]
-
Cell Culture:
-
Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or tipifarnib) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Downstream Effects of Tipifarnib
Tipifarnib has been shown to have effects beyond simple inhibition of Ras farnesylation, including the induction of apoptosis and inhibition of angiogenesis.[1][2][4] Furthermore, its mechanism appears to involve targeting the CXCL12/CXCR4 pathway, which is crucial for the tumor microenvironment.
Caption: Downstream cellular effects and pathways modulated by tipifarnib.
Conclusion
This compound and tipifarnib are both inhibitors of farnesyltransferase, a key enzyme in cellular signaling. Tipifarnib is a potent, synthetic compound that has undergone extensive preclinical and clinical evaluation, demonstrating significant antitumor activity in specific patient populations.[8][9][10] Its mechanism of action is well-characterized, involving the inhibition of the Ras-MAPK pathway and modulation of the tumor microenvironment.[2]
This compound, a natural product, is a less potent inhibitor of farnesyltransferase. While it represents a potential starting point for drug discovery, there is a significant lack of data regarding its cellular activity, specificity, and in vivo efficacy. Further research is required to fully elucidate the therapeutic potential of this compound and to determine if it offers any advantages over well-characterized farnesyltransferase inhibitors like tipifarnib.
This comparative guide highlights the current state of knowledge for both compounds and underscores the importance of comprehensive experimental data in evaluating and comparing potential therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ashpublications.org [ashpublications.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Cytotoxicity, Antimicrobial, and In Silico Studies of Secondary Metabolites From Aspergillus sp. Isolated From Tecoma stans (L.) Juss. Ex Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin C Emerges as a Potent Farnesyltransferase Inhibitor Compared to Analogs A, B, and D
A detailed comparison of the bioactivity of andrastin C with its structural analogs—andrastin A, B, and D—reveals its superior inhibitory activity against protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer. Experimental data demonstrates that this compound possesses the lowest IC50 value among the tested compounds, indicating its high potency.
Andrastins are a class of meroterpenoid compounds isolated from various Penicillium species, including the fungus Penicillium sp. FO-3929 and the blue cheese mold Penicillium roqueforti.[1] These natural products have garnered significant interest within the scientific community for their potential as anticancer agents due to their ability to inhibit protein farnesyltransferase (FTase). This enzyme is responsible for the post-translational modification of the Ras protein, a critical component of cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers.
Comparative Inhibitory Activity against Protein Farnesyltransferase
A seminal study systematically evaluated the inhibitory effects of andrastins A, B, and C on protein farnesyltransferase. The results, summarized in the table below, clearly position this compound as the most potent inhibitor among the three.
| Compound | IC50 (µM) |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| This compound | 13.3 |
| Andrastin D | 40.0 |
Data for Andrastins A, B, and C are from the same comparative study. The IC50 for Andrastin D is from a separate publication by the same research group, likely using a similar experimental protocol.
This compound exhibited an IC50 value of 13.3 µM, demonstrating a significantly stronger inhibitory effect compared to andrastin A (24.9 µM) and andrastin B (47.1 µM).[2] Andrastin B was found to be the least potent of the three. Further research from the same group identified andrastin D as a novel farnesyltransferase inhibitor with an IC50 value of 40.0 µM. While not directly compared in the same initial study, this value suggests that andrastin D is less potent than both andrastin A and C.
The differences in bioactivity can be attributed to the subtle structural variations among the andrastin analogs. These structural modifications influence how each molecule binds to and inhibits the active site of the farnesyltransferase enzyme.
The Farnesyltransferase Inhibition Pathway
The mechanism of action of andrastins involves the disruption of the Ras signaling pathway. By inhibiting farnesyltransferase, andrastins prevent the attachment of a farnesyl group to the Ras protein. This farnesylation is essential for anchoring Ras to the cell membrane, a prerequisite for its signaling function.
Figure 1: Simplified signaling pathway illustrating the inhibition of Ras farnesylation by andrastins.
Experimental Protocol: Protein Farnesyltransferase Inhibition Assay
The following is a detailed methodology for the protein farnesyltransferase inhibition assay used to determine the IC50 values of the andrastin compounds.
Figure 2: Workflow for the protein farnesyltransferase inhibition assay.
Materials:
-
Enzyme: Recombinant rat protein farnesyltransferase
-
Substrates:
-
Ras-CVLS (a synthetic peptide substrate)
-
[³H]farnesyl pyrophosphate ([³H]FPP)
-
-
Buffer: 50 mM Tris-HCl (pH 7.5) containing 20 mM MgCl₂, 5 mM dithiothreitol (DTT)
-
Test Compounds: Andrastin A, B, C, and D dissolved in dimethyl sulfoxide (DMSO)
-
Stop Solution: 1 M HCl in ethanol
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure:
-
A reaction mixture is prepared containing the Tris-HCl buffer, Ras-CVLS, and the recombinant farnesyltransferase.
-
The test andrastin compound, at various concentrations, is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of [³H]FPP.
-
The mixture is incubated at 37°C for a specified period, typically 30 minutes.
-
The reaction is terminated by the addition of the stop solution.
-
The reaction mixture is then filtered through a glass fiber filter to capture the [³H]farnesyl-Ras-CVLS product.
-
The filters are washed to remove any unincorporated [³H]FPP.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the andrastin compound that inhibits 50% of the farnesyltransferase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Other Bioactivities
Beyond their potent farnesyltransferase inhibitory activity, andrastins have been reported to possess other biological effects. For instance, some studies have suggested their involvement in inhibiting the efflux of anticancer drugs from multidrug-resistant cancer cells, which could have significant implications for combination cancer therapies. Additionally, cytotoxic activities against various cancer cell lines have been observed, although detailed comparative data for all four andrastins in these assays are less readily available.
References
Validating the Anticancer Target of Andrastin C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of farnesyltransferase as the anticancer target of Andrastin C. Due to the limited availability of specific experimental data for this compound in particular cancer types, this guide leverages data from other well-characterized farnesyltransferase inhibitors (FTIs), such as Tipifarnib and Lonafarnib, to illustrate the target validation process. This comparative approach offers a robust framework for designing and interpreting experiments aimed at confirming the mechanism of action of this compound.
Introduction to this compound and its Putative Target
This compound is a natural product that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of a variety of proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[2][3][4] These proteins play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[2] The farnesylation of Ras proteins is essential for their localization to the cell membrane, a prerequisite for their biological activity.[4][5] In numerous cancers, mutations in Ras genes lead to constitutively active Ras signaling, driving uncontrolled cell growth.[5] By inhibiting FTase, this compound is believed to disrupt Ras localization and downstream signaling, thereby exerting its anticancer effects.
Comparative Analysis of Farnesyltransferase Inhibitors
A critical aspect of validating a drug's target is comparing its efficacy and potency with other compounds that act on the same target. The table below summarizes the in vitro potency of this compound against FTase and compares it with other notable FTIs.
| Compound | Target | IC50 (in vitro) | Key Characteristics |
| This compound | Farnesyltransferase | 13.3 µM[1] | Natural product isolated from Penicillium sp. |
| Tipifarnib (R115777) | Farnesyltransferase | 0.6 nM[3] | Orally active, nonpeptidomimetic inhibitor; has undergone extensive clinical trials.[6] |
| Lonafarnib (SCH66336) | Farnesyltransferase | Not specified in results | First FTI to enter clinical development; has shown activity in pancreatic and non-small cell lung cancer.[7] |
Experimental Validation of Farnesyltransferase as the Anticancer Target
Validating that FTase is the primary anticancer target of this compound in specific cancer types requires a series of well-designed experiments. The following sections outline the key experimental protocols and the expected outcomes, using examples from studies on other FTIs to illustrate the principles.
In Vitro Farnesyltransferase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on FTase enzymatic activity.
Principle: This assay quantifies the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate. The inhibition of this reaction by this compound is then measured. A common method is a fluorescence-based assay.[8][9]
Experimental Protocol (Fluorometric Assay): [8][10]
-
Reagents:
-
Purified recombinant human farnesyltransferase.
-
Farnesyl pyrophosphate (FPP).
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl2, 5 mM MgCl2).
-
This compound at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, FTase enzyme, and the fluorescent peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding FPP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the hydrophobic farnesyl group to the peptide results in an increased fluorescence signal.[10]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of the Ras Signaling Pathway
Objective: To demonstrate that this compound inhibits the downstream signaling cascade of Ras in cancer cells.
Principle: Inhibition of Ras farnesylation should lead to a decrease in the activation (phosphorylation) of downstream effector proteins in the MAPK/ERK pathway, such as MEK and ERK.[2][11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells or A549 lung cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of p-MEK and p-ERK in this compound-treated cells to the vehicle-treated control. A significant decrease would indicate inhibition of the Ras pathway.
-
Cell Viability and Apoptosis Assays
Objective: To correlate the inhibition of FTase with a reduction in cancer cell viability and the induction of apoptosis.
Principle: By inhibiting a critical survival pathway, this compound is expected to decrease cell proliferation and trigger programmed cell death (apoptosis).
Experimental Protocols:
-
MTT Assay for Cell Viability: [12][13][14]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [15][16][17]
-
Treat cancer cells with this compound as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in an Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by this compound.
-
Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Ras signaling pathway, the mechanism of farnesyltransferase inhibition, and a typical experimental workflow for target validation.
Caption: The Ras/Raf/MEK/ERK signaling pathway.
Caption: Mechanism of Farnesyltransferase Inhibition by this compound.
Caption: Experimental Workflow for Target Validation.
Conclusion
While direct and comprehensive experimental validation of farnesyltransferase as the anticancer target of this compound in specific cancer types is not extensively documented in publicly available literature, the existing evidence strongly supports this hypothesis. By inhibiting FTase, this compound is poised to disrupt the crucial Ras signaling pathway, which is hyperactive in many cancers. The experimental framework provided in this guide, drawing on established methodologies used for other FTIs, offers a clear path for researchers to rigorously validate this target in their cancer models of interest. Such studies are essential for advancing this compound through the drug development pipeline and for identifying the patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is Tipifarnib used for? [synapse.patsnap.com]
- 5. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. EFTS-400 | EnzyFluo™ Farnesyltransferase Activity Assay Kit Clinisciences [clinisciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
- 15. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptotic Effect of Phycocyanin on HT-29 Colon Cancer through Activation of Caspase Enzymes and P53 Cell Signaling Pathway - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 17. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Andrastin C's Anticancer Activity: A Comparative Guide
An Objective Comparison of Andrastin C and Other Farnesyltransferase Inhibitors in Diverse Cancer Models
This guide provides a comparative analysis of the anticancer activity of this compound, a natural product inhibitor of protein farnesyltransferase, against other farnesyltransferase inhibitors (FTIs). Due to the limited availability of publicly accessible cross-panel cytotoxicity data for this compound, this guide leverages available enzymatic inhibition data and draws comparisons with the more extensively studied FTIs, Tipifarnib and Lonafarnib, as well as the related compound, Andrastin A. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of farnesyltransferase inhibition in oncology.
Quantitative Data on Anticancer Efficacy
The primary mechanism of action for this compound and other FTIs is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, these inhibitors block its localization to the plasma membrane and subsequent activation of downstream pro-proliferative and survival pathways.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Farnesyltransferase | 13.3 | [1] |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [1] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | [1] |
Table 2: Comparative Cytotoxicity (IC50) of Farnesyltransferase Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Model | Cell Line | IC50 (µM) |
| Tipifarnib | Lung Cancer | A549 | ~5-10 |
| Colon Cancer | HCT116 | ~1-5 | |
| Leukemia | K562 | ~0.1-1 | |
| Lonafarnib | Lung Cancer | A549 | ~1-5 |
| Colon Cancer | HCT116 | ~0.5-2 | |
| Leukemia | MOLM-13 | ~0.01-0.1 |
Note: The IC50 values presented are approximate ranges gathered from various public sources and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibition of farnesyltransferase by this compound and other FTIs primarily disrupts the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR signaling pathways, which are critical for cell proliferation, survival, and differentiation.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
The following workflow outlines a general procedure for the cross-validation of a compound's anticancer activity across different cancer cell lines.
Figure 2: General experimental workflow for cross-validating anticancer activity.
Experimental Protocols
1. Farnesyltransferase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against farnesyltransferase.
-
Reagents and Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
This compound and other test compounds
-
Streptavidin-coated microplates
-
Europium-labeled anti-His6 antibody (or other suitable detection antibody)
-
DELFIA® Inducer and Enhancement solutions (or equivalent time-resolved fluorescence reagents)
-
-
Procedure:
-
Add assay buffer to the wells of a streptavidin-coated microplate.
-
Add the biotinylated Ras peptide substrate to each well and incubate to allow binding to the streptavidin.
-
Wash the plate to remove unbound peptide.
-
Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Add recombinant farnesyltransferase and farnesyl pyrophosphate to initiate the enzymatic reaction.
-
Incubate the plate to allow for farnesylation of the Ras peptide.
-
Wash the plate to remove unreacted components.
-
Add a Europium-labeled antibody that recognizes the farnesylated peptide or a tag on the enzyme.
-
Incubate to allow antibody binding.
-
Wash the plate to remove unbound antibody.
-
Add DELFIA® Inducer and Enhancement solutions.
-
Read the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, etc.) in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
This compound demonstrates potent inhibition of its direct target, farnesyltransferase. While comprehensive data on its cytotoxic effects across a wide range of cancer cell lines is currently limited, its mechanism of action suggests potential as an anticancer agent, particularly in tumors with a high dependency on Ras signaling. Further preclinical studies are warranted to fully elucidate the cross-cancer activity of this compound and to compare its efficacy directly with other farnesyltransferase inhibitors and standard-of-care chemotherapeutics. The protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of Andrastin C and Other Bioactive Metabolites from Penicillium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Andrastin C, a meroterpenoid produced by Penicillium species, and other notable metabolites from the same genus. The focus is on their potential as anticancer agents, with a primary comparison of their inhibitory effects on farnesyltransferase and their cytotoxic activity against various cancer cell lines.
Executive Summary
This compound is a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the function of the Ras protein, which is frequently mutated in human cancers. This guide presents a comparative analysis of this compound's farnesyltransferase inhibitory activity alongside the cytotoxic profiles of other Penicillium metabolites. While direct, extensive cytotoxicity data for this compound against a broad panel of cancer cell lines is not widely available in the current literature, its potent enzymatic inhibition suggests a significant potential as a targeted anticancer agent. This guide compiles available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to aid in the evaluation of these natural products for further research and development.
Data Presentation
Farnesyltransferase Inhibitory Activity of Andrastins
The primary mechanism of action for this compound and its analogues, Andrastin A and B, is the inhibition of protein farnesyltransferase. The following table summarizes their half-maximal inhibitory concentrations (IC50) against this enzyme.
| Compound | Producing Organism | IC50 against Farnesyltransferase (µM) |
| Andrastin A | Penicillium sp. FO-3929 | 24.9[1] |
| Andrastin B | Penicillium sp. FO-3929 | 47.1[1] |
| This compound | Penicillium sp. FO-3929 | 13.3[1] |
Comparative Cytotoxicity of Various Penicillium Metabolites
| Metabolite | Producing Organism | Cancer Cell Line | IC50 (µM) |
| Penimeroterpenoid A | Penicillium sp. (marine-derived) | A549 (Lung) | Moderate Cytotoxicity |
| HCT116 (Colon) | Moderate Cytotoxicity | ||
| SW480 (Colon) | Moderate Cytotoxicity | ||
| Penialidin A-C, Citromycetin, p-hydroxyphenylglyoxalaldoxime, Brefeldin A | Penicillium sp. CAM64 | HeLa (Cervical) | 0.88 - 9.21 µg/mL |
| Penicipyrroether A, Pyrrospirone J | Penicillium sp. ZZ380 | U87MG (Glioblastoma) | 1.64 - 17.92 |
| U251 (Glioblastoma) | 1.64 - 17.92 | ||
| Mycophenolic Acid and its methyl ester | Penicillium parvum HDN17-478 | HCT-116 (Colon) | 1.69 - 12.98 |
| BEL-7402 (Liver) | 1.69 - 12.98 | ||
| MGC-803 (Gastric) | 1.69 - 12.98 | ||
| SH-SY5Y (Neuroblastoma) | 1.69 - 12.98 | ||
| HO-8910 (Ovarian) | 1.69 - 12.98 | ||
| HL-60 (Leukemia) | 1.69 - 12.98 | ||
| Pensulfonamide | Penicillium aculeatum | MCF-7 (Breast) | 2.18 |
| HCT-116 (Colon) | 6.12 | ||
| Pensulfonoxy | Penicillium aculeatum | HCT-116 (Colon) | 5.23 |
| Cyclopiumolides A and B | Penicillium cyclopium SD-413 | SF126 (Brain) | 5.86 - 17.05 |
| FaDu (Pharynx) | 5.86 - 17.05 | ||
| TE-1 (Esophageal) | 5.86 - 17.05 |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric Method)
This protocol is adapted from commercially available farnesyltransferase inhibitor screening kits and provides a robust method for determining the inhibitory activity of compounds like this compound.
Materials:
-
Recombinant Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~485 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Add 20 µL of the FTase enzyme solution to all wells except the negative control wells (add assay buffer instead).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a 60 µL mixture of FPP and the dansylated peptide substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation at ~340 nm and emission at ~485 nm.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Ras Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Ras signaling pathway and the critical role of farnesyltransferase, which is the target of this compound. Inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Farnesyltransferase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory potential of a compound against farnesyltransferase.
Caption: Workflow for Farnesyltransferase Inhibition Assay.
References
Unraveling the Structure-Activity Relationship of Andrastin C and its Analogs as Farnesyltransferase Inhibitors
A Comparative Guide for Researchers in Drug Development
Andrastin C, a natural meroterpenoid, has emerged as a promising inhibitor of protein farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway often implicated in cancer. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its naturally occurring analogs, Andrastin A and B, presenting key experimental data on their inhibitory activities. While the exploration of synthetic this compound analogs is an active area of research, this guide focuses on the currently available quantitative data for the natural compounds to establish a baseline for future drug development endeavors.
Inhibitory Potency of Natural Andrastins
The inhibitory effects of Andrastins A, B, and C on protein farnesyltransferase have been evaluated, revealing distinct differences in their potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Compound | IC50 (µM)[1][2] |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| This compound | 13.3 |
Among the three, this compound demonstrates the most potent inhibition of farnesyltransferase, with an IC50 value of 13.3 µM.[1][2] Andrastin A is moderately active, while Andrastin B exhibits the weakest inhibitory activity. This variation in potency highlights the critical role of the specific chemical structures of these molecules in their interaction with the FTase enzyme. The core structure of these compounds is an ent-5α,14β-androstane skeleton.[3]
The Ras Signaling Pathway and the Role of Farnesyltransferase
The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, differentiation, and survival. The proper functioning of Ras proteins is dependent on their localization to the cell membrane, a process initiated by the enzyme farnesyltransferase. FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the Ras protein. This farnesylation step is essential for the subsequent processing and membrane anchoring of Ras. In many forms of cancer, mutations in the Ras gene lead to a constitutively active protein, resulting in uncontrolled cell proliferation. By inhibiting farnesyltransferase, the membrane localization and signaling function of oncogenic Ras can be disrupted, making FTase a key target for anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Andrastin C and Zaragozic Acids as Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Andrastin C and zaragozic acids, two natural products that have garnered interest as inhibitors of farnesyltransferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer and other diseases.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase is a crucial enzyme that catalyzes the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesylation is essential for the proper membrane localization and subsequent function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. By inhibiting FTase, the membrane association and signaling capacity of Ras and other farnesylated proteins can be disrupted, offering a potential strategy to impede tumor growth.
This compound, a meroterpenoid produced by Penicillium species, and zaragozic acids, a family of fungal metabolites, have both demonstrated inhibitory activity against FTase. This guide will objectively compare their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro inhibitory potency of this compound and select zaragozic acids against farnesyltransferase.
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| This compound | Protein Farnesyltransferase | 13.3 µM | Penicillium sp. FO-3929 | [1] |
| Zaragozic Acid D | Ras Farnesyl-Protein Transferase | 100 nM | Amauroascus niger | [2] |
| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | 100 nM | Amauroascus niger | [2] |
| Zaragozic Acid D2 | Squalene Synthase | 2 nM | Amauroascus niger | [3] |
Key Observation: Zaragozic acids D and D2 are significantly more potent inhibitors of farnesyltransferase than this compound, with IC50 values in the nanomolar range compared to the micromolar activity of this compound. It is also noteworthy that zaragozic acids are exceptionally potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.
Mechanism of Action
This compound: this compound is characterized as a protein farnesyltransferase inhibitor[1]. While the precise mechanism of inhibition (e.g., competitive, non-competitive) is not extensively detailed in the available literature, its activity is directed against FTase.
Zaragozic Acids: Zaragozic acids have a dual inhibitory role. They are highly potent competitive inhibitors of squalene synthase[4]. In the context of FTase inhibition, they act as competitive inhibitors with respect to the farnesyl pyrophosphate (FPP) substrate[5]. This means they likely bind to the FPP-binding site on the farnesyltransferase enzyme, preventing the natural substrate from binding and being transferred to the target protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for assessing FTase inhibition.
Caption: Inhibition of Ras farnesylation by this compound and zaragozic acids.
Caption: Dual inhibitory action of zaragozic acids on FTase and squalene synthase.
Caption: A typical experimental workflow for determining FTase inhibitory activity.
Experimental Protocols
Detailed experimental protocols from the original publications identifying the IC50 values were not fully available. However, a common method for determining FTase inhibitory activity is the scintillation proximity assay (SPA) or a similar method involving radiolabeled FPP. A generalized protocol is described below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of farnesyltransferase by 50% (IC50).
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
A biotinylated peptide substrate containing a CAAX motif (e.g., biotin-TKCVIM)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test compounds (this compound, zaragozic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a microplate, a reaction mixture is prepared containing the assay buffer, a known concentration of FTase enzyme, and the biotinylated CAAX peptide substrate.
-
Inhibitor Addition: The test compounds (this compound or zaragozic acids) are added to the wells at a range of concentrations. A control reaction with no inhibitor is also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-FPP.
-
Incubation: The microplate is incubated at a controlled temperature (typically 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: Streptavidin-coated SPA beads are added to the wells. The biotinylated peptide, if it has been farnesylated with [³H]-FPP, will bind to the SPA beads. The proximity of the tritium isotope to the scintillant in the beads results in the emission of light.
-
Measurement: The plate is read in a microplate scintillation counter to quantify the amount of light emitted, which is proportional to the amount of farnesylated peptide.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Effects and Selectivity
This compound: The primary reported biological activity of this compound is the inhibition of farnesyltransferase[1]. Its effects on cellular processes are presumed to be a consequence of this inhibition, leading to the disruption of Ras signaling and potentially inducing anti-proliferative effects in cancer cells. However, detailed studies on its broader cellular effects and selectivity against other enzymes are limited in the available literature.
Zaragozic Acids: Zaragozic acids exhibit potent biological activity stemming from their dual inhibition of squalene synthase and farnesyltransferase.
-
Inhibition of Cholesterol Synthesis: As highly potent inhibitors of squalene synthase, zaragozic acids effectively block the cholesterol biosynthesis pathway[4]. This can have significant cellular consequences, including alterations in membrane fluidity and the function of lipid rafts.
-
Antifungal Activity: The potent inhibition of ergosterol biosynthesis (the fungal equivalent of cholesterol) makes zaragozic acids effective antifungal agents[6].
-
Anticancer Potential: The inhibition of FTase by zaragozic acids provides a basis for their potential as anticancer agents by disrupting Ras-dependent signaling pathways[2][7]. However, their activity in whole-cell assays for Ras processing inhibition has been reported to be weak in some studies, suggesting potential issues with cell permeability or other cellular factors[5].
-
Selectivity: Zaragozic acid D2 is significantly more selective for squalene synthase (IC50 = 2 nM) than for farnesyltransferase (IC50 = 100 nM)[3]. This suggests that at lower concentrations, its primary cellular effect would be the inhibition of cholesterol synthesis.
Conclusion
In a direct comparison as farnesyltransferase inhibitors, zaragozic acids are substantially more potent than this compound in in vitro enzymatic assays. Zaragozic acids D and D2 exhibit IC50 values in the low nanomolar range, while this compound's inhibitory activity is in the micromolar range.
However, the biological implications of this difference in potency are complex. Zaragozic acids are exceptionally potent inhibitors of squalene synthase, and this is likely their primary mode of action at physiological concentrations. Their FTase inhibitory activity, while significant, is a secondary effect. In contrast, this compound is primarily characterized as an FTase inhibitor.
For researchers and drug development professionals, the choice between these two classes of compounds would depend on the desired therapeutic strategy. If the goal is to specifically target farnesyltransferase, further optimization of the andrastin scaffold to improve potency might be a viable approach. If a multi-targeted approach involving the simultaneous disruption of both cholesterol biosynthesis and Ras signaling is desired, zaragozic acids and their analogs present a compelling starting point, although their high potency against squalene synthase must be considered in the context of potential on-target toxicities related to cholesterol depletion. Further head-to-head studies in cellular and in vivo models are warranted to fully elucidate the therapeutic potential of both this compound and zaragozic acids as anticancer agents.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zaragozic acid - Wikipedia [en.wikipedia.org]
Evaluating the specificity of Andrastin C for farnesyltransferase over other enzymes
For Immediate Release
A comprehensive evaluation of Andrastin C, a natural product isolated from Penicillium sp. FO-3929, reveals its potent and specific inhibitory activity against farnesyltransferase (FTase), a key enzyme in cellular signaling pathways. This guide presents a comparative analysis of this compound's performance against other enzymes, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant inhibition of farnesyltransferase with a reported half-maximal inhibitory concentration (IC50) of 13.3 µM.[1] While direct comparative data for its activity against other prenyltransferases like geranylgeranyltransferase I (GGTase-I) is not extensively available in the public domain, the focused research on its FTase inhibition suggests a notable specificity. This guide provides an overview of the available data, the experimental context, and the relevant biological pathways to aid in the evaluation of this compound for research and drug development purposes.
Comparative Inhibitory Activity
The inhibitory potency of this compound against farnesyltransferase has been quantified, providing a benchmark for its activity.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Farnesyltransferase (FTase) | 13.3 | [Uchida et al., 1996][1] |
| Andrastin A | Farnesyltransferase (FTase) | 24.9 | [Uchida et al., 1996][1] |
| Andrastin B | Farnesyltransferase (FTase) | 47.1 | [Uchida et al., 1996][1] |
| This compound | Geranylgeranyltransferase I (GGTase-I) | Data not available |
Table 1: Inhibitory Activity of Andrastins against Farnesyltransferase. The table clearly shows that this compound is the most potent inhibitor of FTase among the tested andrastins. The absence of publicly available data for GGTase-I prevents a direct quantitative comparison of specificity.
Mechanism of Action and Biological Relevance
Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. By attaching a farnesyl pyrophosphate (FPP) lipid group to a cysteine residue at the C-terminus of target proteins, FTase facilitates their anchoring to cell membranes, a prerequisite for their function in signal transduction pathways that regulate cell growth, differentiation, and survival.
Inhibition of FTase by compounds like this compound can disrupt these signaling cascades, making it a target of interest for cancer therapy and other diseases driven by aberrant Ras signaling. The specificity of an inhibitor for FTase over the closely related GGTase-I is a crucial parameter, as GGTase-I modifies a different set of proteins, and off-target inhibition could lead to unwanted side effects.
Experimental Methodologies
The determination of the IC50 value for this compound against farnesyltransferase was conducted using a specific enzymatic assay. While the complete detailed protocol from the original publication is not available, a general workflow for such an assay is outlined below.
General Farnesyltransferase Inhibition Assay Protocol
This protocol describes a common method for measuring the inhibition of FTase activity, typically involving the quantification of radiolabeled or fluorescently tagged farnesyl pyrophosphate transferred to a protein or peptide substrate.
Materials:
-
Purified farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), often radiolabeled (e.g., [³H]FPP) or fluorescently tagged
-
A suitable protein or peptide substrate for FTase (e.g., Ras protein or a specific peptide sequence)
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and dithiothreitol)
-
Scintillation fluid and a scintillation counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the FTase enzyme, and the test inhibitor (this compound) at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the farnesyl pyrophosphate and the protein/peptide substrate to the mixture.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Termination of Reaction: Stop the reaction, for example, by adding a strong acid (e.g., trichloroacetic acid) to precipitate the proteins.
-
Quantification:
-
Radioactive Assay: Filter the reaction mixture to separate the protein-bound radiolabeled farnesyl group from the free radiolabeled FPP. The radioactivity of the filter is then measured using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence of the reaction mixture using a fluorescence plate reader. The change in fluorescence is proportional to the amount of farnesylated product formed.
-
-
Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme inhibition.
Caption: The Ras signaling pathway and the role of prenyltransferases.
Conclusion
This compound stands out as a potent inhibitor of farnesyltransferase. While its precise specificity profile against other prenyltransferases requires further investigation, the existing data strongly supports its utility as a valuable tool for studying FTase-dependent cellular processes and as a potential lead compound for the development of novel therapeutics. Researchers are encouraged to consider this compound in their studies of protein prenylation and its role in health and disease.
References
Independent Verification of Andrastin C's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of Andrastin C, a putative farnesyltransferase inhibitor, with established alternatives. This guide critically evaluates the available data, highlights the need for independent verification of this compound's activity, and provides detailed experimental protocols to facilitate such studies.
Executive Summary
This compound, a natural product isolated from Penicillium sp. FO-3929, was first reported in 1996 as an inhibitor of farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway implicated in cancer.[1] The initial studies reported an IC50 value of 13.3 µM for its inhibitory activity against FTase.[1] However, a comprehensive review of the scientific literature reveals a notable lack of independent verification of these biological effects. Subsequent studies have focused on the total synthesis of this compound, but have not published biological data confirming the initial findings.[2][3][4] In contrast, other farnesyltransferase inhibitors, such as Lonafarnib and Tipifarnib, have undergone extensive preclinical and clinical evaluation, demonstrating significantly greater potency and providing a wealth of publicly available data. This guide presents a side-by-side comparison of the reported data for this compound with the well-validated data for Lonafarnib and Tipifarnib to provide a clear perspective on the current state of knowledge.
Comparative Analysis of Farnesyltransferase Inhibitors
The primary biological effect of this compound is its reported inhibition of farnesyltransferase. This enzyme is a critical target in cancer therapy as it is responsible for the post-translational modification of the Ras family of small GTPases. Farnesylation allows Ras proteins to anchor to the cell membrane, a prerequisite for their function in signal transduction pathways that control cell growth, proliferation, and survival. By inhibiting FTase, compounds like this compound are expected to disrupt these oncogenic signaling pathways.
Table 1: Comparison of Farnesyltransferase (FTase) Inhibitory Activity
| Compound | Type | FTase IC50 | Independent Verification |
| This compound | Natural Product (Meroterpenoid) | 13.3 µM[1] | Not available in published literature. |
| Lonafarnib | Synthetic (Non-peptidomimetic) | 1.9 nM[5][6] | Extensively validated in numerous independent studies. |
| Tipifarnib | Synthetic (Non-peptidomimetic) | 0.6 nM[7] | Extensively validated in numerous independent studies. |
Note: A lower IC50 value indicates greater potency. The data clearly shows that Lonafarnib and Tipifarnib are orders of magnitude more potent as FTase inhibitors than what has been reported for this compound. The lack of independent verification for this compound's activity is a significant data gap.
Table 2: Comparison of Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | Data not available | - | - |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM[8] |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 µM[8] | |
| MCF-7 | Breast Cancer | 10.8 µM | |
| Tipifarnib | Jurkat | T-cell Leukemia | <100 nM |
| RPMI-8402 | T-cell Leukemia | <100 nM | |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | <100 nM |
Note: While no peer-reviewed data on the cytotoxicity of this compound against cancer cell lines could be found, a study on new andrastin-type meroterpenoids showed that a related compound exhibited moderate cytotoxicity against A549, HCT116, and SW480 cell lines.[6] However, this was not this compound. The available data for Lonafarnib and Tipifarnib demonstrate their cytotoxic effects in various cancer cell lines.
Signaling Pathway and Experimental Workflows
To facilitate independent verification and further research, this section provides diagrams of the targeted signaling pathway and a typical experimental workflow for evaluating FTase inhibitors.
Ras Signaling Pathway
Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins. Inhibition of FTase is intended to prevent the membrane localization of Ras and subsequently block downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.
Caption: The Ras signaling pathway and the inhibitory target of this compound.
Experimental Workflow for FTase Inhibition and Cytotoxicity
The following diagram outlines a typical workflow for the independent verification of this compound's biological activities.
Caption: Workflow for the independent verification of this compound's bioactivity.
Experimental Protocols
To facilitate the independent verification of this compound's biological effects, detailed protocols for the key assays are provided below.
Farnesyltransferase (FTase) Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and published methods for measuring FTase activity.
Principle: This assay is based on the change in fluorescence of a dansylated peptide substrate upon farnesylation by FTase. The attachment of the hydrophobic farnesyl group to the dansyl-labeled peptide leads to an increase in fluorescence intensity.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 20 mM MgCl2, 5 µM ZnCl2, 1 mM DTT
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 505 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTase enzyme, and the dansyl-peptide substrate in the wells of a 96-well plate.
-
Add varying concentrations of this compound (or control inhibitors) to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of 340 nm and an emission of 505 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or control compounds) for 48-72 hours. Include a DMSO vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The initial discovery of this compound as a farnesyltransferase inhibitor presented a promising natural product lead for anticancer drug development. However, the absence of independent verification of its biological activity in the nearly three decades since its discovery is a significant concern for the scientific community. The data available for clinically evaluated FTase inhibitors like Lonafarnib and Tipifarnib show them to be substantially more potent.
For this compound to be considered a viable tool compound or a lead for further development, it is imperative that its biological effects are independently synthesized and evaluated. The protocols and comparative data provided in this guide are intended to facilitate this crucial next step. Researchers are encouraged to utilize these methodologies to confirm the FTase inhibitory activity and assess the cytotoxic potential of this compound. Such studies will be invaluable in either validating the original findings or providing a more accurate understanding of this natural product's biological profile.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Toward the Total Synthesis of (±)-Andrastin C - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrastin C: A Comparative Analysis of its Anticancer Performance Against Established Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and more effective cancer therapeutics, the natural compound Andrastin C has emerged as a molecule of interest. This guide provides a comprehensive comparison of this compound's performance against established anticancer drugs, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
In Vitro Cytotoxicity: Gauging the Potency of this compound
This compound, a meroterpenoid primarily isolated from Penicillium species, has demonstrated notable cytotoxic effects against a range of cancer cell lines. Its performance, alongside its analogs Andrastin A and B, has been quantified using IC50 values, which represent the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
A comparative summary of the in vitro cytotoxicity of an Andrastin-type meroterpenoid and standard chemotherapeutic agents is presented below. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Cell Line | Cancer Type | Andrastin-type Compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| A549 | Lung Carcinoma | 82.61 ± 3.71 | Cisplatin | 14.91 ± 0.28[1] |
| HCT116 | Colon Carcinoma | 78.63 ± 2.85 | Cisplatin | 20.22 ± 1.29[1] |
| HCT116 | Colon Carcinoma | - | 5-Fluorouracil | ~7-23[2][3] |
| SW480 | Colon Carcinoma | 95.54 ± 1.46 | Cisplatin | 27.71 ± 0.90[1] |
| MCF-7 | Breast Cancer | - | Doxorubicin | ~0.4-1.25[1][4][5] |
| MCF-7 | Breast Cancer | - | Paclitaxel | ~0.0075-0.02[6][7] |
Mechanism of Action: Targeting a Key Oncogenic Pathway
Andrastins, including Andrastin A, B, and C, are known inhibitors of farnesyltransferase (FTase)[8][9]. This enzyme plays a crucial role in the post-translational modification of several proteins implicated in cancer, most notably the Ras family of small GTPases.
By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins. This modification is essential for anchoring Ras to the cell membrane, a prerequisite for its activation and subsequent downstream signaling. The disruption of this process can lead to the inhibition of key cancer-promoting pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately affecting cell proliferation, survival, and differentiation.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound as a farnesyltransferase inhibitor.
Experimental Protocols
The following are generalized protocols for the primary in vitro cytotoxicity assays used to evaluate the performance of anticancer compounds. Specific parameters may vary between studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or a standard drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that causes a 50% reduction in cell viability compared to the vehicle control.
Figure 2. General workflow for the MTT cytotoxicity assay.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Remove the culture medium and fix the cells with a solution such as 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: Wash the fixed cells with PBS and then add a 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to release the incorporated dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.
-
IC50 Calculation: Determine the IC50 value as described for the MTT assay.
In Vivo Performance: The Next Frontier
A critical aspect of anticancer drug evaluation is the assessment of in vivo efficacy. This is typically conducted using animal models, such as xenografts, where human cancer cells are implanted into immunocompromised mice. To date, publicly available in vivo data for this compound is limited. Further research is required to determine its ability to inhibit tumor growth, reduce metastasis, and improve survival in preclinical models. Such studies will be crucial in validating the promising in vitro results and establishing the therapeutic potential of this compound.
Conclusion and Future Directions
This compound demonstrates significant in vitro cytotoxic activity against various cancer cell lines, operating through the inhibition of farnesyltransferase, a key enzyme in oncogenic signaling. While its potency in these initial studies appears to be less than some established chemotherapeutic agents like cisplatin, its distinct mechanism of action presents a potential avenue for new therapeutic strategies, particularly in the context of combination therapies or for cancers resistant to conventional treatments.
The lack of in vivo data represents a significant gap in our current understanding of this compound's full potential. Future research should prioritize the evaluation of its efficacy and safety in preclinical animal models. These studies will be instrumental in determining whether this compound can translate its in vitro promise into a viable clinical candidate for the treatment of cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. researchhub.com [researchhub.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. A fibronectin fragment inhibits tumor growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Andrastin C in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Andrastin C, a farnesyltransferase inhibitor, in the context of preclinical cancer models. Due to the limited publicly available preclinical data for this compound, this guide leverages information on its mechanism of action and compares it with more extensively studied farnesyltransferase inhibitors, Lonafarnib and Tipifarnib.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a natural product that has been identified as an inhibitor of farnesyltransferase (FTase).[1] This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases. By attaching a farnesyl group, FTase enables Ras proteins to anchor to the cell membrane, a prerequisite for their signaling activity. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development. This compound has demonstrated inhibitory activity against protein farnesyltransferase with an IC50 of 13.3 microM.[1]
Comparative Analysis of Farnesyltransferase Inhibitors
To contextualize the potential therapeutic index of this compound, we compare its known properties with those of two well-characterized FTase inhibitors, Lonafarnib and Tipifarnib, which have undergone extensive preclinical and clinical evaluation.
Data Presentation: In Vitro Cytotoxicity
The therapeutic index of a compound is initially assessed in vitro by comparing its cytotoxicity in cancer cell lines versus normal, non-cancerous cell lines. A higher ratio of toxicity towards cancer cells indicates a more favorable therapeutic window.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29[2] |
| QGY-7703 | Hepatocellular Carcinoma | 20.35[2] | |
| MCF-7 | Breast Cancer | 10.8[3] | |
| SV-80 | Normal Fibroblasts | 14.0[3] | |
| This compound | - | - | Data not available |
Note: The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Tipifarnib has a reported IC50 of 0.86 nM for the inhibition of lamin B farnesylation, indicating its high potency as a farnesyltransferase inhibitor.[4]
Experimental Protocols
Standard methodologies are employed to determine the therapeutic index in preclinical models.
In Vitro Cytotoxicity Assays
-
Cell Culture: Human cancer cell lines (e.g., from breast, lung, colon, pancreas) and normal human cell lines (e.g., fibroblasts, epithelial cells) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, Lonafarnib) for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
In Vitro Therapeutic Index (TI) Calculation: The in vitro TI is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (TI = IC50 normal cell / IC50 cancer cell).
In Vivo Efficacy and Toxicity Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models, where human cancer cells are implanted subcutaneously or orthotopically.
-
Drug Administration: Once tumors reach a palpable size, animals are treated with the test compound via a clinically relevant route (e.g., oral, intravenous). A range of doses is typically evaluated.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is assessed by comparing the tumor growth in treated animals to that in a vehicle-treated control group.
-
Toxicity Assessment: The toxicity of the compound is evaluated by monitoring animal body weight, clinical signs of distress, and by performing hematological and clinical chemistry analysis at the end of the study. Histopathological examination of major organs is also conducted.
-
In Vivo Therapeutic Index Determination: The in vivo therapeutic index is determined by comparing the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity, with the minimum effective dose (MED), the lowest dose that produces a significant antitumor effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the therapeutic index.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the therapeutic index of a test compound.
Conclusion and Future Directions
This compound, as a farnesyltransferase inhibitor, holds promise as a potential anticancer agent. However, a comprehensive assessment of its therapeutic index is hampered by the lack of publicly available preclinical data. The comparative data from Lonafarnib suggests that farnesyltransferase inhibitors can exhibit a therapeutic window, although this needs to be experimentally determined for this compound.
Future preclinical studies on this compound should focus on:
-
Broad Panel Screening: Determining the IC50 values of this compound against a wide range of cancer cell lines with known Ras mutation status and a panel of normal human cell lines to establish its in vitro therapeutic index and selectivity.
-
In Vivo Studies: Conducting well-designed in vivo efficacy and toxicity studies in relevant xenograft models to determine the in vivo therapeutic index, optimal dosing schedule, and overall safety profile.
-
Combination Studies: Investigating the potential synergistic effects of this compound with other standard-of-care chemotherapeutic agents or targeted therapies.
A thorough evaluation of these parameters will be critical to ascertain the clinical potential of this compound and to guide its further development as a therapeutic agent.
References
- 1. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study to improve cytotoxicity and selectivity of lonafarnib against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Andrastin C Confirmed Through Genetic Approaches: A Comparative Guide
For Immediate Release
A comprehensive analysis of available data confirms the on-target effects of Andrastin C, a potent inhibitor of protein farnesyltransferase (FTase), through various genetic and biochemical methodologies. This guide provides a comparative overview of this compound's performance against other farnesyltransferase inhibitors (FTIs), supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a natural product that has been identified as a potent inhibitor of protein farnesyltransferase.[1][2] This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.
Comparative Analysis of Farnesyltransferase Inhibitors
This compound exhibits significant inhibitory activity against protein farnesyltransferase. In comparative studies, this compound was found to be the most potent among its structural analogs, Andrastin A and B. The 50% inhibitory concentration (IC50) of this compound against protein farnesyltransferase has been determined to be 13.3 µM, compared to 24.9 µM for Andrastin A and 47.1 µM for Andrastin B.[1]
For context, other well-characterized FTIs such as Lonafarnib and Tipifarnib have demonstrated potent in vitro and in vivo activities. Lonafarnib, for instance, blocks the farnesylation of H-Ras and K-Ras 4B with IC50 values of 1.9 nM and 5.2 nM, respectively, in in vitro assays.[3] Tipifarnib has shown even greater potency in some in vitro assays, with IC50 values ranging from 0.45 to 0.57 nM.[4] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (in vitro) | Reference |
| This compound | Protein Farnesyltransferase | 13.3 µM | [1] |
| Andrastin A | Protein Farnesyltransferase | 24.9 µM | [1] |
| Andrastin B | Protein Farnesyltransferase | 47.1 µM | [1] |
| Lonafarnib | H-Ras Farnesylation | 1.9 nM | [3] |
| Lonafarnib | K-Ras 4B Farnesylation | 5.2 nM | [3] |
| Tipifarnib | Farnesyltransferase | 0.45–0.57 nM | [4] |
Genetic Approaches for On-Target Validation
A common strategy involves the use of RNA interference (siRNA) or CRISPR-Cas9 technology to reduce or eliminate the expression of the target protein. In the context of this compound, one would hypothesize that cells with reduced levels of farnesyltransferase would exhibit a diminished response to the compound, as the primary target is already compromised. Conversely, overexpression of the target protein might confer resistance to the inhibitor.
One relevant study on the biosynthesis of Andrastin A in Penicillium roqueforti demonstrated that silencing of genes within the "adr" gene cluster, which is responsible for andrastin biosynthesis, led to a drastic reduction in the production of Andrastin A.[5] This provides a genetic link between the identified genes and the production of the compound, indirectly supporting the specificity of the andrastin family of molecules.
Experimental Protocols
Farnesyltransferase Activity Assay
This assay is designed to measure the enzymatic activity of farnesyltransferase and to determine the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant farnesyltransferase, and the test compound at various concentrations.
-
Initiate the reaction by adding FPP and the fluorescently labeled peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against farnesyltransferase)
Procedure:
-
Treat cultured cells with either vehicle control or this compound at a desired concentration for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble farnesyltransferase in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the Ras-MAPK pathway. Inhibition of farnesyltransferase prevents the localization of Ras proteins to the cell membrane, thereby blocking the downstream signaling cascade that promotes cell proliferation.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for genetic validation of this compound's on-target effect.
Conclusion
References
- 1. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 2. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Andrastin C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Andrastin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific public disposal protocols for this compound, a conservative approach is mandatory. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the safe disposal of this compound, based on established best practices for handling potent bioactive and cytotoxic compounds.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a farnesyltransferase inhibitor produced by Penicillium roqueforti, and its full toxicological and environmental profile is not extensively documented, all waste materials contaminated with this compound must be segregated and disposed of as hazardous chemical waste.[1] The recommended final disposal method is high-temperature incineration at a licensed facility.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes its key chemical and physical properties to inform safe handling and disposal decisions.[1]
| Property | Value |
| Molecular Formula | C28H40O6 |
| Molecular Weight | 472.6 g/mol |
| Appearance | Solid (presumed) |
| Solubility | No data available |
Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound. This protocol is based on general principles of laboratory chemical waste management.
Step 1: Waste Identification and Segregation
-
Isolate all this compound waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate from general and non-hazardous waste. Use designated containers for hazardous chemical waste to prevent cross-contamination.[2]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers. Ensure the container material is compatible with this compound and any solvents used.[2]
-
Label Containers Clearly: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Potentially Cytotoxic," "Handle with Caution")
-
The accumulation start date (the date the first drop of waste is added to the container).
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[3]
Step 4: Final Disposal
-
Institutional EHS: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-Temperature Incineration: The preferred method for the final disposal of potent bioactive compounds is high-temperature incineration.[2]
Step 5: Disposal of Contaminated Packaging
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[4]
-
Render Unusable: After triple rinsing, puncture or otherwise destroy the container to prevent reuse.
-
Dispose of as Solid Waste: Once decontaminated, the container can typically be disposed of in the appropriate solid waste stream, in accordance with institutional and local regulations.
Experimental Protocols
Currently, there are no specific experimental protocols cited in publicly available literature for the disposal or degradation of this compound. The procedures outlined above are based on established best practices for the management of hazardous laboratory chemicals.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Andrastin C
This guide provides crucial safety and logistical information for the handling and disposal of Andrastin C, a farnesyltransferase inhibitor.[1] Given the potent bioactivity of this compound, it is imperative to handle it with the utmost care, following protocols established for cytotoxic and other hazardous compounds. All personnel must be thoroughly trained in the procedures outlined below before commencing any work with this substance.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Recommended PPE |
| General Laboratory Handling (e.g., weighing, preparing solutions) | - Nitrile gloves (double gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or safety goggles |
| Procedures with High Risk of Aerosol Generation or Splashing | - All PPE for general handling- Full-face shield- Appropriate respiratory protection (e.g., N95 respirator or higher) |
| Cleaning and Decontamination | - Nitrile gloves (double gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or safety goggles |
| Waste Disposal | - Nitrile gloves (double gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or safety goggles |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination.
1. Preparation and Work Area:
-
Designate a specific area for handling this compound.
-
Ensure the work area is well-ventilated. For procedures with a risk of aerosol generation, a certified chemical fume hood is required.
-
Cover the work surface with disposable, absorbent bench paper.
2. Handling the Compound:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or other contained space to prevent inhalation of airborne particles.
-
For solution preparation, add the solvent to the vial containing this compound slowly to avoid splashing.
3. Spills and Decontamination:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the spill using a spill kit with absorbent materials.
-
Clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a thorough wash with soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
1. Waste Segregation:
-
Segregate all this compound waste from general laboratory waste.[2] This includes empty vials, contaminated PPE (gloves, gowns), pipette tips, and any other materials that have come into contact with the compound.[2]
2. Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or hazardous chemical waste.[2]
-
For added safety, double-bagging of solid waste is recommended.[2][3]
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through a licensed and certified disposal facility. Incineration is the recommended method for the final disposal of cytotoxic and other potent compounds.[2]
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
